4-Amino-N,N-diethylbenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-N,N-diethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVOPVJRSRXPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332566 | |
| Record name | 4-Amino-N,N-diethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51207-85-3 | |
| Record name | 4-Amino-N,N-diethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51207-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-N,N-diethylbenzamide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10332566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-N,N-diethylbenzamide | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 4-amino-N,N-diethylbenzamide
Executive Summary: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-amino-N,N-diethylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural attributes, spectroscopic profile, reactivity, and safe handling protocols. While experimental data for this specific compound is limited in public literature, this guide synthesizes information from established chemical principles and data on structurally related analogs to provide a robust scientific profile. We explore plausible synthetic routes and highlight the compound's potential as a valuable intermediate in organic synthesis, particularly in applications leveraging the directing effects of the N,N-diethylamide group.
Introduction and Molecular Identification
Overview and Significance
This compound is a substituted aromatic amide. Its structure is characterized by a central benzene ring functionalized with a primary amine group at the para-position (C4) and an N,N-diethylcarboxamide group at the C1 position. While not as extensively documented as its close analog procainamide, its unique combination of a nucleophilic amino group and a synthetically versatile amide moiety makes it a compound of interest. The N,N-diethylamide functional group is particularly significant in synthetic organic chemistry as a potent directing group for ortho-metalation reactions, enabling regioselective functionalization of the aromatic ring.[1] This guide serves to consolidate its known and predicted chemical characteristics to facilitate its use in research and development.
Chemical Structure
The structural arrangement of this compound is fundamental to its chemical behavior. The primary aromatic amine offers a site for derivatization, such as diazotization, while the tertiary amide provides steric bulk and electronic influence.[2]
Caption: Chemical structure of this compound.
Nomenclature and Identifiers
Proper identification is critical for regulatory compliance and scientific communication. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 51207-85-3 | [3] |
| Molecular Formula | C₁₁H₁₆N₂O | [3][4] |
| Molecular Weight | 192.26 g/mol | [3] |
| PubChem CID | 458760 | [3] |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various systems, including its solubility, stability, and suitability for specific applications. The data presented here are primarily computed, as extensive experimental validation is not widely available in peer-reviewed literature.[3]
| Property | Value | Source |
| Molecular Weight | 192.26 g/mol | [3] |
| XLogP3 | 1.9 | [5] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Exact Mass | 192.126263138 Da | [5] |
| Topological Polar Surface Area | 46.3 Ų | [5] |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Based on the structure of this compound, the following spectral characteristics are predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[6]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:
-
Aromatic Protons: Two doublets in the aromatic region (approx. 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating amino group will be upfield compared to those ortho to the amide group.
-
Amino Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on solvent and concentration.
-
Ethyl Protons: Two signals for the N-ethyl groups: a quartet for the methylene (-CH₂-) protons (approx. 3.3-3.5 ppm) and a triplet for the methyl (-CH₃) protons (approx. 1.1-1.2 ppm), showing characteristic coupling.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments:[3]
-
Aromatic Carbons: Four signals in the aromatic region (approx. 110-150 ppm). The carbon attached to the amino group (C4) and the carbon attached to the amide group (C1) will be distinct from the other two carbons on the ring.
-
Amide Carbonyl: A signal in the downfield region (approx. 170 ppm) for the C=O carbon.
-
Ethyl Carbons: Two signals in the aliphatic region for the methylene (-CH₂) and methyl (-CH₃) carbons.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.[6] For this compound, the electron ionization (EI) mass spectrum is expected to show:
-
Molecular Ion (M⁺): A peak at m/z = 192, corresponding to the molecular weight of the compound.[3]
-
Key Fragments: A prominent fragment at m/z = 120, resulting from the cleavage of the amide C-N bond (McLafferty rearrangement is unlikely) to form the 4-aminobenzoyl cation [H₂N-C₆H₄-CO]⁺.[3] Another significant fragment would be observed at m/z = 72, corresponding to the diethylaminyl cation [N(CH₂CH₃)₂]⁺.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups.[6] The IR spectrum of this compound should exhibit the following characteristic absorption bands:
-
N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.
-
C=O Stretching: A strong, sharp absorption band around 1630-1680 cm⁻¹ for the tertiary amide carbonyl group.
-
C-N Stretching: Absorptions in the fingerprint region (1000-1350 cm⁻¹) for the C-N bonds of the amide and the aromatic amine.
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.
Synthesis and Reactivity
Proposed Synthetic Pathway
While multiple synthetic routes are possible, a reliable and common method for preparing N,N-disubstituted benzamides involves the reaction of a benzoyl chloride with a secondary amine.[7] A plausible two-step synthesis for this compound starts from 4-nitrobenzoyl chloride.
Step 1: Amidation. 4-nitrobenzoyl chloride is reacted with diethylamine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. This forms the intermediate, 4-nitro-N,N-diethylbenzamide.
Step 2: Reduction. The nitro group of the intermediate is then reduced to a primary amine. This can be achieved using various standard reduction methods, such as catalytic hydrogenation (H₂ gas with a Pd, Pt, or Ni catalyst) or chemical reduction with metals in acidic media (e.g., Sn/HCl or Fe/HCl).
This pathway is advantageous because the starting materials are commercially available and the reactions are typically high-yielding and robust.
Chemical Reactivity
-
Aromatic Amine: The primary amino group is a versatile functional handle. It can undergo diazotization when treated with nitrous acid (HNO₂) at low temperatures, forming a diazonium salt. This intermediate is highly useful for introducing a wide range of substituents (e.g., halogens, hydroxyl, cyano) onto the aromatic ring via Sandmeyer or related reactions. It can also be used to form azo compounds, which are often colored and have applications as dyes.[2]
-
Amide Group: The tertiary amide bond is generally stable to hydrolysis. It requires harsh acidic or basic conditions to be cleaved. Its primary role in reactivity is often as a directing group in synthesis.
-
Directed ortho-Metalation (DoM): The N,N-diethylamide group is one of the most effective directing groups for DoM.[1] Treatment with a strong base like sec-butyllithium or tert-butyllithium can selectively deprotonate the aromatic positions ortho to the amide. The resulting lithiated species can then be quenched with various electrophiles, allowing for precise and controlled installation of functional groups at the C2 and C6 positions of the benzene ring.
Experimental Protocols
Protocol: Synthesis of this compound
This protocol details the synthesis via the amidation-reduction pathway described above.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Amidation:
-
To a stirred solution of diethylamine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) cooled to 0 °C in an ice bath, add a solution of 4-nitrobenzoyl chloride (1.0 eq) in DCM dropwise.
-
Remove the cooling bath and allow the mixture to stir at ambient temperature for 18 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-nitro-N,N-diethylbenzamide.
-
-
Reduction:
-
Dissolve the crude intermediate from the previous step in ethanol and concentrated hydrochloric acid.
-
To this solution, add tin (Sn) powder (approx. 3-4 eq) portion-wise, as the reaction can be exothermic.
-
Heat the mixture to reflux and maintain for several hours until TLC indicates the complete consumption of the starting material.
-
Cool the reaction to room temperature and carefully neutralize by adding a saturated aqueous solution of sodium hydroxide (NaOH) until the pH is basic.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
The resulting crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Safety, Handling, and Storage
Hazard Identification
Based on GHS classifications for this compound, the following hazards are identified:[3]
-
Acute Toxicity, Oral (Warning): Harmful if swallowed.[3]
-
Skin Corrosion/Irritation (Warning): Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.[3]
Recommended Handling Procedures
Standard laboratory safety precautions should be followed:[8][9]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8]
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a molecule with significant potential as a building block in organic synthesis. Its key features—a reactive primary amine and a powerful ortho-directing amide group—provide dual functionality for constructing more complex molecular architectures. While comprehensive experimental data on its properties remains to be published, this guide has provided a robust profile based on established chemical principles, predicted spectroscopic data, and reliable synthetic protocols. This information serves as a valuable resource for researchers aiming to utilize this compound in synthetic chemistry, medicinal chemistry, and materials science.
References
- 1. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C11H16N2O | CID 458760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 2-amino-N,N-diethylbenzamide | C11H16N2O | CID 10104045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 7. prepchem.com [prepchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-amino-N,N-diethylbenzamide
This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-amino-N,N-diethylbenzamide, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
This compound is a substituted benzamide with a diethylamino group attached to the carbonyl carbon and an amino group at the para position of the benzene ring.
Molecular Formula: C₁₁H₁₆N₂O[1][2]
Molecular Weight: 192.26 g/mol [1]
The structural formula of this compound is presented below:
Image Caption: Chemical structure of this compound.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 51207-85-3 | PubChem[1] |
| Molecular Formula | C₁₁H₁₆N₂O | PubChem[1] |
| Molecular Weight | 192.26 g/mol | PubChem[1] |
| Topological Polar Surface Area | 49.4 Ų (Computed) | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| LogP (XLogP3-AA) | 1.8 (Computed) | PubChem[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively reported. However, based on standard organic chemistry transformations, two plausible synthetic routes are outlined below.
Synthesis from 4-Aminobenzoic Acid
This protocol involves the conversion of 4-aminobenzoic acid to its corresponding acyl chloride, followed by amidation with diethylamine.
Step 1: Synthesis of 4-Aminobenzoyl Chloride
-
Materials: 4-aminobenzoic acid, thionyl chloride (SOCl₂), dry dichloromethane (DCM).
-
Procedure: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-aminobenzoic acid (1.0 equivalent) in an excess of thionyl chloride (e.g., 5-10 equivalents). Gently reflux the mixture for 2-4 hours, or until the reaction mixture becomes a clear solution. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-aminobenzoyl chloride can be used in the next step, often without further purification.
Step 2: Synthesis of this compound
-
Materials: 4-aminobenzoyl chloride, diethylamine, triethylamine (or another suitable base), dry dichloromethane (DCM).
-
Procedure: Dissolve the crude 4-aminobenzoyl chloride from the previous step in dry DCM. In a separate flask, dissolve diethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in dry DCM. Cool the amine solution in an ice bath and add the 4-aminobenzoyl chloride solution dropwise with continuous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
Synthesis from 4-Nitrobenzoic Acid
This alternative route involves the formation of an N,N-diethylamide from 4-nitrobenzoic acid, followed by the reduction of the nitro group.
Step 1: Synthesis of N,N-diethyl-4-nitrobenzamide
-
Procedure: This step is analogous to the synthesis from 4-aminobenzoic acid. First, convert 4-nitrobenzoic acid to 4-nitrobenzoyl chloride using thionyl chloride. Then, react the resulting 4-nitrobenzoyl chloride with diethylamine in the presence of a base to yield N,N-diethyl-4-nitrobenzamide.
Step 2: Reduction of the Nitro Group
-
Materials: N,N-diethyl-4-nitrobenzamide, a reducing agent (e.g., tin(II) chloride, catalytic hydrogenation with Pd/C), and a suitable solvent (e.g., ethanol, ethyl acetate).
-
Procedure (using SnCl₂): Dissolve N,N-diethyl-4-nitrobenzamide in ethanol. Add an excess of tin(II) chloride dihydrate (e.g., 3-5 equivalents) and heat the mixture to reflux for several hours. After the reaction is complete (monitored by TLC), cool the mixture and neutralize it with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated to give this compound.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and characterization of this compound.
References
IUPAC name for 4-amino-N,N-diethylbenzamide
An In-Depth Technical Guide to 4-amino-N,N-diethylbenzamide: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted aromatic amide of significant interest in medicinal chemistry and organic synthesis. The document delineates the compound's precise chemical identity according to IUPAC nomenclature, details its key physicochemical properties, and presents a robust, step-by-step protocol for its laboratory synthesis via nucleophilic acyl substitution. The rationale behind experimental choices and methods for purification and characterization are explained to ensure scientific integrity and reproducibility. Furthermore, this guide explores the compound's emerging applications as a crucial synthetic intermediate in the development of novel therapeutics, particularly in the domain of opioid receptor agonists. Safety, handling, and hazard information are also provided to ensure safe laboratory practice. This document is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this versatile chemical entity.
Chemical Identity and Physicochemical Properties
This compound is a primary aromatic amine and a tertiary carboxamide. Its structure consists of a benzamide core where the amide nitrogen is substituted with two ethyl groups, and the benzene ring is substituted with an amino group at the para-position (position 4).
IUPAC Nomenclature and Chemical Identifiers
-
IUPAC Name : this compound[1]
-
CAS Number : 51207-85-3[1]
-
Synonyms : 4-aminobenzoic acid diethylamide[1]
It is critical to distinguish this compound from structurally related molecules. For instance, the well-known insect repellent DEET is N,N-diethyl-3-methylbenzamide, and the antiarrhythmic drug Procainamide is 4-amino-N-[2-(diethylamino)ethyl]benzamide.[3][4] The specific placement of the amino group and the nature of the amide substituents confer distinct chemical and biological properties to this compound.
Physicochemical Properties
The key physicochemical data for this compound are summarized in the table below. These properties are essential for its handling, purification, and application in synthetic protocols.
| Property | Value | Source(s) |
| Molecular Weight | 192.26 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Computed Melting Point | Data not widely available | |
| Computed Boiling Point | Data not widely available | |
| Solubility | Data not widely available; expected to have some solubility in polar organic solvents. | |
| pKa (Basic) | Predicted ~4.5 (for the aromatic amine) | |
| LogP | Predicted ~1.9-2.1 |
Synthesis and Characterization
The most direct and common method for synthesizing tertiary amides like this compound is the reaction of a suitable acyl chloride with a secondary amine.[5][6] This pathway involves the nucleophilic attack of diethylamine on the electrophilic carbonyl carbon of 4-aminobenzoyl chloride.
Synthetic Workflow Overview
The synthesis is a two-step process starting from the commercially available 4-aminobenzoic acid.
-
Step 1: Acyl Chloride Formation : Conversion of 4-aminobenzoic acid to 4-aminobenzoyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[7] Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous and easily removed.
-
Step 2: Amidation : Reaction of the in-situ generated 4-aminobenzoyl chloride with diethylamine to form the final product. A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction, preventing it from protonating the diethylamine and rendering it non-nucleophilic.[8]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
4-aminobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Diethylamine
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, reflux apparatus, and magnetic stirrer
-
Rotary evaporator
Procedure:
Part A: Synthesis of 4-Aminobenzoyl Chloride Hydrochloride
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add 4-aminobenzoic acid (1.0 eq).
-
Reaction: Carefully add an excess of thionyl chloride (e.g., 5-10 eq) to the flask.
-
Heating: Heat the mixture to reflux (approx. 76 °C) and maintain for 2-3 hours, or until the evolution of gas (SO₂ and HCl) ceases and all the solid has dissolved.
-
Causality Insight: Refluxing ensures the reaction goes to completion. The amino group of the starting material will be protonated under these acidic conditions, forming the hydrochloride salt, which protects it from reacting with the thionyl chloride.
-
-
Isolation: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting solid is 4-aminobenzoyl chloride hydrochloride, which can be used directly in the next step.
Part B: Synthesis of this compound
-
Setup: Suspend the crude 4-aminobenzoyl chloride hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath (0 °C).
-
Amine Addition: In a separate flask, dissolve diethylamine (1.1 eq) and triethylamine (2.2 eq) in anhydrous DCM.
-
Causality Insight: Two equivalents of base are required: one to neutralize the hydrochloride salt of the acyl chloride and another to quench the HCl produced during the amidation reaction.[8] Using a slight excess of diethylamine ensures complete consumption of the acyl chloride.
-
-
Reaction: Add the diethylamine/triethylamine solution dropwise to the cooled acyl chloride suspension with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the disappearance of the starting material.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acidic impurities), water, and finally brine.
-
Purification: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR: Will show characteristic peaks for the aromatic protons (two doublets in the aromatic region), the ethyl groups (a quartet and a triplet), and a broad singlet for the -NH₂ protons.
-
¹³C NMR: Will show distinct signals for the carbonyl carbon, the aromatic carbons (four signals due to symmetry), and the two carbons of the ethyl groups.
-
FT-IR Spectroscopy: Will display characteristic absorptions for the N-H stretching of the primary amine (~3300-3400 cm⁻¹), C=O stretching of the tertiary amide (~1630 cm⁻¹), and C-N stretching.
-
Mass Spectrometry: The molecular ion peak [M]+ should be observed at m/z = 192.13, corresponding to the molecular weight of the compound.
Applications in Research and Drug Development
While not a widely known end-product itself, this compound serves as a valuable and versatile intermediate in the synthesis of more complex molecules, particularly in the field of pharmacology. Its bifunctional nature (an aromatic amine and a stable amide) allows for further chemical modification.
Intermediate for Opioid Receptor Agonists
Recent research has identified the N,N-diethylbenzamide moiety as a key pharmacophore in the development of novel agonists for the delta opioid receptor (DOR).[9][10] DOR agonists are being investigated as a new class of analgesics with the potential for reduced side effects (such as respiratory depression and addiction liability) compared to traditional mu-opioid receptor agonists like morphine.
The 4-amino group on the benzamide ring provides a reactive handle for building out the molecular structure. It can be used as a nucleophile to be coupled with other molecular fragments, leading to the creation of extensive libraries of compounds for screening. For example, it can participate in reactions like Buchwald-Hartwig amination or reductive amination to link the benzamide core to other cyclic or heterocyclic systems.
Caption: Role as a building block in medicinal chemistry.
Safety and Handling
This compound must be handled with appropriate laboratory precautions. Based on GHS classifications from supplier data, the compound presents the following hazards:
-
Hazard Statements :
-
Precautionary Measures :
-
P261 & P264: Avoid breathing dust/fumes and wash skin thoroughly after handling.[12]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[12][13]
-
P301+P317 & P302+P352: If swallowed, get medical advice. If on skin, wash with plenty of water.[1]
-
P305+P351+P338: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[12][13]
-
It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. All work should be performed in a well-ventilated fume hood.
Conclusion
This compound is a precisely defined chemical compound with significant potential as a synthetic intermediate. Its straightforward synthesis from readily available precursors, combined with the reactive nature of its primary amino group, makes it an attractive building block for constructing complex molecular architectures. Its demonstrated utility in the development of novel delta opioid receptor agonists highlights its importance for professionals in medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe application in a research setting.
References
- 1. This compound | C11H16N2O | CID 458760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Procainamide | C13H21N3O | CID 4913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Procainamide - Wikipedia [en.wikipedia.org]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-amino-N,N-diethylbenzamide | C11H16N2O | CID 10104045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Synthesis pathways for 4-amino-N,N-diethylbenzamide derivatives
An In-depth Technical Guide to the Synthesis of 4-amino-N,N-diethylbenzamide Derivatives
Executive Summary
The this compound scaffold is a cornerstone in medicinal chemistry, most notably embodied by Procainamide, a Class IA antiarrhythmic agent used to treat cardiac arrhythmias.[1][2] The synthesis of derivatives based on this core structure is of significant interest for the development of novel therapeutic agents. This guide provides a comprehensive overview of the principal synthetic pathways for creating this compound and its analogues. We will explore two primary strategies: a linear synthesis commencing from 4-nitrobenzoic acid and an alternative route involving the protection and subsequent deprotection of 4-aminobenzoic acid. Furthermore, modern direct amidation techniques employing coupling reagents are discussed. Each pathway is analyzed for its mechanistic underpinnings, experimental considerations, and relative advantages, providing researchers with a robust framework for strategic synthetic planning and execution.
Introduction: Significance and Synthetic Overview
The this compound core is characterized by a benzene ring substituted with an amino group and an N,N-diethylcarboxamide group at the para (1,4) positions. Its structural analogue, Procainamide, functions by blocking fast sodium channels in the heart muscle, thereby slowing conduction velocity and reducing myocardial excitability.[1][3] The amide linkage in this structure is critical for its biological activity and metabolic stability, offering a longer half-life compared to its ester counterpart, procaine.[3]
The synthesis of this scaffold and its derivatives is a frequent objective in drug discovery. The primary challenge lies in the strategic formation of the amide bond while managing the reactivity of the aromatic amino group. The most prevalent industrial and laboratory-scale syntheses begin with inexpensive, readily available starting materials like 4-nitrobenzoic acid or 4-aminobenzoic acid.[4][5][6] The choice of pathway often depends on factors such as functional group tolerance of the desired derivative, scalability, cost, and environmental impact.
Retrosynthetic Analysis
A retrosynthetic approach to the target molecule, this compound, reveals two logical disconnections that form the basis of our primary synthetic strategies.
-
C-N Amide Bond Disconnection: The most apparent disconnection is at the amide bond. This suggests a reaction between a 4-aminobenzoyl derivative (the acyl donor) and diethylamine (the nucleophile). The acyl donor can be an activated form of 4-aminobenzoic acid, such as an acyl chloride.
-
Aromatic C-N Bond Precursor: The aromatic amino group can be derived from a precursor functional group, most commonly a nitro group. This leads to a key intermediate, 4-nitro-N,N-diethylbenzamide, which can be synthesized and then reduced in the final step.
These two disconnections give rise to the main pathways detailed below.
Primary Synthetic Pathway: The Nitro-Intermediate Route
This is arguably the most common and industrially relevant method, proceeding in three main steps from 4-nitrobenzoic acid.[4][6][7] This route avoids the need for protecting the reactive aniline nitrogen, as the amino group is introduced in its less reactive nitro form and only revealed in the final step.
Caption: The Nitro-Intermediate Synthetic Pathway.
Step 1: Formation of 4-Nitrobenzoyl Chloride
The synthesis begins by activating the carboxylic acid of 4-nitrobenzoic acid to make it a more potent electrophile.[8] The most common method is conversion to an acyl chloride.
-
Reagent of Choice: Thionyl chloride (SOCl₂) is widely used for this transformation.[9] Its primary advantage is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. Other chlorinating agents like phosphorus pentachloride (PCl₅) or oxalyl chloride can also be used.[9][10]
-
Mechanism & Rationale: The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. A subsequent cascade of elimination steps, driven by the formation of a stable sulfur-oxygen double bond, results in the substitution of the -OH group with a -Cl atom. This conversion is crucial because the acyl chloride is far more reactive towards nucleophiles like amines than the parent carboxylic acid.[11]
Step 2: Amide Bond Formation (Amidation)
The highly reactive 4-nitrobenzoyl chloride is then reacted with diethylamine to form the amide bond. This is a classic nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[12]
-
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or below.[12]
-
Causality of Base Addition: The reaction generates one equivalent of hydrochloric acid (HCl), which would protonate the unreacted diethylamine, rendering it non-nucleophilic and halting the reaction. To prevent this, a base such as triethylamine (Et₃N), pyridine, or an excess of diethylamine itself is added to neutralize the HCl as it is formed.[12]
Step 3: Reduction of the Aromatic Nitro Group
The final step is the chemoselective reduction of the nitro group to an amine without affecting the amide bond. Several methods are available, each with distinct advantages.
-
Catalytic Hydrogenation: This is a clean and efficient method, often employing a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[13] It typically provides high yields with water as the only byproduct. However, it requires specialized equipment (e.g., a Parr shaker) and can be hazardous due to the flammability of hydrogen gas and the potential for unstable hydroxylamine intermediates to decompose exothermically.[13][14]
-
Metal-Acid Reduction: A classic and robust method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like HCl or acetic acid.[13][15] Iron powder is often preferred due to its low cost and reduced toxicity.[15] This method is tolerant of many functional groups but can require a strenuous aqueous workup to remove metal salts.
-
Transfer Hydrogenation: An alternative to using gaseous hydrogen is transfer hydrogenation, with reagents like hydrazine hydrate in the presence of a catalyst (e.g., Fe(OH)₃ or Raney Nickel).[4][5] This approach avoids the need for high-pressure hydrogenation equipment.
Alternative Synthetic Pathway: The Amino-First Route
An alternative strategy starts with 4-aminobenzoic acid. This route is conceptually more direct but introduces the complexity of protecting the aniline amino group to prevent it from interfering with the amide bond formation step.
Caption: The Amino-First Synthetic Pathway with Protection.
-
Rationale for Protection: The amino group of 4-aminobenzoic acid is nucleophilic and would compete with the desired diethylamine during the amidation step. Furthermore, it is incompatible with harsh activating agents like thionyl chloride. Therefore, it must be "masked" with a protecting group, such as the tert-butoxycarbonyl (Boc) group, which is stable to the coupling conditions but easily removed later.[16]
-
Amidation with Coupling Reagents: After protection, the carboxylic acid can be coupled directly with diethylamine using modern amide coupling reagents. This approach avoids the isolation of a reactive acyl chloride intermediate.[8][17][18]
-
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] This intermediate readily reacts with diethylamine. Additives like 1-Hydroxybenzotriazole (HOBt) are often included to improve efficiency and suppress side reactions.[18]
-
Phosphonium/Aminium Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective and lead to rapid amide bond formation with minimal side products, though they are more expensive.[18][19]
-
-
Deprotection: The final step involves the removal of the protecting group. For the Boc group, this is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like DCM.[16]
Experimental Protocols
Protocol 1: Synthesis via the Nitro-Intermediate Route
Step A: Synthesis of 4-Nitrobenzoyl chloride [7][9]
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, add 4-nitrobenzoic acid (1.0 eq).
-
Add excess thionyl chloride (SOCl₂) (approx. 5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 eq) can be added to accelerate the reaction.[7]
-
Heat the mixture to reflux (approx. 75-80 °C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.[7]
-
Allow the reaction to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum distillation).
-
The resulting crude 4-nitrobenzoyl chloride, a yellow solid, can be used directly in the next step or purified by recrystallization from a solvent like carbon tetrachloride.[9]
Step B: Synthesis of 4-Nitro-N,N-diethylbenzamide
-
Dissolve the crude 4-nitrobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Cool the solution in an ice bath to 0 °C.
-
In a separate flask, dissolve diethylamine (2.2 eq) in the same solvent.
-
Add the diethylamine solution dropwise to the stirred 4-nitrobenzoyl chloride solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by chromatography if necessary.
Step C: Synthesis of this compound (Fe/HCl Reduction) [15]
-
To a round-bottom flask, add 4-nitro-N,N-diethylbenzamide (1.0 eq) and a solvent mixture, such as ethanol and water.
-
Add iron powder (Fe) (approx. 5 eq).
-
Add a catalytic amount of concentrated hydrochloric acid (HCl).
-
Heat the mixture to reflux and stir vigorously for 2-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction and filter it through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Basify the remaining aqueous solution with a base (e.g., NaOH or Na₂CO₃) to pH > 10.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Protocol 2: Synthesis via EDC/HOBt Coupling
-
To a stirred solution of N-Boc-4-aminobenzoic acid (1.0 eq) in an anhydrous solvent like DCM or DMF, add HOBt (1.1 eq) and EDC (1.1 eq).[12][18]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add diethylamine (1.2 eq) to the reaction mixture, followed by a base like N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Dilute the reaction with water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase to yield crude N-Boc-4-amino-N,N-diethylbenzamide. Purify as needed.
-
For deprotection, dissolve the purified intermediate in DCM and add an excess of Trifluoroacetic Acid (TFA) (e.g., 5-10 eq).
-
Stir at room temperature for 1-3 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated NaHCO₃ solution to neutralize residual acid and isolate the free amine product.
Comparison of Synthetic Pathways
| Parameter | Nitro-Intermediate Route | Amino-First (Protected) Route |
| Starting Material Cost | Low (4-nitrobenzoic acid is inexpensive) | Moderate (4-aminobenzoic acid and Boc₂O) |
| Number of Steps | 3 (Acylation, Amidation, Reduction) | 3 (Protection, Amidation, Deprotection) |
| Reagent Cost | Generally low (SOCl₂, Fe, HCl) | Can be high (Coupling reagents like HATU) |
| Scalability | High; well-established for industrial production.[6] | Moderate; coupling reagents can be expensive at scale. |
| Safety Concerns | Use of corrosive SOCl₂; potentially hazardous nitro reduction (H₂ gas or exothermic decomposition).[14] | Use of corrosive/toxic reagents (TFA); carbodiimides can be allergens. |
| Waste Generation | Generates metal salt waste from reduction. | Can generate significant waste from coupling reagent byproducts (e.g., DCU from DCC). |
| Functional Group Tolerance | Reduction step may affect other sensitive groups. | Milder conditions are generally more tolerant of diverse functional groups. |
| Overall Yield | Generally good to excellent. | Good, but depends heavily on coupling efficiency. |
Conclusion
The synthesis of this compound derivatives can be accomplished through several reliable pathways. The choice of strategy is a critical decision driven by the specific goals of the research. The Nitro-Intermediate Route is a powerful, cost-effective, and scalable method, making it ideal for the synthesis of the parent compound and simple analogues. Its primary drawbacks are the sometimes harsh conditions and safety considerations associated with the reduction step.
Conversely, the Amino-First Route utilizing protecting groups and modern coupling reagents offers greater flexibility and milder reaction conditions. This makes it particularly suitable for creating complex derivatives with sensitive functional groups and for applications in medicinal chemistry where rapid library synthesis is required. While potentially more expensive, the enhanced chemoselectivity and broader substrate scope provide significant advantages for drug discovery and development professionals.
References
- 1. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Procainamide | C13H21N3O | CID 4913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Procainamide - Wikipedia [en.wikipedia.org]
- 4. CN104193646B - Preparation method of p-aminobenzamide - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Production method of p-aminobenzamide - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN104193646A - Preparation method of p-aminobenzamide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
- 11. 4-Aminobenzoyl Chloride|Research Chemical|CAS 16106-38-0 [benchchem.com]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mt.com [mt.com]
- 15. researchgate.net [researchgate.net]
- 16. US7858399B2 - Synthesis and application of procainamide analogs for use in an immunoassay - Google Patents [patents.google.com]
- 17. hepatochem.com [hepatochem.com]
- 18. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. books.rsc.org [books.rsc.org]
Physical and chemical properties of 4-amino-N,N-diethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-N,N-diethylbenzamide is a chemical compound belonging to the benzamide class. Benzamides are a versatile structural motif found in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of the amino group at the 4-position of the benzene ring, combined with the N,N-diethylamide functionality, imparts specific physicochemical characteristics that are of interest in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and visualizations of relevant experimental workflows.
Core Physical and Chemical Properties
Precise experimental data for this compound is not extensively documented in publicly available literature. The following table summarizes the available computed data for the target compound, alongside experimental data for the closely related compound, N,N-diethylbenzamide, for comparative purposes. The presence of the 4-amino group is expected to significantly influence properties such as melting point, boiling point, solubility, and pKa.
| Property | This compound | N,N-diethylbenzamide (for comparison) |
| Molecular Formula | C₁₁H₁₆N₂O | C₁₁H₁₅NO |
| Molecular Weight | 192.26 g/mol [1] | 177.24 g/mol [2] |
| CAS Number | 51207-85-3[1] | 1696-17-9[2] |
| Melting Point | Data not available | 38-40 °C[3] |
| Boiling Point | Data not available | 146-150 °C at 15 mmHg[3] |
| Solubility | Data not available | Sparingly soluble in water[4] |
| pKa | Data not available | -1.14 ± 0.70 (Predicted) |
| Appearance | Data not available | White to yellow to green clear liquid |
| InChIKey | RNVOPVJRSRXPSX-UHFFFAOYSA-N[1] | JLNGEXDJAQASHD-UHFFFAOYSA-N[2] |
| SMILES | CCN(CC)C(=O)C1=CC=C(C=C1)N[1] | CCN(CC)C(=O)C1=CC=CC=C1[2] |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, based on established synthetic methodologies for related compounds, a plausible two-step synthesis can be proposed. This involves the amidation of 4-nitrobenzoyl chloride with diethylamine, followed by the reduction of the nitro group to an amino group.
Protocol: Synthesis of this compound
Step 1: Synthesis of N,N-diethyl-4-nitrobenzamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethylamine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Addition of 4-nitrobenzoyl chloride: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the cooled diethylamine solution with vigorous stirring. An acid scavenger, such as triethylamine or pyridine (1.2 equivalents), should be included in the reaction mixture to neutralize the HCl byproduct.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude N,N-diethyl-4-nitrobenzamide. The product can be further purified by column chromatography on silica gel.
Step 2: Reduction of N,N-diethyl-4-nitrobenzamide to this compound
-
Reaction Setup: Dissolve the N,N-diethyl-4-nitrobenzamide from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%). Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the complete disappearance of the starting material.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be purified by recrystallization or column chromatography.
Visualizations
Logical Workflow for the Synthesis of this compound
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: Proposed two-step synthesis of this compound.
Experimental Workflow for In Vitro Biological Assays
The following diagram outlines a general workflow for conducting in vitro biological assays on N,N-dialkylbenzamides, a class of compounds that includes this compound. This workflow is applicable for screening and characterizing the biological activity of such compounds.[5]
Caption: Generalized workflow for in vitro biological assays.
References
- 1. This compound | C11H16N2O | CID 458760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Diethylbenzamide | C11H15NO | CID 15542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 4-amino-N,N-diethylbenzamide
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-amino-N,N-diethylbenzamide, a key intermediate in pharmaceutical synthesis. Recognizing the scarcity of publicly available, quantitative solubility data for this compound, this document is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to determine and interpret its solubility in various solvent systems. By integrating theoretical principles with detailed, field-proven experimental protocols, this guide serves as a self-validating framework for generating reliable and reproducible solubility data, crucial for process development, formulation design, and preclinical assessment.
Introduction to this compound: A Profile
This compound is a substituted benzamide derivative featuring a primary aromatic amine and a tertiary amide. Its molecular structure dictates its physicochemical properties and, consequently, its behavior in different solvent environments.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O | --INVALID-LINK--[1] |
| Molecular Weight | 192.26 g/mol | --INVALID-LINK--[1] |
| Melting Point | 124-125 °C | --INVALID-LINK-- |
| Predicted pKa | 3.02 ± 0.10 | --INVALID-LINK--[2] |
Theoretical Framework for Solubility
The solubility of a crystalline solid in a liquid solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a qualitative framework for predicting solubility. The molecular structure of this compound, with its distinct polar and nonpolar regions, suggests a nuanced solubility profile.
Figure 2: Intermolecular interactions influencing the solubility of this compound.
Predicted Solubility Profile
-
Polar Protic Solvents (e.g., water, ethanol, methanol): The primary amine and tertiary amide groups can participate in hydrogen bonding with protic solvents. However, the nonpolar benzene ring and diethyl groups will likely limit high solubility. Moderate solubility is expected in alcohols, while solubility in water is anticipated to be lower but significantly influenced by pH.
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, ethyl acetate): These solvents can act as hydrogen bond acceptors for the primary amine protons and engage in dipole-dipole interactions with the amide group. Good solubility is predicted in these solvents, particularly in DMSO and acetone.[3]
-
Nonpolar Solvents (e.g., hexane, toluene, benzene): The energy required to overcome the strong intermolecular forces within the crystal lattice of this compound is unlikely to be compensated by the weak van der Waals interactions with nonpolar solvents. Therefore, low solubility is expected.
The Critical Role of pH in Aqueous Solubility
The primary aromatic amine group in this compound is basic and will be protonated in acidic solutions. The predicted pKa of approximately 3.02 suggests that at a pH below this value, the compound will predominantly exist as its more soluble cationic conjugate acid.[2] Conversely, at a pH significantly above 3.02, the neutral, less soluble form will prevail. This pH-dependent solubility is a critical consideration in drug development, impacting everything from formulation to oral absorption.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[4][5] This technique involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period to achieve a saturated solution.
Shake-Flask Method: A Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline this compound to a series of vials, each containing a different solvent of interest. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure that equilibrium is achieved.[6][7] Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant. To ensure that no solid particles are transferred, centrifugation or filtration using a syringe filter (e.g., 0.22 µm PTFE) is highly recommended.[6]
-
-
Sample Preparation for Analysis:
-
Dilute the clear, saturated solution with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method.
-
Figure 3: Experimental workflow for the shake-flask solubility determination method.
Quantitative Analysis by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used method for quantifying the concentration of aromatic compounds like this compound.[8]
-
Instrumentation and Column:
-
An HPLC system equipped with a UV detector is required.
-
A reverse-phase C18 column is a suitable choice for this analysis.
-
-
Mobile Phase:
-
A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The exact composition should be optimized to achieve good peak shape and retention time.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Perform serial dilutions of the stock solution to create a series of calibration standards of decreasing concentrations.
-
-
Analysis and Quantification:
-
Inject the calibration standards into the HPLC system and record the peak areas at the wavelength of maximum absorbance for this compound.
-
Generate a calibration curve by plotting peak area versus concentration.
-
Inject the diluted samples from the solubility experiment and determine their concentrations from the calibration curve.
-
Calculate the original solubility in the saturated solution by applying the dilution factor.
-
Data Presentation and Interpretation
For ease of comparison and use in further calculations, solubility data should be presented in a clear and structured format.
Table 1: Solubility of this compound at 25 °C
| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |
| Water (pH 7.0) | Polar Protic | ||
| Ethanol | Polar Protic | ||
| Methanol | Polar Protic | ||
| Acetone | Polar Aprotic | ||
| Acetonitrile | Polar Aprotic | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||
| Ethyl Acetate | Polar Aprotic | ||
| Toluene | Nonpolar | ||
| Hexane | Nonpolar |
Interpretation of Results:
The experimentally determined solubility data should be compared with the predicted profile. Any significant deviations may indicate specific solute-solvent interactions that were not initially apparent. For example, higher than expected solubility in a particular solvent might suggest the formation of a stable solvate. Inconsistent results between replicates can point to issues such as incomplete equilibration, temperature fluctuations, or analytical errors.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with a detailed, practical protocol for experimental measurement, researchers are well-equipped to generate the high-quality data necessary for advancing their research and development objectives. The methodologies outlined herein are designed to ensure scientific integrity and produce reliable, reproducible results, which are fundamental to the successful progression of any project involving this important chemical entity.
References
- 1. This compound | C11H16N2O | CID 458760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
The Diverse Biological Landscape of N,N-Dialkylbenzamides: A Technical Guide
An In-depth Exploration of the Pharmacological and Protective Potential of N,N-Dialkylbenzamides for Researchers, Scientists, and Drug Development Professionals.
The N,N-dialkylbenzamide scaffold is a versatile structural motif that forms the basis of a wide array of biologically active molecules.[1] Ranging from widely used consumer products to promising therapeutic candidates, these compounds exhibit a remarkable breadth of activity, including insect repellency, anticancer, and antimicrobial effects. The specific biological function is intricately linked to the nature of the alkyl groups on the amide nitrogen and the substitution patterns on the aromatic ring.[1] This technical guide provides a comprehensive overview of the primary biological activities of N,N-dialkylbenzamides, presenting key quantitative data, detailed experimental protocols, and visual workflows and signaling pathways to support further research and development.
Insect Repellent Activity
Perhaps the most well-known application of an N,N-dialkylbenzamide is in insect repellency, exemplified by N,N-Diethyl-3-methylbenzamide (DEET).[1][2] This class of compounds provides effective protection against a variety of biting insects, thereby helping to prevent the transmission of vector-borne diseases.[2][3]
Mechanism of Action
While historically thought to act by simply masking the host's scent, the mechanism of action for DEET is more complex. Evidence suggests that DEET acts on the insect's nervous system.[4] It has been shown to be a poor inhibitor of acetylcholinesterase (AChE) at realistic exposure concentrations.[5][6] Instead, DEET appears to target octopaminergic synapses in insects.[5][6] It functions as an octopamine receptor agonist, leading to neuroexcitatory effects that are toxic to insects.[5][7] This action is blocked by phentolamine, an octopamine receptor antagonist, providing strong evidence for this targeted mechanism.[5][7]
Quantitative Data: Repellent Efficacy
The efficacy of N,N-dialkylbenzamides as insect repellents is typically measured by the duration of protection against bites. The data below summarizes the performance of representative compounds against common mosquito vectors.
| Compound | Concentration | Mosquito Species | Protection Time (Hours) | Percent Protection (%) | Reference |
| N,N-Diethylbenzamide (TRIG) | 15% | Anopheles arabiensis | ~6 | >90 | [3] |
| N,N-Diethylbenzamide (TRIG) | 15% | Culex quinquefasciatus | ~6 | >90 | [3] |
| N,N-Diethyl-3-methylbenzamide (DEET) | 20% | Anopheles arabiensis | ~6 | >90 | [3] |
| N,N-Diethyl-3-methylbenzamide (DEET) | 20% | Culex quinquefasciatus | ~6 | >90 | [3] |
| N,N-Diethylphenylacetamide (DEPA) | 20% | Aedes aegypti | >4 | Not Specified | [8] |
Experimental Protocol: Human Landing Catch (HLC)
The Human Landing Catch (HLC) is considered the gold standard method for evaluating the efficacy of topical repellents under field conditions.[9]
Objective: To determine the complete protection time (CPT) of a topical repellent against biting insects.
Materials:
-
Test repellent formulation
-
Control substance (e.g., ethanol)
-
Oral aspirator[10]
-
Collection cups, labeled by hour and location[10]
-
Protective clothing (jumpsuit, head net, gloves)[2]
-
Stool
-
Timer
Procedure:
-
Subject Recruitment and Consent: Recruit human volunteers and obtain informed consent. Exclude individuals with known sensitivity to repellents or insect bites.[5][9] For studies in disease-endemic areas, provide anti-malarial prophylaxis and ensure ethical oversight.[9]
-
Site Selection: Choose a location with a known presence of the target mosquito species. Simultaneous indoor and outdoor stations can be used to assess biting behavior.[10]
-
Repellent Application: Apply a standardized dose of the repellent formulation evenly to a defined area of the subject's skin, typically the lower legs.[2] The rest of the body must be fully protected.[2] An untreated control subject or the subject's other leg (tested on a subsequent day) is used for comparison.[2]
-
Mosquito Collection:
-
Collectors sit on a stool with their treated legs exposed.[10]
-
For a set period (e.g., 50 minutes of each hour), any mosquito that lands on the exposed skin is collected using an oral aspirator before it bites.[10]
-
The collected mosquitoes are transferred to a labeled collection cup for that specific time interval.[10]
-
-
Data Recording: The endpoint is typically the first confirmed bite or landing, depending on the study design.[5] The time from application to this event is recorded as the complete protection time (CPT).
-
Rotation: To minimize bias from individual attractiveness or collector skill, subjects should rotate between sampling stations throughout the evaluation period.[10]
-
Species Identification: Collected mosquitoes are later identified in the laboratory to confirm the target species.[2]
Anticancer Activity
Several N,N-dialkylbenzamide derivatives have been identified as potent inhibitors of cancer cell proliferation, with some acting as tubulin polymerization inhibitors.[10][11] These compounds represent a promising avenue for the development of novel chemotherapeutic agents.
Mechanism of Action: Tubulin Polymerization Inhibition
A key mechanism for the anticancer activity of certain N,N-benzylbenzamide derivatives is the disruption of microtubule dynamics.[11] Microtubules are essential for forming the mitotic spindle during cell division.[12] These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[10][12] This inhibition of microtubule formation leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).
In addition to tubulin inhibition, other benzamide derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway. This is often triggered by cellular stress, such as that induced by cytotoxic drugs.[8] The process involves the release of cytochrome c from the mitochondria, which activates a cascade of caspase enzymes (initiator caspase-9 and executioner caspase-3), leading to the systematic dismantling of the cell.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of N,N-dialkylbenzamide derivatives is quantified by their IC50 values, which represent the concentration required to inhibit the growth of cancer cell lines by 50%.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22 | Prostate Cancer | 2.5 | |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | PC-3 | Prostate Cancer | 2.5 | |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | DU-145 | Prostate Cancer | 6.5 | |
| Imidazole-based N-phenylbenzamide (4f) | A549 | Lung Cancer | 7.5 | |
| Imidazole-based N-phenylbenzamide (4f) | HeLa | Cervical Cancer | 9.3 | |
| Imidazole-based N-phenylbenzamide (4f) | MCF-7 | Breast Cancer | 8.9 | |
| N-benzylbenzamide derivative (20b) | Various | Multiple | 0.012 - 0.027 | [11] |
| N-benzylarylamide-dithiocarbamate (I-25) | MGC-803 | Gastric Cancer | 0.017 | [10] |
| N-benzylarylamide-dithiocarbamate (I-25) | HCT-116 | Colon Cancer | 0.044 | [10] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[3]
Objective: To determine the IC50 value of a test compound on a cancer cell line.
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (N,N-dialkylbenzamide derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls (e.g., DMSO).[1]
-
Incubation: Incubate the plates for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[1]
-
MTT Addition: After incubation, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).[3]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2). During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution of the formazan crystals. Allow the plate to stand in the incubator overnight if necessary for complete solubilization.[3]
-
Absorbance Reading: Measure the absorbance of the samples on a multi-well spectrophotometer. The wavelength for measuring the formazan product is between 550 and 600 nm.[3] A reference wavelength of >650 nm can be used to subtract background noise.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. Caspase activity modulators as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis Extrinsic and Intrinsic Pathways | BioRender Science Templates [biorender.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Extrinsic & Intrinsic Apoptosis Pathways Diagram [scispace.com]
- 12. Targeting caspases in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of Action of Substituted Benzamides: A Technical Guide
Substituted benzamides are a versatile class of pharmacologically active compounds with a broad spectrum of clinical applications, ranging from antipsychotic and prokinetic agents to emerging cancer therapeutics. Their diverse mechanisms of action are centered on their ability to selectively interact with various protein targets, primarily G-protein coupled receptors (GPCRs) and enzymes. This technical guide provides an in-depth exploration of the core mechanisms of action of substituted benzamides, focusing on their interactions with dopamine D2/D3 receptors, serotonin 5-HT4 receptors, and histone deacetylases (HDACs). This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the molecular pharmacology, experimental methodologies, and structure-activity relationships that define this important class of drugs.
Substituted Benzamides as Dopamine D2/D3 Receptor Antagonists
A prominent class of substituted benzamides exerts its therapeutic effects in psychiatric disorders through the antagonism of dopamine D2 and D3 receptors.[1][2] These compounds are classified as typical and atypical antipsychotics and are crucial in the management of schizophrenia and other psychotic disorders.[3]
Molecular Mechanism of Action
The antipsychotic effect of substituted benzamides like amisulpride and sulpiride stems from their ability to block dopamine binding to D2 and D3 receptors in the mesolimbic and mesocortical pathways of the brain.[1][3] These receptors are coupled to inhibitory G-proteins (Gi/o).[4] Antagonism of these receptors prevents the downstream signaling cascade that leads to a reduction in cyclic adenosine monophosphate (cAMP) levels.[4][5]
A unique characteristic of some substituted benzamides, such as amisulpride, is their dose-dependent dual mechanism of action.[1][4] At low doses, they preferentially block presynaptic D2/D3 autoreceptors, which are responsible for the negative feedback inhibition of dopamine synthesis and release.[1] This blockade leads to an increase in dopaminergic neurotransmission, which is thought to contribute to the alleviation of negative symptoms in schizophrenia.[1][3] At higher doses, these drugs act as antagonists at postsynaptic D2/D3 receptors, which is responsible for their antipsychotic effects on positive symptoms.[1][3]
Quantitative Data: Receptor Binding Affinities
The binding affinities of several substituted benzamides for dopamine D2 and D3 receptors are summarized in the table below. The inhibition constant (Ki) represents the concentration of the drug required to inhibit 50% of the radioligand binding, with lower values indicating higher affinity.
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) | Reference(s) |
| Amisulpride | 2.8 | 3.2 | - | [1][2] |
| (-)-S-Amisulpride | - | - | - | [6] |
| (S)-Sulpiride | ~15 | ~13 | 1000 | |
| Sulpiride | 8800 (for D-2) | >100000 (for D-3) | 2880 (for D-4) | [7] |
| Tiapride | 45800 (for D-2) | >100000 (for D-3) | 11700 (for D-4) | [7] |
| Metoclopramide | 240 | - | - | [8][9] |
| Domperidone | <20 | - | - | [8] |
Experimental Protocol: Dopamine D2 Receptor Competitive Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of substituted benzamides for the dopamine D2 receptor using a competitive radioligand binding assay.[10][11][12]
Materials:
-
Receptor Source: Membranes from cells expressing dopamine D2 receptors (e.g., CHO or HEK293 cells) or from brain tissue (e.g., porcine striatum).[10][12]
-
Radioligand: A high-affinity D2 receptor antagonist radiolabeled with tritium ([³H]), such as [³H]-Spiperone.[10]
-
Test Compound: The substituted benzamide to be tested.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., haloperidol or (+)-butaclamol) to determine non-specific binding.[10]
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing ions like MgCl₂ and CaCl₂.[11]
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh assay buffer.[11]
-
Assay Setup: In a 96-well plate, add the assay buffer, the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. For total binding, no test compound is added. For non-specific binding, a high concentration of the non-labeled antagonist is added.[10]
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.[11]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[11]
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Substituted Benzamides as Serotonin 5-HT4 Receptor Agonists
Another important class of substituted benzamides, including compounds like cisapride and metoclopramide, function as agonists at the serotonin 5-HT4 receptor.[13][14] These agents are known as prokinetic drugs, as they enhance gastrointestinal motility and are used to treat conditions such as gastroparesis and gastroesophageal reflux disease (GERD).[15]
Molecular Mechanism of Action
The 5-HT4 receptor is a Gs-protein coupled receptor predominantly found in the enteric nervous system.[16] Agonism of this receptor by substituted benzamides leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cAMP.[13][16] This increase in cAMP activates protein kinase A (PKA), leading to the enhancement of acetylcholine release from myenteric neurons.[17] Acetylcholine then acts on muscarinic receptors on smooth muscle cells to promote gastrointestinal contractions and increase motility.[17]
Quantitative Data: 5-HT4 Receptor Agonist Potency
The potency of substituted benzamides as 5-HT4 receptor agonists is typically measured by their EC50 values in functional assays, such as cAMP accumulation or smooth muscle contraction assays. A lower EC50 value indicates greater potency.
| Compound | 5-HT4 Receptor Agonist Potency (EC50, nM) | 5-HT3 Receptor Binding Affinity (Ki, nM) | Reference(s) |
| Cisapride | - | - | [13] |
| Metoclopramide | - | 120 | [8][9] |
| Zacopride | - | - | [13] |
| SC-54750 | 73.6 | 25.4 | [18][19] |
Experimental Protocol: 5-HT4 Receptor Functional Assay (cAMP Measurement)
This protocol describes a common method for assessing the agonist activity of substituted benzamides at the 5-HT4 receptor by measuring the accumulation of intracellular cAMP.[16][20]
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).[16]
-
Test Compound: The substituted benzamide to be evaluated.
-
Reference Agonist: A known 5-HT4 receptor agonist (e.g., serotonin) for comparison.
-
Phosphodiesterase Inhibitor: A compound like IBMX to prevent the degradation of cAMP.
-
cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., ELISA, HTRF, or FRET-based assays).[16]
Procedure:
-
Cell Culture and Seeding: Culture the 5-HT4 receptor-expressing cells under appropriate conditions and seed them into a multi-well plate.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Compound Addition: Add serial dilutions of the test compound or the reference agonist to the cells.
-
Incubation: Incubate the plate for a specific time at 37°C to allow for cAMP accumulation.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen assay method (e.g., by measuring fluorescence or absorbance).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Substituted Benzamides as Histone Deacetylase (HDAC) Inhibitors
A more recent and exciting area of research has identified certain substituted benzamides as potent inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[21][22] These compounds, such as entinostat (MS-275), are being investigated as potential anticancer agents.[23]
Molecular Mechanism of Action
HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes. Substituted benzamide HDAC inhibitors typically contain a zinc-binding group that chelates the zinc ion in the active site of the enzyme, a linker region, and a cap group that interacts with the surface of the enzyme.[22][24] By inhibiting HDAC activity, these compounds promote histone acetylation, leading to a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[23]
Quantitative Data: HDAC Inhibitory Potency
The inhibitory potency of substituted benzamides against different HDAC isoforms is determined by their IC50 values. Lower IC50 values indicate more potent inhibition.
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Reference(s) |
| Entinostat (MS-275) | 0.93 | 0.95 | 1.8 | [22] |
| Compound 7j | 0.65 | 0.78 | 1.70 | [22] |
| Compound 11a | - | - | - | [23] |
| Compound 16 | >9000 | >9000 | 0.03 | [25] |
| Compound 20 | - | - | - | [25] |
Experimental Protocol: In Vitro HDAC Activity Assay
This protocol outlines a general method for measuring the inhibitory activity of substituted benzamides against HDAC enzymes using a fluorogenic assay.[26][27]
Materials:
-
HDAC Enzyme: Purified recombinant human HDAC isoforms.[26]
-
HDAC Substrate: A fluorogenic acetylated peptide substrate.
-
Test Compound: The substituted benzamide to be tested.
-
Reference Inhibitor: A known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control.
-
Assay Buffer: A buffer optimized for HDAC activity.
-
Developer Solution: A solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate to release a fluorescent molecule.[27]
-
Fluorescence Plate Reader: To measure the fluorescent signal.
Procedure:
-
Assay Setup: In a multi-well plate, add the assay buffer, the HDAC enzyme, and varying concentrations of the test compound or reference inhibitor.
-
Pre-incubation: Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific period to allow for substrate deacetylation.
-
Reaction Termination and Development: Add the developer solution to each well to stop the HDAC reaction and initiate the generation of the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the percentage of HDAC inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Structure-Activity Relationships (SAR)
The pharmacological activity of substituted benzamides is highly dependent on their chemical structure. Specific substitutions on the benzamide core and the nature of the side chains dictate their affinity and selectivity for different targets.
-
Dopamine D2/D3 Receptor Antagonists: For antipsychotic activity, a key feature is the presence of a basic amino group in the side chain, which is typically protonated at physiological pH and interacts with an acidic residue in the receptor binding pocket. The substituents on the aromatic ring, such as methoxy and sulfamoyl groups, also play a crucial role in modulating affinity and selectivity.[3][28]
-
Serotonin 5-HT4 Receptor Agonists: Potent 5-HT4 agonism in the benzamide series is often associated with a 4-amino-5-chloro-2-methoxy substitution pattern on the benzamide ring.[17][29] The nature of the side chain attached to the piperidine nitrogen is critical for high-affinity binding and agonist efficacy.[17][30][31][32]
-
Histone Deacetylase (HDAC) Inhibitors: The SAR of benzamide HDAC inhibitors is characterized by three key components: a zinc-binding group (the benzamide moiety), a linker, and a cap group.[22][24][33] Modifications to each of these regions can significantly impact potency and isoform selectivity. For instance, substitutions on the benzamide ring can influence the interaction with the zinc ion in the active site, while variations in the linker and cap group can affect interactions with other residues in the binding pocket and on the enzyme surface.[23][25]
Conclusion
Substituted benzamides represent a remarkably diverse and clinically important class of drugs. Their mechanisms of action, centered on the modulation of key GPCRs and enzymes, have led to significant therapeutic advances in psychiatry, gastroenterology, and oncology. A thorough understanding of their molecular pharmacology, supported by robust experimental methodologies and a clear elucidation of their structure-activity relationships, is essential for the continued development of novel and more selective substituted benzamide-based therapeutics. This guide provides a foundational overview of these core principles for researchers and drug development professionals dedicated to advancing this field.
References
- 1. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amisulpride | CAS:71675-85-9 | Dopamine D2/D3 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. benchchem.com [benchchem.com]
- 5. innoprot.com [innoprot.com]
- 6. (-)S amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of effects of tiapride and sulpiride on D-1, D-2, D-3 and D-4 subtypes of dopamine receptors in rat striatal and bovine caudate nucleus membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons | Semantic Scholar [semanticscholar.org]
- 15. Selectivity of 5-HT3 receptor antagonists and anti-emetic mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. ecommons.luc.edu [ecommons.luc.edu]
- 19. researchgate.net [researchgate.net]
- 20. 5-HT4 receptor activation induces relaxation and associated cAMP generation in rat esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchers.unab.cl [researchers.unab.cl]
- 22. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer: Design, structure-activity relationship and anti-tumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors [mdpi.com]
- 25. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | Paradoxical dopaminergic drug effects in extraversion: dose- and time-dependent effects of sulpiride on EEG theta activity [frontiersin.org]
- 29. Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Understanding the Molecular Basis of 5-HT4 Receptor Partial Agonists through 3D-QSAR Studies | MDPI [mdpi.com]
- 33. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Theoretical Computational Studies of Benzamide Complexes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and applications of theoretical computational studies in the investigation of benzamide complexes. Benzamides are a significant class of compounds in medicinal chemistry, and computational methods play a pivotal role in understanding their structure, reactivity, and biological activity. This whitepaper delves into the key computational techniques, presents relevant data in a structured format, and outlines detailed experimental protocols to aid researchers in this field.
Introduction to Benzamide Complexes and Computational Chemistry
Benzamide and its derivatives are versatile ligands that can coordinate with a variety of metal ions, forming stable complexes with diverse applications, particularly in drug design.[1][2] These complexes are explored for their potential as anticancer, antibacterial, antidiabetic, and antioxidant agents.[3][4] Computational chemistry provides powerful tools to predict and analyze the properties of these complexes at a molecular level, accelerating the drug discovery process by enabling virtual screening, mechanism of action studies, and the design of novel therapeutic agents.[3]
The primary computational methods employed in the study of benzamide complexes include Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis. These techniques allow for the investigation of molecular geometries, electronic properties, binding affinities, and the prediction of biological activity.
Core Computational Methodologies
A variety of computational methods are utilized to study benzamide complexes. The choice of method depends on the specific research question, the size of the system, and the desired level of accuracy.
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely used to predict the geometric and electronic properties of benzamide complexes.[1][5]
-
Structure Preparation: The initial 3D structure of the benzamide ligand and the metal ion are built using molecular modeling software.
-
Method and Basis Set Selection: The B3LYP functional is a commonly used hybrid functional for DFT calculations on organic and organometallic systems.[1][6] The choice of basis set is crucial for accuracy. A mixed basis set is often employed, such as LanL2DZ for the metal atom and 6-31+G(d,p) for non-metal atoms (C, H, N, O).[7]
-
Geometry Optimization: The geometry of the complex is optimized to find the lowest energy conformation. This is typically performed without any symmetry constraints.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Once the optimized geometry is obtained, various electronic properties can be calculated, including:
-
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to understand the chemical reactivity and kinetic stability of the complex.[5][8]
-
Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and is used to predict reactive sites for electrophilic and nucleophilic attack.[8]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular and intermolecular bonding and interactions.[9]
-
The general workflow for a DFT study is depicted below:
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][8] It is extensively used to study the interaction of benzamide complexes with biological targets like proteins and DNA.[4]
-
Target Protein Preparation: The 3D structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of the benzamide complex (ligand) is generated and optimized for its geometry and charge distribution.
-
Binding Site Identification: The active site or binding pocket of the protein is identified. This can be done based on the location of a co-crystallized ligand or using pocket-finding algorithms.
-
Docking Simulation: A docking program (e.g., AutoDock, Schrödinger) is used to place the ligand in the binding site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose based on the docking score and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.[3][8]
The logical flow of a molecular docking study is illustrated in the following diagram:
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. 3D-QSAR is a powerful approach for developing predictive models for the activity of benzamide derivatives.[3]
-
Dataset Selection: A dataset of benzamide derivatives with known biological activity (e.g., IC50 values) is compiled.[3][11] The dataset is typically divided into a training set and a test set.
-
Molecular Modeling and Alignment: 3D structures of all compounds in the dataset are generated and aligned based on a common scaffold.
-
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. In 3D-QSAR, these are often steric and electrostatic fields.
-
Model Generation: A statistical method, such as Partial Least Squares (PLS), is used to build a mathematical model that correlates the descriptors with the biological activity.
-
Model Validation: The predictive power of the QSAR model is evaluated using the test set and various statistical parameters (e.g., Q², R²).[3]
The process of developing a 3D-QSAR model is outlined below:
Data Presentation
The following tables summarize key quantitative data from various computational studies on benzamide complexes.
Table 1: Molecular Docking and Binding Energy Data
| Compound/Complex | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-substituted benzamide (3a) | E. coli dihydroorotase (PDB ID: 2eg7) | -7.4 | - | - | [10] |
| Benzamide derivative 15b | Glucokinase (PDB ID: 3A0I) | - | - | ARG63, ARG250, THR65, TYR214 | [3] |
| ZINC08974524 | Glucokinase (PDB ID: 3A0I) | -11.17 (SP), -8.43 (XP) | - | Similar to 15b | [3] |
| Benzamide derivative 1c | S. aureus DNA gyrase B | -66.87 | - | ARG76, GLY101 | [8] |
| Benzamide derivative 1n | S. aureus DNA gyrase B | -67.58 | - | GLY101 | [8] |
| Benzamide derivative 36 | HDAC1 | - | -19.1 | - | [11] |
| Benzamide derivative 49 | HDAC1 | - | -24.0 | - | [11] |
| Benzamide derivative 06 | Acetylcholinesterase (AChE) | - | - | - | [12] |
| Benzamide derivative 13 | Butyrylcholinesterase (BChE) | - | - | - | [12] |
Table 2: DFT Calculated Properties
| Molecule/Complex | Property | Value | Method/Basis Set | Reference |
| N-benzhydryl benzamide (L1) | Maximum Absorption | 246.8 nm | DFT | [5] |
| Benzamide | C=O bond length | 1.26 Å | DFT/B3LYP/Lanl2dz | [1] |
| Benzamide | C-N bond length | 1.38 Å | DFT/B3LYP/Lanl2dz | [1] |
| [Zn(C6H5CONH2)2Cl2] | Zn-O distance | 1.99 Å | DFT/B3LYP/Lanl2dz | [6] |
| [PdCl3AP]⁻ | - | - | TD-DFT | [13] |
Table 3: QSAR Model Validation Parameters
| Model Type | R² (Training Set) | Q² (Test Set) | Reference |
| Atom-based 3D-QSAR | > 0.99 | > 0.52 | [3] |
| Field-based 3D-QSAR | > 0.98 | > 0.71 | [3] |
Conclusion
Theoretical computational studies are indispensable in the modern research and development of benzamide complexes. DFT, molecular docking, and QSAR provide a powerful triad of in silico techniques to elucidate structure-property relationships, predict biological activity, and guide the synthesis of novel compounds with desired therapeutic properties. The detailed protocols and structured data presented in this guide aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively apply these computational methods in their work. The continued advancement of computational power and methodologies promises to further enhance the impact of these studies on the future of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benchmark study of benzamide derivatives and four novel theoretically designed (L1, L2, L3, and L4) ligands and evaluation of their biological properties by DFT approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bec.uac.bj [bec.uac.bj]
- 7. A DFT Study of Structural and Bonding Properties of Complexes Obtained from First-Row Transition Metal Chelation by 3-Alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-one and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Exploring the Structure-Activity Relationship of N,N-dialkylbenzamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of the structure-activity relationship (SAR) of N,N-dialkylbenzamides, a versatile class of compounds with a broad spectrum of biological activities. This document provides a comprehensive overview of their synthesis, biological targets, and the molecular interactions that govern their efficacy, with a focus on their roles as dopamine D2 receptor antagonists, serotonin 5-HT3 receptor antagonists, and tubulin polymerization inhibitors.
Introduction
N,N-dialkylbenzamides are a significant scaffold in medicinal chemistry, demonstrating a wide array of pharmacological effects. Their structural simplicity allows for facile chemical modification, making them ideal candidates for SAR studies. Understanding how modifications to the benzamide core and the N-alkyl substituents influence biological activity is crucial for the rational design of novel therapeutics with enhanced potency and selectivity. This guide will explore the key structural features of N,N-dialkylbenzamides and their impact on various biological targets.
Synthetic Methodologies
The synthesis of N,N-dialkylbenzamides can be achieved through several established methods. A common and efficient approach involves the reaction of a benzoic acid derivative with a dialkylamine in the presence of a coupling agent.
General Synthesis of N,N-dialkylbenzamides
A widely used method for the synthesis of N,N-dialkylbenzamides is the reaction of a substituted benzoic acid with a dialkylamine.[1] A stirred solution of the desired dialkylamine and a base, such as triethylamine, in a suitable solvent like methylene chloride is cooled in an ice bath. The corresponding benzoyl chloride is then added dropwise. After the addition, the reaction mixture is stirred at room temperature for several hours. The product is then isolated through filtration and washing to yield the N,N-dialkylbenzamide.[1]
Another versatile method is the Mitsunobu reaction.[2] In this procedure, a benzoic acid, a dialkylamine, and triphenylphosphine are dissolved in a solvent like toluene. A dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), is then added dropwise, and the reaction is heated. This method is notable for its mild conditions and tolerance of various functional groups.[2]
A more recent approach utilizes 1,1'-carbonyldiimidazole (CDI) as an activating agent for the carboxylic acid.[3] The m-toluic acid is reacted with CDI to form an intermediate, which then reacts with diethylamine to produce the final N,N-diethyl-m-toluamide (DEET). This one-pot synthesis is efficient and scalable.[3]
Structure-Activity Relationship at Dopamine D2 Receptors
N,N-dialkylbenzamides have been extensively studied as antagonists of the dopamine D2 receptor, a key target in the treatment of psychosis.[4] The SAR of these compounds reveals critical determinants for their potency and selectivity.
Key Structural Features for D2 Receptor Antagonism
The affinity of N,N-dialkylbenzamides for the D2 receptor is significantly influenced by the substitution pattern on the benzamide ring and the nature of the N-alkyl side chain.
-
Benzamide Ring Substitution: Specific substitutions on the aromatic ring are crucial for high affinity. For instance, a 2,3-dimethoxy substitution pattern on the benzamide ring has been shown to be particularly potent.[4]
-
N-Alkyl Side Chain: The structure of the N-alkyl group plays a vital role in receptor binding. For example, in a series of N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, the (R)-enantiomer was found to be essential for high affinity.[4]
Quantitative SAR Data for D2 Receptor Antagonists
The following table summarizes the in vitro inhibitory activity of a series of substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides against [3H]spiperone binding to rat striatal dopamine D2 receptors.[4]
| Compound | Substituents on Benzamide Ring | IC50 (nM)[4] |
| 1 | 2,3-Dimethoxy | ~1 |
| 2 | 5,6-Dimethoxy (Salicylamide) | ~1 |
Structure-Activity Relationship at Serotonin 5-HT3 Receptors
Substituted benzamides are also well-known antagonists of the serotonin 5-HT3 receptor, a ligand-gated ion channel involved in emesis and irritable bowel syndrome.[5]
Key Structural Features for 5-HT3 Receptor Antagonism
The SAR for 5-HT3 receptor antagonism highlights the importance of specific structural motifs.
-
Benzamide Moiety: A 2-alkoxy-4-amino-5-chloro substitution pattern on the benzamide ring is a common feature in potent 5-HT3 antagonists.[5]
-
Amine Substituent: The nature of the amine moiety is a key determinant of activity. Benzamide derivatives incorporating a 1,4-diazepine ring have demonstrated potent 5-HT3 receptor antagonistic activity.[5]
Quantitative SAR Data for 5-HT3 Receptor Antagonists
The table below presents the 5-HT3 receptor antagonistic activity of a series of 2-alkoxy-4-amino-5-chlorobenzamide derivatives, evaluated by their ability to antagonize the von Bezold-Jarisch reflex in rats.[5]
| Compound | Amine Moiety | 5-HT3 Antagonistic Activity (ED50, µg/kg, i.v.)[5] |
| 96 | 1,4-Dimethylhexahydro-1H-1,4-diazepin-6-yl | Potent |
| 103 | 1-Benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl | Potent |
N,N-dialkylbenzamides as Anticancer Agents
Recent studies have explored the potential of N,N-dialkylbenzamides as anticancer agents, particularly as tubulin polymerization inhibitors.
SAR of N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors
A series of N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, exhibiting significant antiproliferative activities against various cancer cell lines.
Quantitative SAR Data for Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative N-phenylbenzamide derivatives against different human cancer cell lines.[6]
| Compound | R | Cell Line | IC50 (µM)[6] |
| 4e | 4-Cl | A549 | 11.1 |
| HeLa | 10.2 | ||
| MCF-7 | 9.8 | ||
| 4f | 4-F | A549 | 7.5 |
| HeLa | 9.3 | ||
| MCF-7 | 8.9 |
Experimental Protocols
Synthesis of N,N-Diethylbenzamide[1]
-
A solution of diethylamine (2.5 g) and triethylamine (3.5 g) in methylene chloride (30 ml) is prepared in a flask and stirred.
-
The flask is cooled in an ice bath.
-
Benzoyl chloride (4.9 g) is added dropwise to the cooled solution.
-
After the addition is complete, the cooling bath is removed, and the mixture is stirred at ambient temperature for 18 hours.
-
Insoluble materials are removed by filtration and washed with methylene chloride.
-
The combined filtrates are washed with water and brine, then dried and evaporated to yield a yellow oil.
-
The crude product is purified by Kugelrohr distillation (70°C / 300 mm) to give N,N-diethylbenzamide as a colorless oil.
Dopamine D2 Receptor Competitive Binding Assay[7][8]
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor using [3H]-spiperone as the radioligand.
-
Membrane Preparation:
-
Prepare crude membrane fractions from cells or tissues expressing dopamine D2 receptors.[7]
-
Homogenize the sample in an ice-cold homogenization buffer.[7]
-
Centrifuge the homogenate to remove nuclei and cellular debris.[7]
-
Collect the membrane pellet by high-speed centrifugation and resuspend it in an appropriate buffer.[7]
-
-
Binding Assay:
-
The assay is performed in a 96-well plate with a total volume of 1,000 µl per well.[8]
-
Total Binding (TB): To these wells, add assay buffer, the membrane suspension, and the [3H]-spiperone solution.[8]
-
Non-specific Binding (NSB): To these wells, add assay buffer, the membrane suspension, a high concentration of a non-radiolabeled D2 antagonist (e.g., (+)-butaclamol), and the [3H]-spiperone solution.[8]
-
Competitive Binding: To these wells, add assay buffer, the membrane suspension, increasing concentrations of the test compound, and the [3H]-spiperone solution.[8]
-
Incubate the plate for 120 minutes at 25°C.[8]
-
-
Filtration and Counting:
-
Terminate the reaction by rapid vacuum filtration over glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.[8]
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB from the TB.
-
Determine the IC50 value of the test compound from the competitive binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Serotonin 5-HT3 Receptor Functional Assay in HEK293 Cells[9][10]
This protocol outlines a functional assay to assess the antagonistic activity of test compounds on 5-HT3 receptors expressed in HEK293 cells.
-
Cell Culture and Transfection:
-
Functional Assay (e.g., Calcium Influx Assay):
-
Plate the 5-HT3 receptor-expressing HEK293 cells in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with various concentrations of the test compound (N,N-dialkylbenzamide derivative).
-
Stimulate the cells with a known 5-HT3 receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC80).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the inhibitory effect of the test compound on the agonist-induced calcium influx.
-
Calculate the IC50 value of the test compound from the concentration-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of N,N-dialkylbenzamides.
Conclusion
The N,N-dialkylbenzamide scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of potent and selective modulators of various biological targets. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions on both the benzamide ring and the N-alkyl substituents in determining the pharmacological profile of these compounds. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers engaged in the design, synthesis, and evaluation of novel N,N-dialkylbenzamide-based therapeutic agents. A thorough understanding of the SAR of this compound class will continue to drive the discovery of new drugs with improved efficacy and safety profiles for a range of diseases.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new method for synthesis of N,N-diethyl-m -methylbenzamide [revmedmilitar.sld.cu]
- 4. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of potent serotonin-3 (5-HT3) receptor antagonists. I. Structure-activity relationships of 2-alkoxy-4-amino-5-chlorobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. Functional interactions between native Gs-coupled 5-HT receptors in HEK-293 cells and the heterologously expressed serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for synthesis of N,N-diethylbenzamide from triethylamine
Application Note: Synthesis of N,N-diethylbenzamide
Introduction N,N-diethylbenzamide is a substituted amide widely recognized for its applications in various fields of chemical research. Its synthesis is a fundamental example of nucleophilic acyl substitution, a cornerstone reaction in organic chemistry. This document provides a detailed protocol for the synthesis of N,N-diethylbenzamide via the Schotten-Baumann reaction, employing benzoyl chloride and diethylamine. The protocol clarifies the essential role of triethylamine as a non-nucleophilic base, which is crucial for the reaction's success. While triethylamine is used as a reagent, it is important to note that it functions as an acid scavenger rather than the source of the diethylamide group.
Principle of the Method The synthesis proceeds by the acylation of diethylamine with benzoyl chloride. Diethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This reaction produces N,N-diethylbenzamide and hydrogen chloride (HCl) as a byproduct. The generated HCl can protonate the starting diethylamine, rendering it non-nucleophilic and halting the reaction. To prevent this, triethylamine is added as an acid scavenger.[1] Triethylamine reacts with HCl to form the water-soluble salt, triethylamine hydrochloride, which can be easily removed during the workup procedure.[1]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount Used | Molar Equiv. |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 4.9 g (3.9 mL) | 1.0 |
| Diethylamine | (C₂H₅)₂NH | 73.14 | 2.5 g (3.5 mL) | 1.0 |
| Triethylamine | (C₂H₅)₃N | 101.19 | 3.5 g (4.8 mL) | 1.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 30 mL | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Brine (Saturated NaCl) | NaCl(aq) | - | As needed | - |
| Anhydrous Na₂SO₄/MgSO₄ | - | - | As needed | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
-
Kugelrohr or vacuum distillation apparatus
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add diethylamine (2.5 g) and triethylamine (3.5 g).[2] Dissolve the amines in 30 mL of dichloromethane (DCM).
-
Addition of Acylating Agent: Cool the stirred solution in an ice bath to 0°C.[2] Add benzoyl chloride (4.9 g) dropwise to the cold solution using a dropping funnel or syringe over 10-15 minutes.[2] A white precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.[2] Stir the reaction mixture for an additional 18 hours.[2]
-
Workup - Filtration: Remove the triethylamine hydrochloride precipitate by filtration. Wash the solid with a small amount of fresh dichloromethane.[2]
-
Workup - Extraction: Combine the filtrate and the DCM washings in a separatory funnel. Wash the organic layer sequentially with deionized water and then with brine.[2] This removes any remaining triethylamine hydrochloride and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield a crude oil.[2]
-
Purification: Purify the resulting crude yellow oil by vacuum distillation (e.g., Kugelrohr distillation at ~70°C / 300 mTorr) to obtain N,N-diethylbenzamide as a colorless oil.[2]
Visualized Workflow and Reaction
Reaction Scheme The overall chemical transformation is illustrated below:
Caption: Overall reaction scheme for the synthesis.
Experimental Workflow The following diagram outlines the step-by-step laboratory procedure.
Caption: Step-by-step workflow for synthesis and purification.
References
High-Performance Liquid Chromatography (HPLC) for the Analysis of N,N-diethylbenzamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the analysis of N,N-diethylbenzamide (DEB) using High-Performance Liquid Chromatography (HPLC). While specific validated methods for N,N-diethylbenzamide are not extensively published, methods for the structurally similar compound N,N-diethyl-m-toluamide (DEET) are well-established and can be readily adapted. This application note outlines a robust starting point for method development and validation for the quantitative analysis of DEB in various sample matrices.
Principle of the Method
Reverse-phase HPLC (RP-HPLC) is the most suitable technique for the analysis of N,N-diethylbenzamide. In RP-HPLC, the stationary phase is nonpolar (typically a C18 column), and the mobile phase is a polar solvent mixture, usually consisting of water and an organic modifier like acetonitrile or methanol. DEB, a relatively nonpolar compound, will be retained on the nonpolar stationary phase and will elute from the column when the concentration of the organic modifier in the mobile phase is increased. Detection is typically achieved using an ultraviolet (UV) detector, as the benzene ring in DEB absorbs UV light.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column is recommended as a starting point. Common dimensions are 150 x 4.6 mm with a 5 µm particle size.
-
Chemicals and Reagents:
-
N,N-diethylbenzamide reference standard (of known purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment, if necessary)
-
Preparation of Solutions
-
Mobile Phase Preparation: A common mobile phase for the analysis of similar compounds is a mixture of acetonitrile and water. The exact ratio should be optimized during method development. A good starting point is a mixture of acetonitrile and water in a ratio of 80:20 (v/v).[1][2] For mass spectrometry (MS) compatible methods, formic acid can be used as a modifier instead of phosphoric acid. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Standard Solution Preparation: Accurately weigh a known amount of N,N-diethylbenzamide reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). From this stock solution, a series of working standard solutions of different concentrations should be prepared by serial dilution with the mobile phase to construct a calibration curve.
-
Sample Preparation: The sample preparation protocol will vary depending on the sample matrix.
-
For bulk drug substance: Accurately weigh a known amount of the sample and dissolve it in the mobile phase to a suitable concentration within the calibration range.
-
For formulated products (e.g., lotions, gels): An extraction step is necessary to separate the analyte from the matrix. A common procedure involves dispersing a known amount of the sample in a suitable solvent (e.g., acetonitrile), followed by vortexing and centrifugation to precipitate excipients. The supernatant can then be filtered and diluted with the mobile phase before injection. For example, samples can be diluted significantly, such as 10,000 to 20,000 times, in a water/acetonitrile mixture.[1][2]
-
For biological samples (e.g., plasma, tissue homogenates): Protein precipitation or liquid-liquid extraction is typically required. For protein precipitation, a precipitating agent like acetonitrile or methanol is added to the sample, followed by centrifugation to remove the precipitated proteins. The resulting supernatant is then analyzed. Liquid-liquid extraction involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent.
-
Chromatographic Conditions
The following table summarizes proposed starting chromatographic conditions for the analysis of N,N-diethylbenzamide, based on methods developed for the similar compound, DEET.
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (e.g., 80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled at 25-30 °C |
| Detection | UV at 210 nm or 270 nm[1][3] |
| Run Time | Approximately 15 minutes (adjust as needed for elution of all components) |
Data Presentation: Quantitative Performance
The following tables summarize typical performance characteristics of HPLC methods for the analysis of DEET, which can be considered as a benchmark for a developed N,N-diethylbenzamide method.
Table 1: Chromatographic and Validation Parameters for DEET Analysis
| Parameter | Value | Reference |
| Retention Time | ~11 - 14.2 min | [3][4] |
| Linearity Range (µg/mL) | 2.5 - 100 | [3] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Limit of Quantification (LOQ) (mg/L) | 0.09 | [1][2] |
| Recovery (%) | 99.5 - 100.2 | [3] |
| Precision (RSD %) | < 2% | [3] |
Method Development and Validation Considerations
For regulatory submissions, the developed HPLC method must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
The following diagrams illustrate the general workflow for HPLC analysis and a logical approach to method development.
Caption: General workflow for HPLC analysis of N,N-diethylbenzamide.
Caption: Logical flow for HPLC method development.
References
Application Notes and Protocols for 4-amino-N,N-diethylbenzamide as an Insect Repellent
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of N,N-diethylbenzamide, a compound structurally related to 4-amino-N,N-diethylbenzamide, as an active ingredient in insect repellent formulations. The data presented is based on studies of commercially available repellents where N,N-diethylbenzamide is the primary active component. While research specifically on the 4-amino derivative is limited in publicly available literature, the information on N,N-diethylbenzamide offers a strong foundational understanding of the potential efficacy and application of this class of compounds. The protocols detailed below are standardized methods for evaluating the efficacy of topical insect repellents.
Data Presentation: Efficacy of N,N-diethylbenzamide
The repellent efficacy of N,N-diethylbenzamide has been evaluated against several medically important mosquito species. The following tables summarize the quantitative data from laboratory and field studies, comparing its performance to N,N-Diethyl-meta-toluamide (DEET), the gold standard in insect repellents.
Table 1: Laboratory Efficacy of N,N-diethylbenzamide (as TRIG, 15% formulation) vs. DEET (20% formulation)[1]
| Mosquito Species | Repellent | Application Dose for 100% Protection |
| Anopheles gambiae | N,N-diethylbenzamide (TRIG) | 1.25 g |
| DEET | 0.75 g | |
| Aedes aegypti | N,N-diethylbenzamide (TRIG) | 1.0 g |
| DEET | 0.5 g |
Table 2: Field Efficacy of N,N-diethylbenzamide (as TRIG, 15% formulation) vs. DEET (20% formulation)[1]
| Mosquito Species | Repellent | Protection (%) | Complete Protection Time (hours) |
| Anopheles arabiensis | N,N-diethylbenzamide (TRIG) | >90% | ~6 |
| DEET | >90% | ~6 | |
| Culex quinquefasciatus | N,N-diethylbenzamide (TRIG) | >90% | ~6 |
| DEET | >90% | ~6 |
Table 3: Laboratory and Field Efficacy of N,N-diethyl-benzamide (as Advanced Odomos, 12% cream) vs. DEET cream [2]
| Mosquito Species | Test Setting | N,N-diethyl-benzamide (12%) | DEET |
| Anopheles stephensi | Laboratory (10 mg/cm²) | 100% protection | 100% protection |
| Aedes aegypti | Laboratory (12 mg/cm²) | 100% protection | 100% protection |
| Anopheles spp. | Field | 100% protection for up to 11 hours | 100% protection for up to 11 hours |
| Aedes aegypti | Field | 92.5% protection for up to 6.2 hours | 96.2% protection for up to 6.75 hours |
Mechanism of Action
The precise molecular targets for N,N-diethylbenzamide are not fully elucidated; however, the mechanism of the closely related and extensively studied repellent, DEET, provides significant insights. DEET is known to have a multi-modal action, affecting insects both in the vapor phase and upon contact[3][4].
It is hypothesized that repellents like N,N-diethylbenzamide interact with the insect's olfactory system, which is primarily located on the antennae and maxillary palps. These compounds can act in several ways:
-
Activation of Aversive Olfactory Receptors: Repellents may activate specific olfactory receptor neurons (ORNs) that are hard-wired to elicit an avoidance response in the insect.
-
Inhibition of Attractant Receptors: They can also function by inhibiting the ORNs that detect host cues, such as carbon dioxide and skin odors, effectively "masking" the host from the insect.
-
Sensory Confusion: By activating a broad range of olfactory receptors, the repellent may create sensory overload or "confusion," disrupting the insect's ability to process host-related chemical signals.
Recent studies on DEET have identified its interaction with a highly conserved ionotropic receptor, Ir40a, as a key pathway for its repellent effect in Drosophila[5]. Given the structural similarity, it is plausible that N,N-diethylbenzamide interacts with a similar set of olfactory receptors.
Below is a generalized diagram of a proposed olfactory signaling pathway for an insect repellent.
Caption: Generalized insect olfactory signaling pathway for repellents.
Experimental Protocols
The following are detailed protocols for two standard methods used to evaluate the efficacy of topical insect repellents.
Arm-in-Cage Test
This laboratory-based method assesses the complete protection time (CPT) of a repellent formulation against host-seeking female mosquitoes.
Objective: To determine the duration of complete protection provided by a topical repellent against mosquito bites under laboratory conditions.
Materials:
-
Test cages (e.g., 40x40x40 cm)
-
200 host-seeking, nulliparous female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae), 5-10 days old, starved for at least 4 hours.
-
Test repellent formulation.
-
Control substance (e.g., ethanol or the formulation base without the active ingredient).
-
Human volunteers.
-
Micropipette or syringe for precise application.
-
Stopwatch.
-
Protective sleeve to cover the non-treated parts of the arm.
Protocol:
-
Volunteer Preparation: Volunteers should avoid using any scented soaps, lotions, or perfumes on the day of the test. An area of skin on the forearm (e.g., 300 cm²) is marked for application.
-
Repellent Application: A precise amount of the test repellent (e.g., 1.0 ml) is applied evenly over the marked area of one forearm. The other forearm is treated with the control substance.
-
Acclimatization: Allow the applied substances to dry for 30 minutes before the first exposure.
-
Exposure: The treated forearm is inserted into the cage containing the mosquitoes for a fixed period (e.g., 3 minutes).
-
Observation: During the exposure period, the number of mosquitoes that land and probe on the treated skin is recorded. A "confirmed bite" is defined as a mosquito bite followed by another within the same or the next exposure period.
-
Time Intervals: The exposure is repeated at regular intervals, typically every 30 minutes, until the first confirmed bite occurs.
-
Data Recording: The time from the application of the repellent to the first confirmed bite is recorded as the Complete Protection Time (CPT).
-
Ethical Considerations: All studies involving human volunteers must be approved by an institutional review board or ethics committee.
Caption: Workflow for the Arm-in-Cage insect repellent efficacy test.
Human Landing Catch (HLC)
This field-based method is considered the gold standard for assessing the protective efficacy of repellents in a real-world setting.
Objective: To evaluate the percentage of protection offered by a repellent against mosquito landings in a natural environment.
Materials:
-
Test repellent formulation.
-
Control substance.
-
Human volunteers.
-
Aspirator (mouth or mechanical).
-
Collection cups.
-
Headlamp or flashlight with a red filter.
-
Protective clothing to cover non-treated areas.
-
Stopwatch.
-
Data recording sheets.
Protocol:
-
Site Selection: Choose a location with a known population of the target mosquito species.
-
Volunteer Preparation: Volunteers are stationed at designated collection points. They expose a defined area of their skin (e.g., lower legs).
-
Repellent Application: The test repellent is applied to the exposed skin of one group of volunteers, while another group uses the control substance.
-
Collection Period: Collections are typically conducted during the peak biting hours of the target mosquito species (e.g., dusk and dawn).
-
Mosquito Collection: As mosquitoes land on the exposed skin, volunteers collect them using an aspirator before they bite.
-
Data Collection: The collected mosquitoes are transferred to labeled cups for later identification and counting. Collections are made for a set period (e.g., 50 minutes of each hour).
-
Rotation: To minimize bias due to variations in individual attractiveness to mosquitoes, volunteers rotate through the different treatment groups (repellent and control) on subsequent nights of the study.
-
Calculation of Protective Efficacy: The protective efficacy is calculated using the following formula: % Protection = [(C - T) / C] * 100 Where:
-
C = Number of mosquitoes collected on control volunteers.
-
T = Number of mosquitoes collected on repellent-treated volunteers.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DEET - Wikipedia [en.wikipedia.org]
- 5. Odour receptors and neurons for detection of DEET and new insect repellents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Amino-N,N-diethylbenzamide in Mosquito Repellent Formulations
Introduction
The escalating threat of vector-borne diseases, transmitted primarily by mosquitoes, necessitates the development of novel and effective personal protective measures. While N,N-diethyl-meta-toluamide (DEET) has long been the gold standard in insect repellents, concerns regarding its potential for adverse effects and the emergence of resistant mosquito populations drive the search for alternative active ingredients.[1][2][3] This document provides detailed application notes and protocols for the investigation of 4-amino-N,N-diethylbenzamide as a promising candidate for use in mosquito repellent formulations. This compound belongs to the benzamide class of molecules, which has demonstrated significant insect repellent activity.[4] These guidelines are intended for researchers, scientists, and drug development professionals engaged in the evaluation and formulation of new repellent technologies.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its successful formulation. Key parameters to be evaluated include:
-
Solubility: Determination of solubility in a range of pharmaceutically acceptable solvents (e.g., ethanol, isopropanol, propylene glycol, water) is critical for developing stable and effective formulations.
-
Volatility: The vapor pressure of the compound will significantly influence its persistence on the skin and, consequently, the duration of protection.
-
Stability: Assessment of stability under various conditions (e.g., temperature, pH, UV light) is essential to ensure the final product's shelf-life and efficacy.
-
LogP (Octanol-Water Partition Coefficient): This parameter provides insight into the compound's lipophilicity, which affects its skin absorption and interaction with mosquito sensory receptors.
Proposed Mechanism of Action
While the precise mechanism of action for this compound is yet to be elucidated, it is hypothesized to function similarly to other N,N-dialkylbenzamides and DEET.[4] The proposed mechanisms include:
-
Olfactory Receptor Agonism: The compound may act as a stimulus that activates specific olfactory receptor neurons in mosquitoes, triggering an avoidance response.[5]
-
Interference with Host Odor Recognition: It may also function as a "confusant," disrupting the mosquito's ability to detect and respond to human odorants that signal a potential blood meal.[5]
The diagram below illustrates the proposed dual mechanism of action.
Caption: Proposed dual mechanism of action of this compound.
Formulation Development
The development of a stable, aesthetically pleasing, and effective repellent formulation is a critical step. The following are example protocols for common formulation types. The concentration of this compound should be optimized based on efficacy and safety data; a starting range of 10-20% w/w is recommended for initial studies, similar to existing benzamide-based repellents.[6][7]
Topical Cream (Oil-in-Water Emulsion)
Topical creams offer good skin feel and can incorporate moisturizing agents.
Table 1: Example Composition of a 15% w/w this compound Cream
| Ingredient | Function | % w/w |
| Oil Phase | ||
| This compound | Active Ingredient | 15.0 |
| Cetyl Alcohol | Thickener, Emollient | 5.0 |
| Stearic Acid | Emulsifier, Thickener | 3.0 |
| Almond Oil | Emollient | 5.0 |
| Aqueous Phase | ||
| Deionized Water | Solvent | 69.5 |
| Propylene Glycol | Humectant, Solvent | 2.0 |
| Triethanolamine | Neutralizer | 0.4 |
| Preservative | ||
| Phenoxyethanol | Preservative | 0.1 |
Protocol:
-
Oil Phase Preparation: In a suitable vessel, combine this compound, cetyl alcohol, stearic acid, and almond oil. Heat to 70-75°C with continuous stirring until all components are melted and the phase is uniform.
-
Aqueous Phase Preparation: In a separate vessel, combine deionized water and propylene glycol. Heat to 70-75°C.
-
Emulsification: Slowly add the oil phase to the aqueous phase with continuous high-shear mixing to form a uniform emulsion.
-
Neutralization: While mixing, slowly add triethanolamine to neutralize the stearic acid and thicken the cream.
-
Cooling and Preservation: Continue mixing and allow the cream to cool to below 40°C. Add the preservative and mix until uniform.
-
Final QC: Measure the pH (target 6.5-7.5) and viscosity of the final product.
Alcohol-Based Spray
Sprays offer a convenient application method.
Table 2: Example Composition of a 15% w/w this compound Spray
| Ingredient | Function | % w/w |
| This compound | Active Ingredient | 15.0 |
| Ethanol (95%) | Solvent, Evaporant | 60.0 |
| Deionized Water | Solvent | 24.5 |
| Propylene Glycol | Humectant, Reduces Drying | 0.5 |
Protocol:
-
Dissolution: In a suitable vessel, dissolve the this compound in the ethanol with stirring.
-
Dilution: Slowly add the deionized water and propylene glycol to the ethanol solution while stirring until a clear, uniform solution is obtained.
-
Packaging: Filter the solution and package it in appropriate spray bottles.
Efficacy Testing Protocols
The efficacy of the formulated this compound should be evaluated using standardized laboratory and field testing methods.
Laboratory-Based Arm-in-Cage Test
This method provides a controlled environment for assessing the intrinsic repellency and duration of protection.
Protocol:
-
Mosquito Rearing: Use laboratory-reared, host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles stephensi) that have been starved for at least 12 hours.
-
Volunteer Recruitment: Recruit human volunteers and obtain informed consent. Volunteers should avoid using scented products on the day of the test.
-
Repellent Application: Apply a standardized dose (e.g., 1.0 mg/cm²) of the test formulation to a defined area on the volunteer's forearm. The other arm can be treated with a control (formulation vehicle) or a positive control (e.g., 20% DEET).
-
Exposure: At hourly intervals, the volunteer will insert their treated arm into a cage containing a known number of mosquitoes (e.g., 200) for a fixed period (e.g., 3 minutes).
-
Data Collection: Record the number of mosquito landings and probing attempts. The test is concluded when the first confirmed bite occurs.
-
Endpoint: The primary endpoint is the Complete Protection Time (CPT), defined as the time from application until the first confirmed mosquito bite.
The following flowchart outlines the Arm-in-Cage testing workflow.
Caption: Workflow for the Arm-in-Cage mosquito repellent efficacy test.
Field Efficacy Studies
Field studies are essential to evaluate the performance of the repellent under real-world conditions with wild mosquito populations.
Protocol:
-
Study Site Selection: Choose a location with a high-density of host-seeking mosquitoes.
-
Volunteer Recruitment and Application: As with the laboratory study, recruit volunteers and apply the repellent and control formulations to designated areas of the body (e.g., arms and legs).
-
Mosquito Collection: During peak mosquito activity times (e.g., dusk and dawn), volunteers will expose the treated areas. Trained collectors will aspirate mosquitoes that land on the volunteers.
-
Data Analysis: The percentage protection can be calculated using the following formula: % Protection = [(C - T) / C] x 100 Where C is the number of mosquitoes collected from the control-treated limb, and T is the number collected from the repellent-treated limb.
Safety and Regulatory Considerations
Prior to human testing, a comprehensive safety evaluation of this compound is mandatory.
-
In Vitro and In Vivo Toxicology: Conduct a battery of toxicological studies, including skin irritation, sensitization, acute oral and dermal toxicity, and genotoxicity assays.
-
Dermal Absorption: Quantify the extent and rate of percutaneous absorption to assess systemic exposure.
-
Regulatory Compliance: All research and development activities must adhere to the guidelines set forth by relevant regulatory agencies, such as the Environmental Protection Agency (EPA) in the United States or the European Chemicals Agency (ECHA).
Conclusion
This compound represents a promising new active ingredient for mosquito repellent formulations. The protocols outlined in this document provide a framework for the systematic evaluation of its physicochemical properties, efficacy, and safety. Rigorous adherence to these methodologies will be crucial in determining its potential as a viable alternative to existing repellent technologies and its role in the prevention of vector-borne diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius [frontiersin.org]
- 6. 1mg.com [1mg.com]
- 7. Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: One-Pot Synthesis of N,N-diethyl-m-methylbenzamide (DEET)
Introduction
N,N-diethyl-m-methylbenzamide, commonly known as DEET, is the gold standard active ingredient in insect repellents, prized for its broad efficacy and long duration of action. The synthesis of DEET is a classic example of amide bond formation, a cornerstone reaction in organic and medicinal chemistry. Traditional multi-step syntheses often involve the isolation of reactive intermediates, such as acyl chlorides, which can be time-consuming and may lead to reduced overall yields. This application note details a robust and efficient one-pot procedure for the synthesis of DEET from m-toluic acid, leveraging the in-situ generation of the acyl chloride with thionyl chloride (SOCl₂), followed immediately by amidation with diethylamine.[1][2] This methodology is designed for researchers in organic synthesis and drug development, offering a streamlined, high-yield, and scalable protocol.
The core principle of this one-pot synthesis lies in the activation of the carboxylic acid group of m-toluic acid. Direct reaction between a carboxylic acid and an amine is typically unfavorable as it leads to the formation of a stable ammonium carboxylate salt.[3] To circumvent this, the carboxylic acid is converted into a more reactive intermediate. The use of thionyl chloride as an activating agent is a well-established and cost-effective method for this transformation.[4][5][6]
Reaction Mechanism and Causality
The one-pot synthesis of DEET from m-toluic acid proceeds via a two-step sequence within a single reaction vessel. Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Step 1: Acyl Chloride Formation
The reaction is initiated by the nucleophilic attack of the carboxylic acid oxygen of m-toluic acid on the electrophilic sulfur atom of thionyl chloride. This forms a reactive chlorosulfite intermediate. The intermediate then undergoes an intramolecular nucleophilic attack by the chloride ion, leading to the formation of m-toluoyl chloride, a highly reactive acyl chloride. Gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are generated and removed from the reaction mixture, driving the equilibrium towards the product.[6]
Step 2: Amidation
Upon the introduction of diethylamine, a nucleophilic acyl substitution occurs. The nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of the in-situ generated m-toluoyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling a chloride ion and forming the stable N,N-diethyl-m-methylbenzamide (DEET). An excess of diethylamine or the addition of a non-nucleophilic base like triethylamine is often used to neutralize the HCl generated in both steps, preventing the protonation of the diethylamine nucleophile.
Mechanistic Rationale for Reagent Selection:
-
m-Toluic Acid: The starting carboxylic acid that provides the m-methylbenzoyl backbone of the DEET molecule.
-
Thionyl Chloride (SOCl₂): A highly effective and inexpensive reagent for converting carboxylic acids to acyl chlorides.[4][6] The gaseous nature of its byproducts (SO₂ and HCl) simplifies purification as they can be easily removed.[1][6]
-
Diethylamine: The amine nucleophile that reacts with the acyl chloride to form the final amide product.
-
Inert Solvent (e.g., Dichloromethane, Tetrahydrofuran): Aprotic solvents are used to prevent reaction with the highly reactive thionyl chloride and acyl chloride intermediate.[7]
-
Base (e.g., Triethylamine, excess Diethylamine): To scavenge the HCl produced during the reaction, which would otherwise protonate the diethylamine, rendering it non-nucleophilic.[7]
Visualization of the Synthesis Pathway
Caption: One-pot synthesis of DEET from m-toluic acid.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the one-pot synthesis of DEET. All manipulations involving thionyl chloride and diethylamine should be performed in a well-ventilated chemical fume hood.[8]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Volume | Density (g/mL) | Notes |
| m-Toluic Acid | C₈H₈O₂ | 136.15 | 30 | 4.08 g | - | Ensure it is dry. |
| Thionyl Chloride | SOCl₂ | 118.97 | 36 | 2.6 mL | 1.63 | Corrosive and lachrymator. Handle with extreme care.[1] |
| Diethylamine | (C₂H₅)₂NH | 73.14 | 50 | 5.2 mL | 0.707 | Corrosive and volatile. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL | 1.33 | Anhydrous. |
| 3 M Sodium Hydroxide | NaOH | 40.00 | - | 35 mL | - | For workup. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | - | For drying. |
Step-by-Step Procedure
-
Reaction Setup:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.[1]
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add m-toluic acid (4.08 g, 30 mmol).
-
Add anhydrous dichloromethane (30 mL) to the flask and stir to dissolve the m-toluic acid.
-
Equip the flask with a reflux condenser fitted with a gas trap containing a dilute sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.[1]
-
-
Acyl Chloride Formation:
-
Under the fume hood, carefully add thionyl chloride (2.6 mL, 36 mmol) to the reaction mixture dropwise at room temperature using a syringe.
-
Once the addition is complete, gently reflux the mixture for 20-30 minutes, or until the evolution of gas ceases.[1]
-
Cool the reaction mixture to 0 °C in an ice bath. The product at this stage is m-toluoyl chloride in DCM.
-
-
Amidation Reaction:
-
In a separate flask, prepare a solution of diethylamine (5.2 mL, 50 mmol) in anhydrous dichloromethane (20 mL).
-
Cool the diethylamine solution to 0 °C in an ice bath.
-
Slowly add the cold m-toluoyl chloride solution to the diethylamine solution with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 3 M sodium hydroxide (2 x 35 mL) and deionized water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude DEET as a pale yellow oil.
-
For higher purity, the crude product can be purified by vacuum distillation or column chromatography.
-
Experimental Workflow Visualization
Caption: Step-by-step workflow for the one-pot synthesis of DEET.
Safety Precautions
-
Thionyl Chloride: is highly corrosive, a lachrymator, and reacts violently with water.[9][10] It should be handled with extreme caution in a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or rubber), safety goggles, and a lab coat.[8][11] An emergency shower and eyewash station should be readily accessible.[11]
-
Diethylamine: is corrosive, flammable, and has toxic vapors.[1] Handle in a well-ventilated fume hood and wear appropriate PPE.
-
Dichloromethane: is a suspected carcinogen. Avoid inhalation and skin contact.
-
Waste Disposal: All waste materials, including residual thionyl chloride and contaminated disposables, must be treated as hazardous waste and disposed of according to institutional guidelines.[8]
Characterization
The synthesized N,N-diethyl-m-methylbenzamide can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity. The ¹H NMR spectrum of DEET is expected to show characteristic signals for the aromatic protons, the methyl group on the aromatic ring, and the two ethyl groups on the amide nitrogen.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the amide carbonyl (C=O) stretch, which typically appears around 1630 cm⁻¹.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula of the product.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction of m-toluic acid. | Ensure m-toluic acid is fully dissolved before adding SOCl₂. Extend reflux time. |
| Wet reagents or glassware. | Use anhydrous solvents and thoroughly dry all glassware. | |
| Loss of product during workup. | Ensure proper phase separation and minimize transfers. | |
| Darkly Colored Product | Overheating during reflux or distillation. | Maintain gentle reflux. Use vacuum distillation at a lower temperature. |
| Impurities in starting materials. | Use high-purity starting materials. | |
| Presence of unreacted m-toluic acid in the final product | Insufficient thionyl chloride or incomplete reaction. | Use a slight excess of thionyl chloride and ensure the reaction goes to completion. |
| Incomplete extraction during workup. | Ensure the aqueous wash solutions are basic enough to remove all acidic impurities. |
Conclusion
This application note provides a comprehensive and detailed protocol for the one-pot synthesis of N,N-diethyl-m-methylbenzamide (DEET). By activating m-toluic acid with thionyl chloride in-situ, this method eliminates the need to isolate the reactive acyl chloride intermediate, thereby simplifying the procedure, reducing reaction time, and often leading to high yields. The provided mechanistic insights, step-by-step instructions, and safety guidelines are intended to enable researchers to successfully and safely perform this important chemical transformation.
References
- 1. chemconnections.org [chemconnections.org]
- 2. benchchem.com [benchchem.com]
- 3. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 8. drexel.edu [drexel.edu]
- 9. fishersci.com [fishersci.com]
- 10. westliberty.edu [westliberty.edu]
- 11. nj.gov [nj.gov]
Application Notes and Protocols for Laboratory Bioassay of Repellent Efficacy
For Researchers, Scientists, and Drug Development Professionals
These protocols provide detailed methodologies for testing the efficacy of repellents against hematophagous arthropods, particularly mosquitoes. The following sections describe common laboratory bioassays, including the Arm-in-Cage test for contact repellency, the Y-tube olfactometer for spatial repellency, and the Excito-Repellency Chamber for irritancy and contact effects.
Arm-in-Cage Bioassay for Contact Repellency
The Arm-in-Cage test is a standard and widely used method to evaluate the efficacy of topical repellents by measuring the Complete Protection Time (CPT) on human volunteers.[1][2][3][4] This assay directly assesses the ability of a repellent formulation to prevent biting or landing of host-seeking insects on treated skin.[1]
Experimental Protocol
a. Test Subjects and Conditions:
-
Insect Species: Laboratory-reared, host-seeking adult female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, Culex quinquefasciatus) aged 5-10 days, nulliparous, and sugar-starved for 4-6 hours prior to testing.
-
Volunteers: Human volunteers should be screened to ensure they are not allergic to mosquito bites and have given informed consent.
-
Environmental Conditions: The test should be conducted in a controlled environment with a temperature of 27 ± 2°C and relative humidity of 80 ± 10%.
b. Materials:
-
Test cages (e.g., 40x40x40 cm) containing a standardized number of mosquitoes (typically 200).[4]
-
Repellent formulation to be tested.
-
Control substance (e.g., ethanol or the base formulation without the active ingredient).
-
Protective gloves (e.g., elbow-length, non-penetrable).[1]
-
Micropipette or syringe for precise application of the repellent.
-
Timer.
c. Procedure:
-
Preparation: A defined area of the volunteer's forearm (e.g., 300 cm²) is marked for application. The rest of the arm and hand are covered by a protective glove.[1]
-
Application: A precise amount of the test repellent is applied evenly to the marked area of one forearm. The other forearm is treated with the control substance.
-
Exposure: The volunteer inserts the treated forearm into the cage of mosquitoes for a fixed period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).[2]
-
Observation: The number of mosquito landings and/or probings on the exposed skin is recorded during each exposure period.[1]
-
Endpoint: The test is concluded when the first confirmed bite occurs, which is defined as a bite followed by another within the same or next exposure period.[4] The time from application to the first confirmed bite is recorded as the Complete Protection Time (CPT).[2][4]
Data Presentation
| Repellent Sample | Concentration (%) | Application Dose (mg/cm²) | Number of Volunteers | Mean CPT (minutes) ± SD |
| Test Repellent A | 10 | 1.0 | 5 | 240 ± 30 |
| Test Repellent B | 10 | 1.0 | 5 | 180 ± 25 |
| Positive Control (DEET) | 15 | 1.0 | 5 | 360 ± 45 |
| Negative Control (Ethanol) | N/A | 1.0 | 5 | < 5 |
Experimental Workflow
Caption: Workflow for the Arm-in-Cage repellent bioassay.
Y-Tube Olfactometer Bioassay for Spatial Repellency
The Y-tube olfactometer is a two-choice behavioral assay used to evaluate the ability of a volatile chemical to act as a spatial repellent or attractant to insects.[5][6] The insect is placed at the base of a Y-shaped tube and chooses to move upwind toward one of two arms, each carrying a different odor stream.
Experimental Protocol
a. Test Subjects and Conditions:
-
Insect Species: Similar to the Arm-in-Cage test, using host-seeking adult female mosquitoes.
-
Environmental Conditions: The assay should be conducted in a room with controlled temperature, humidity, and lighting to minimize environmental influences on insect behavior.
b. Materials:
-
Glass or acrylic Y-tube olfactometer with a central arm and two side arms.[6]
-
Air pump or compressed air source to provide a clean, continuous airflow.[5]
-
Flow meters to regulate and equalize the airflow into each arm.
-
Odor sources: Test repellent applied to a filter paper and a control (e.g., solvent alone on filter paper).
-
Test chambers to hold the odor sources.
c. Procedure:
-
Setup: The Y-tube olfactometer is cleaned thoroughly and assembled. The airflow is started and regulated to a constant rate (e.g., 0.4 L/min) through both arms.[7]
-
Acclimation: A single mosquito is introduced into the central arm of the olfactometer and allowed to acclimate for a short period (e.g., 1 minute).
-
Choice: The mosquito is then allowed to move freely and make a choice between the two arms within a set time period (e.g., 5 minutes). A choice is recorded when the mosquito moves a set distance into one of the arms.
-
Data Collection: The number of mosquitoes choosing the arm with the test repellent versus the control arm is recorded. Mosquitoes that do not make a choice within the time limit are recorded as "no choice".
-
Replication: The experiment is replicated multiple times (e.g., with 50-100 individual mosquitoes), and the positions of the test and control arms are switched periodically to avoid positional bias.
Data Presentation
| Treatment | Repellent Concentration | Number of Mosquitoes Tested | Mosquitoes Choosing Treatment Arm (%) | Mosquitoes Choosing Control Arm (%) | No Choice (%) | Repellency Index (%) |
| Test Repellent C | 1% in Ethanol | 100 | 15 | 75 | 10 | 60 |
| Test Repellent D | 1% in Ethanol | 100 | 30 | 60 | 10 | 30 |
| Positive Control (DEET) | 1% in Ethanol | 100 | 10 | 85 | 5 | 75 |
| Negative Control (Ethanol) | N/A | 100 | 48 | 52 | 0 | 4 |
| Repellency Index (%) = [(Number in Control Arm - Number in Treatment Arm) / Total Number] x 100 |
Experimental Workflow
Caption: Workflow for the Y-Tube Olfactometer bioassay.
Excito-Repellency Chamber Bioassay
The excito-repellency chamber is used to assess the contact irritancy and repellent actions of chemicals on insects.[8] This assay measures the escape response of insects from a treated chamber, distinguishing between true repellency (movement away without contact) and contact irritancy (movement after contact with a treated surface).
Experimental Protocol
a. Test Subjects and Conditions:
-
Insect Species: Adult female mosquitoes, as in the previous assays.
-
Environmental Conditions: Controlled temperature and humidity are maintained throughout the experiment.
b. Materials:
-
Excito-repellency test box with an exposure chamber and a receiving cage.[8]
-
Insecticide-treated and untreated (control) test papers.
-
A screened inner chamber to prevent physical contact with the treated papers for testing spatial repellency.[8]
-
Timer.
c. Procedure:
-
Chamber Preparation: The exposure chamber is lined with either insecticide-treated or untreated control papers.
-
Mosquito Introduction: A known number of mosquitoes (e.g., 25) are introduced into the exposure chamber.[8]
-
Escape Observation: The portal to the receiving cage is opened, and the number of mosquitoes escaping from the exposure chamber is recorded at one-minute intervals for a set duration (e.g., 30 minutes).[8]
-
Contact vs. Non-contact: The assay can be run under two conditions:
-
Contact Irritancy: Mosquitoes are allowed to make direct contact with the treated surfaces.
-
Spatial Repellency: A screened inner chamber is used to prevent mosquitoes from making physical contact with the treated papers.[8]
-
-
Mortality: After the exposure period, mosquitoes in both chambers are held for 24 hours to record mortality.[8]
Data Presentation
| Treatment | Application Rate (µg/cm²) | Condition | Mean Escape Count (at 30 min) | 24-hr Mortality (%) |
| Test Chemical E | 5 | Contact | 22 | 60 |
| Test Chemical E | 5 | Non-contact | 15 | 10 |
| Positive Control (Pyrethroid) | 2 | Contact | 24 | 95 |
| Positive Control (Pyrethroid) | 2 | Non-contact | 18 | 5 |
| Negative Control | N/A | Contact | 5 | 2 |
Experimental Workflow
References
- 1. Frontiers | A critical review of current laboratory methods used to evaluate mosquito repellents [frontiersin.org]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 5. 2-Choice Insect Olfactometers for Research, Repellency Testing & Vector Control in Australia [labitems.co.in]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods of testing and analyzing excito-repellency responses of malaria vectors to insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Field Testing Methodology for Mosquito Repellents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the field testing of mosquito repellents. The methodologies outlined are based on internationally recognized guidelines, including those from the World Health Organization (WHO) and the United States Environmental Protection Agency (EPA), to ensure the generation of robust and comparable data for the registration and labeling of repellent products.[1][2]
Introduction to Mosquito Repellent Field Testing
Field testing is a critical phase in the evaluation of mosquito repellents, providing data on their efficacy under real-world conditions.[3] Unlike laboratory studies, which are conducted in controlled environments, field trials expose repellents to a variety of environmental factors and mosquito populations, offering a more accurate assessment of their protective capabilities. The primary objectives of field testing are to determine the complete protection time (CPT) and the overall percentage of protection offered by a repellent formulation against various mosquito species.
Key Field Testing Methodologies
There are several established methodologies for conducting mosquito repellent field trials. The choice of method depends on the specific objectives of the study, the type of repellent being tested (e.g., topical, spatial), and the target mosquito species.
Human Landing Catch (HLC)
The Human Landing Catch (HLC) is considered the "gold standard" for assessing the biting rate of host-seeking female mosquitoes and the efficacy of topical repellents.[4][5] This method directly measures the reduction in mosquito landings on human volunteers.
Experimental Protocol: Human Landing Catch (HLC)
Objective: To determine the protective efficacy of a topical mosquito repellent by measuring the reduction in mosquito landings on human volunteers in a field setting.
Materials:
-
Test repellent formulation
-
Control substance (e.g., ethanol or the repellent's base lotion without the active ingredient)
-
Mouth aspirators for each collector[4]
-
Collection cups labeled for each hour of collection[6]
-
Headlamps or torches with red filters (to avoid attracting or repelling mosquitoes)
-
Stools for volunteers
-
Data collection forms or digital devices
-
Personal protective equipment (PPE) for supervisors and support staff
-
First aid kit
Procedure:
-
Volunteer Recruitment and Training:
-
Recruit healthy, non-smoking adult volunteers who provide informed consent.[7][8]
-
Exclude pregnant or lactating women, individuals with skin conditions, or known allergies to insect bites or repellent ingredients.[7][8]
-
Train collectors on the proper technique for aspirating landing mosquitoes before they bite.[4]
-
-
Site Selection:
-
Choose a location with a known presence of the target mosquito species and a history of mosquito biting activity.
-
The test area should be relatively uniform in terms of vegetation and environmental conditions.
-
-
Experimental Design:
-
Employ a Latin square or randomized block design to minimize bias from individual attractiveness to mosquitoes and variations in location.
-
Volunteers are divided into groups, with each group testing each repellent formulation (including the control) on different nights.
-
-
Repellent Application:
-
Volunteers should avoid using any scented products (soaps, perfumes, etc.) for at least 12 hours before the test.
-
Apply a standardized amount of the repellent or control substance evenly to the exposed lower legs of the volunteers. The rest of the body should be covered with protective clothing.[9]
-
-
Data Collection:
-
Volunteers sit on stools with their treated legs exposed.[4]
-
For a set period (e.g., 12 hours, typically from dusk to dawn), collectors use mouth aspirators to capture any mosquitoes that land on the exposed skin.[4][6]
-
Collected mosquitoes are transferred to hourly labeled collection cups.[6]
-
Supervisors monitor the collectors to ensure adherence to the protocol and safety.
-
-
Mosquito Identification:
-
At the end of the collection period, the mosquitoes are anesthetized and identified to the species level.
-
Data Analysis: The primary endpoint is the number of mosquitoes of the target species collected per hour. The protective efficacy (PE) is calculated as follows:
PE (%) = [(C - T) / C] x 100
Where:
-
C = Number of mosquitoes collected on the control-treated limb
-
T = Number of mosquitoes collected on the repellent-treated limb
Spatial Repellent Field Trials
Spatial repellents are products that release volatile chemicals to create a zone of protection against mosquitoes.[3][10] Field trials for spatial repellents aim to evaluate their ability to reduce human-vector contact within a defined area, such as a room or a semi-field enclosure.[11][12]
Experimental Protocol: Semi-Field Evaluation of a Spatial Repellent
Objective: To assess the efficacy of a spatial repellent in reducing mosquito entry and biting within a controlled outdoor enclosure (semi-field system).
Materials:
-
Spatial repellent product (e.g., coil, vaporizer, emanator)
-
Placebo product (identical in appearance but lacking the active ingredient)[12]
-
Semi-field enclosure (a large screened cage that allows for natural environmental conditions while containing the mosquitoes)
-
Laboratory-reared, host-seeking female mosquitoes of the target species[12]
-
Human volunteers
-
CDC light traps or other mosquito collection tools[12]
-
Data recording sheets
Procedure:
-
Enclosure Setup:
-
Construct two identical experimental huts or tents within the semi-field enclosure.[12]
-
-
Experimental Design:
-
Use a crossover design where the huts receive either the spatial repellent or the placebo on different nights.
-
Human volunteers will occupy the huts during the testing period.
-
-
Product Placement and Activation:
-
Place the spatial repellent and placebo products in their respective huts according to the manufacturer's instructions.[12]
-
-
Mosquito Release:
-
Release a known number of laboratory-reared mosquitoes into the semi-field enclosure at the beginning of each test night.[12]
-
-
Data Collection:
-
Landing/Biting Rate: Volunteers can perform landing catches on their exposed limbs to measure the number of mosquitoes attempting to bite inside the huts.
-
Hut Entry: Use exit-intercept traps on the windows and doors of the huts to capture mosquitoes that are repelled from the treated space.
-
Overall Population: Use CDC light traps placed within the enclosure to monitor the overall mosquito population.
-
Collections are typically conducted at hourly intervals throughout the night.[12]
-
-
Post-Exposure Monitoring:
Data Analysis: The key efficacy endpoints include:
-
Reduction in Biting: Calculated similarly to the HLC method.
-
Induced Exophily (Exit Rate): The proportion of mosquitoes collected in the exit traps of the treated hut compared to the control hut.[12]
-
Mortality Rate: The 24-hour mortality of mosquitoes collected from both huts.[12]
Quantitative Data Summary
The following tables summarize quantitative data from representative field studies on mosquito repellent efficacy.
Table 1: Efficacy of Topical Repellents in Field Trials
| Repellent (Active Ingredient, Concentration) | Mosquito Species | Protection Time (Hours) | Protective Efficacy (%) | Reference |
| 15% DEET | Aedes aegypti, Anopheles stephensi, Culex quinquefasciatus | >6 | Not specified | [13] |
| 15% PMD | Aedes aegypti, Anopheles stephensi, Culex quinquefasciatus | >6 | Not specified | [13] |
| 15% DEET Lotion | Wild mosquitoes (primarily Anopheles arabiensis) | 4 | 85.10 (95% CI: 78.97-91.70) | [14] |
| 15% DEET in Ethanol | Wild mosquitoes (primarily Anopheles arabiensis) | 4 | 88.24 (95% CI: 84.45-92.20) | [14] |
| 15% DEET | Aedes albopictus | 3.88 (landing time) | Not specified | [15] |
| 20% Picaridin | Aedes albopictus | 1.5 (landing time) | Not specified | [15] |
Table 2: Efficacy of Spatial Repellents in Semi-Field Trials
| Repellent Product | Mosquito Species | Reduction in Biting (%) | Induced Exophily (%) | 24-hour Mortality (%) | Reference |
| Transfluthrin-treated hessian strips (5g) | Anopheles spp. | Not specified | Not specified | Not specified | [5] |
| Transfluthrin-treated hessian strips (10g) | Anopheles spp. | Not specified | Not specified | Not specified | [5] |
| Transfluthrin-treated hessian strips (15g) | Anopheles spp. | Not specified | Not specified | Not specified | [5] |
| Transfluthrin-treated hessian strips (20g) | Anopheles spp. | Not specified | Not specified | Not specified | [5] |
Ethical Considerations
Field trials involving human subjects must adhere to strict ethical guidelines.[7][8] Key ethical considerations include:
-
Informed Consent: All volunteers must be fully informed about the procedures, potential risks, and benefits of the study before providing written consent to participate.[7]
-
Risk Mitigation: Measures must be in place to minimize the risk of mosquito bites and potential disease transmission. This includes training collectors to capture mosquitoes before they bite and providing access to medical care if needed.[4][7]
-
Confidentiality: The personal information of volunteers must be kept confidential.
-
Independent Ethical Review: The study protocol must be reviewed and approved by an independent Institutional Review Board (IRB) or ethics committee.[7][8]
Data Presentation and Visualization
Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the workflows for the described field testing methodologies.
References
- 1. ivcc.com [ivcc.com]
- 2. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines for efficacy testing of spatial repellents [who.int]
- 4. Standard Operating Procedure for performing Human Landing Catch (HLC) [protocols.io]
- 5. Human landing catches provide a useful measure of protective efficacy for the evaluation of volatile pyrethroid spatial repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pacmossi.org [pacmossi.org]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. iris.who.int [iris.who.int]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of standard field and laboratory methods to compare protection times of the topical repellents PMD and DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mosquito Repellents: Efficacy Tests of Commercial Skin-Applied Products in China - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing N,N-dialkylbenzamides: A Guide to Receptor Binding Assay Design and Execution
An Application Guide for Researchers
Abstract
N,N-dialkylbenzamides represent a versatile class of chemical compounds with significant therapeutic potential, targeting a range of G-protein coupled receptors (GPCRs). Understanding the binding affinity of these molecules for their specific receptors is a cornerstone of drug discovery and development. This guide provides a detailed framework for conducting receptor binding assays tailored to this chemical class, using the Dopamine D2 receptor as a primary example. We will delve into the underlying scientific principles, provide step-by-step protocols for both saturation and competition assays, and offer insights into robust data analysis and interpretation.
Introduction: The Significance of Receptor-Ligand Interactions
Receptors are the molecular gateways through which cells receive and respond to external signals.[1] The interaction between a ligand (such as a drug candidate) and its receptor is the foundational event that triggers a cascade of downstream cellular responses.[2] For the N,N-dialkylbenzamide family, which has shown activity at dopaminergic, serotonergic, and opioid receptors, quantifying the affinity and selectivity of these interactions is paramount.[3][4][5][6]
Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its target receptor due to their high sensitivity and robustness.[7] This application note will provide researchers with the theoretical and practical knowledge to:
-
Determine the binding characteristics of a chosen radioligand to the target receptor.
-
Calculate the binding affinity (Ki) of unlabeled N,N-dialkylbenzamide test compounds.
-
Establish a self-validating experimental system for reliable and reproducible results.
While the protocols described herein focus on the Dopamine D2 receptor, a common target for benzamide derivatives, the principles and methodologies are broadly applicable to other GPCRs.[1][8]
The Scientific Pillars of Receptor Binding Assays
A successful binding assay is built on the principles of the law of mass action, which describes the reversible interaction between a ligand and a receptor to form a complex.[9][10] The key is to distinguish between the ligand that is specifically bound to the receptor of interest and that which is non-specifically bound to other components.
-
Total Binding: The sum of all radioligand bound in the assay, measured in the absence of a competing unlabeled drug.[11]
-
Non-Specific Binding (NSB): The portion of the radioligand that binds to components other than the target receptor, such as lipids, proteins, or the filter apparatus itself.[12][13] This is determined by adding a high concentration (typically 100-1000 times the Kd) of an unlabeled ligand that saturates the target receptors, leaving only the non-specific sites available for the radioligand to bind.[14]
-
Specific Binding: The holy grail of the assay. It represents the ligand bound exclusively to the target receptor and is calculated by subtracting non-specific binding from total binding.[11][15] An assay is considered robust when specific binding constitutes over 80% of the total binding at the Kd concentration of the radioligand.[16]
Caption: Calculating Specific Binding.
Experimental Workflow: A Two-Phase Approach
The characterization of a novel N,N-dialkylbenzamide requires a two-part experimental process. First, a Saturation Assay is performed to characterize the binding of a specific radioligand to the receptor preparation. This yields the equilibrium dissociation constant (Kd) and the total receptor density (Bmax).[17] Second, a Competition Assay uses this information to determine the affinity of the unlabeled test compound (the N,N-dialkylbenzamide) by measuring its ability to displace the radioligand.[7][18]
Caption: Overall Experimental Workflow.
Part 1: Saturation Binding Assay Protocol
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of the radioligand ([³H]Spiperone) for the Dopamine D2 receptor.
Materials and Reagents
-
Receptor Source: Crude membrane preparation from CHO-K1 cells stably expressing the human Dopamine D2 receptor.
-
Radioligand: [³H]Spiperone (Specific Activity: 70-90 Ci/mmol).
-
Unlabeled Ligand for NSB: (+)-Butaclamol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[4]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[4]
-
Filters: 96-well glass fiber filter plates (e.g., GF/B), pre-soaked for at least 2 hours in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[4]
-
Scintillation Cocktail: A high-efficiency cocktail compatible with aqueous samples.
-
Equipment: 96-well plate filtration manifold, liquid scintillation counter.
Step-by-Step Methodology
-
Plate Setup: Prepare a 96-well plate. For each concentration of radioligand, you will need wells for Total Binding (in triplicate) and Non-Specific Binding (NSB) (in triplicate).
-
Reagent Preparation:
-
Assay Incubation: In each well, add the components in the following order (for a final volume of 200 µL):
-
Assay Buffer: To bring the final volume to 200 µL.
-
For NSB wells: Add 20 µL of 100 µM (+)-Butaclamol (final concentration 10 µM).
-
For Total Binding wells: Add 20 µL of Assay Buffer.
-
Radioligand: Add 50 µL of the appropriate [³H]Spiperone dilution.
-
Receptor Membranes: Initiate the reaction by adding 50 µL of the membrane preparation (typically 10-50 µg protein/well). The optimal amount should be determined empirically to ensure that less than 10% of the total radioligand is bound.[16]
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the pre-soaked GF/B filter plate using a vacuum manifold.[4]
-
Washing: Quickly wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Radioactivity Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.
Data Analysis: Determining Kd and Bmax
-
Calculate Specific Binding: For each radioligand concentration, calculate the average CPM for Total and NSB replicates.
-
Specific Binding (CPM) = Average Total Binding (CPM) - Average NSB (CPM)
-
-
Convert CPM to Molar Units: Convert the CPM values to fmol/mg protein using the specific activity of the radioligand and the protein concentration per well.
-
Non-Linear Regression: Plot Specific Binding (Y-axis) against the concentration of free radioligand (X-axis). Fit the data to a one-site binding (hyperbola) equation using a suitable software package (e.g., GraphPad Prism).[9][19]
| [³H]Spiperone] (nM) | Total Binding (CPM) | NSB (CPM) | Specific Binding (fmol/mg) |
| 0.05 | 1150 | 150 | 25.0 |
| 0.10 | 2100 | 300 | 45.0 |
| 0.25 | 4250 | 750 | 87.5 |
| 0.50 | 6800 | 1300 | 137.5 |
| 1.00 | 9500 | 2000 | 187.5 |
| 2.50 | 13100 | 3100 | 250.0 |
| 5.00 | 15200 | 4200 | 275.0 |
| Table 1: Representative data from a saturation binding experiment. |
Part 2: Competition Binding Assay Protocol
Objective: To determine the inhibitory constant (Ki) of an unlabeled N,N-dialkylbenzamide test compound for the Dopamine D2 receptor.
Materials and Reagents
-
Same as for the Saturation Binding Assay, plus:
-
Test Compound: The N,N-dialkylbenzamide of interest, prepared in a series of dilutions.
Step-by-Step Methodology
-
Plate Setup: Design a 96-well plate map to include wells for Total Binding (no test compound), NSB (with 10 µM (+)-Butaclamol), and a range of concentrations for the test compound (in triplicate).
-
Reagent Preparation:
-
Prepare serial dilutions of the N,N-dialkylbenzamide test compound. A wide concentration range is recommended (e.g., 10 pM to 100 µM) to ensure a full inhibition curve.
-
Prepare the [³H]Spiperone at a single, fixed concentration, ideally at or below its Kd value determined in the saturation assay.[16] This maximizes the sensitivity of the assay to competitive displacement.
-
-
Assay Incubation: In each well, add the components in the following order (for a final volume of 200 µL):
-
Assay Buffer: To bring the final volume to 200 µL.
-
Test Compound/Control: Add 20 µL of the appropriate test compound dilution, 100 µM (+)-Butaclamol (for NSB), or Assay Buffer (for Total Binding).
-
Radioligand: Add 50 µL of the fixed concentration of [³H]Spiperone.
-
Receptor Membranes: Initiate the reaction by adding 50 µL of the membrane preparation.
-
-
Incubation, Filtration, and Counting: Follow steps 4-7 from the Saturation Binding Assay protocol.
Data Analysis: Determining IC50 and Ki
-
Calculate Percent Specific Binding:
-
Determine the window for specific binding: Specific Binding Window (CPM) = Average Total Binding (CPM) - Average NSB (CPM).
-
For each test compound concentration, calculate the specific binding: CPM at [Concentration] - Average NSB (CPM).
-
Express this as a percentage of the total specific binding: % Specific Binding = (Specific Binding at [Concentration] / Specific Binding Window) * 100.
-
-
Determine IC50: Plot the % Specific Binding (Y-axis) against the log of the test compound concentration (X-axis). Use non-linear regression to fit the data to a sigmoidal dose-response (variable slope) curve. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[16]
-
Calculate Ki: The IC50 is dependent on the concentration of the radioligand used. To determine the intrinsic affinity of the test compound (Ki), use the Cheng-Prusoff equation .[9][19]
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] = Concentration of free radioligand used in the assay.
-
Kd = Dissociation constant of the radioligand (determined from the saturation assay).
-
-
| Log [Test Compound] (M) | % Specific Binding |
| -11 | 98.5 |
| -10 | 95.2 |
| -9 | 85.1 |
| -8.5 | 68.3 |
| -8 | 49.5 |
| -7.5 | 30.1 |
| -7 | 14.8 |
| -6 | 4.5 |
| Table 2: Representative data from a competition binding experiment. From this data, an IC50 would be calculated via non-linear regression. |
Key Considerations and Troubleshooting
-
High Non-Specific Binding: If NSB is more than 50% of total binding, the data quality is compromised.[14] Try reducing the membrane protein concentration, increasing the number of washes, or ensuring adequate PEI pre-treatment of the filters.
-
Ligand Depletion: The concentration of the radioligand should not significantly decrease due to binding. As a rule, the total amount of ligand bound should be less than 10% of the total amount added.[16] If this threshold is exceeded, reduce the receptor concentration.
-
Solvent Effects: If test compounds are dissolved in DMSO, ensure the final concentration in the assay is low (typically <1%) and consistent across all wells, including controls.
-
Equilibrium Conditions: Ensure the incubation time is sufficient to reach equilibrium. This can be confirmed with a time-course experiment (kinetic association).[16]
Conclusion
The receptor binding assay is an indispensable tool in the pharmacological characterization of N,N-dialkylbenzamides. By following the detailed protocols for saturation and competition binding, researchers can reliably determine the binding affinities (Kd, Ki) and receptor densities (Bmax) that are critical for advancing drug development programs. A thorough understanding of the underlying principles and a meticulous approach to experimental execution and data analysis will ensure the generation of high-quality, reproducible data.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Receptor-Ligand Binding Assays [labome.com]
- 3. Probes for narcotic receptor-mediated phenomena. 25. Synthesis and evaluation of N-alkyl-substituted (alpha-piperazinylbenzyl)benzamides as novel, highly selective delta opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. innoprot.com [innoprot.com]
- 9. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 10. biophysics-reports.org [biophysics-reports.org]
- 11. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 13. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 14. studylib.net [studylib.net]
- 15. youtube.com [youtube.com]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. chem.uwec.edu [chem.uwec.edu]
Application Notes and Protocols: Investigating 4-amino-N,N-diethylbenzamide for Dopamine D3 Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine D3 receptor, a G protein-coupled receptor of the D2-like family, is a significant target in neuroscience research and drug development. Its concentrated expression in the limbic regions of the brain implicates it in the pathophysiology of various neuropsychiatric disorders, including schizophrenia, substance use disorder, and Parkinson's disease.[1][2] The development of ligands with high selectivity for the D3 receptor over the highly homologous D2 receptor remains a critical challenge and a key objective for therapeutic innovation.[2][3]
The benzamide chemical scaffold has historically been a valuable starting point for the design of D2-like receptor ligands.[4] While many benzamides exhibit affinity for both D2 and D3 receptors, targeted medicinal chemistry efforts have successfully produced derivatives with pronounced D3 receptor selectivity.[2][4]
This document provides a comprehensive set of application notes and generalized protocols for the initial pharmacological characterization of novel benzamide compounds, using 4-amino-N,N-diethylbenzamide as a representative example, for their potential interaction with the dopamine D3 receptor.
Pharmacological Data Summary
The initial step in characterizing a novel compound is to determine its binding affinity and functional efficacy at the target receptor and relevant off-target receptors. The following tables provide a template for summarizing such quantitative data.
Table 1: Binding Affinity Profile of a Test Compound at Dopamine Receptors
This table should be used to summarize the binding affinities (Ki values) of the test compound for the dopamine D3 and D2 receptors, allowing for the calculation of its selectivity.
| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3/D2 Selectivity (fold) |
| This compound | To be determined | To be determined | To be determined |
| Dopamine (endogenous agonist) | 0.5 - 5 | 50 - 200 | ~10-100 |
| Haloperidol (D2-preferring antagonist) | 2 - 10 | 1 - 5 | ~0.2-2 |
Note: Ki values are dependent on experimental conditions. The values for dopamine and haloperidol are provided for reference.
Table 2: Functional Activity Profile of a Test Compound at the Dopamine D3 Receptor
This table is designed to summarize the functional activity (EC50/IC50 and Emax) of the test compound, indicating whether it acts as an agonist, antagonist, or partial agonist.
| Compound | Functional Assay | Potency (EC50/IC50, nM) | Efficacy (Emax, %) |
| This compound | cAMP Inhibition | To be determined | To be determined |
| Quinpirole (full agonist) | cAMP Inhibition | 1 - 10 | 100% |
| Haloperidol (antagonist) | cAMP Inhibition | 5 - 20 (IC50) | Not Applicable |
Note: The dopamine D3 receptor is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[1]
Experimental Protocols
The following are detailed, generalized protocols for conducting the necessary experiments to obtain the data outlined in the tables above.
Protocol 1: Radioligand Binding Assay for D3 Receptor Affinity
This protocol describes a competitive displacement assay to determine the binding affinity (Ki) of a test compound.
Caption: Experimental workflow for a radioligand binding assay.
Materials and Reagents:
-
Cell line stably expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Spiperone or another suitable D3 receptor radioligand.
-
Non-specific binding control: 10 µM Haloperidol or another appropriate D2-like antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Glass fiber filters and a cell harvester.
-
Liquid scintillation counter and cocktail.
Procedure:
-
Membrane Preparation:
-
Grow cells to confluency, harvest by scraping, and centrifuge.
-
Homogenize the cell pellet in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C at 40,000 x g for 20 minutes.
-
Resuspend the membrane pellet in fresh assay buffer and repeat the centrifugation.
-
Resuspend the final pellet, determine the protein concentration (e.g., using a Bradford assay), and store at -80°C.
-
-
Assay Performance:
-
In a 96-well plate, combine the D3 receptor-containing membranes (10-20 µg protein), the radioligand (at a concentration close to its Kd), and a range of concentrations of the test compound.
-
Include wells for total binding (no test compound) and non-specific binding (with 10 µM haloperidol).
-
Incubate the plate for 60-90 minutes at room temperature.
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold assay buffer.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific from total binding.
-
Use non-linear regression to fit a sigmoidal curve to the competition data and determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for D3 Receptor Activity
This protocol determines the functional effect of the test compound on D3 receptor signaling by measuring changes in intracellular cAMP levels.
Caption: Simplified schematic of the D3 receptor-mediated inhibition of cAMP production.
Materials and Reagents:
-
Cell line stably expressing the human dopamine D3 receptor.
-
Assay medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound and appropriate reference agonist (e.g., quinpirole) and antagonist (e.g., haloperidol).
-
A commercial cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based).
Procedure:
-
Cell Plating: Seed cells into 96- or 384-well plates and allow them to adhere overnight.
-
Agonist Mode Assay:
-
Replace the culture medium with assay medium.
-
Add increasing concentrations of the test compound or reference agonist.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-5 µM) to induce cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.
-
-
Antagonist Mode Assay:
-
Pre-incubate the cells with increasing concentrations of the test compound or reference antagonist for 15-30 minutes.
-
Add a fixed concentration of a reference agonist (typically its EC80 concentration).
-
Stimulate with forskolin and proceed as in the agonist mode assay.
-
-
Data Analysis:
-
Agonist Mode: Plot the percentage of inhibition of the forskolin response versus the log concentration of the test compound. Use non-linear regression to determine the EC50 (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the percentage of inhibition of the agonist's response versus the log concentration of the test compound to determine the IC50.
-
Conclusion
The protocols and frameworks provided herein offer a robust starting point for the comprehensive in vitro pharmacological profiling of this compound and other novel benzamide derivatives at the dopamine D3 receptor. By systematically determining the binding affinity, selectivity, and functional activity, researchers can effectively ascertain the potential of these compounds as research tools or as leads for the development of novel therapeutics for a range of CNS disorders.
References
- 1. Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the dopamine D3 receptor bound to a bitopic agonist reveals a new specificity site in an expanded allosteric pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of N,N-diethylbenzamide using Benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of N,N-diethylbenzamide, a versatile chemical intermediate, utilizing the robust Schotten-Baumann reaction. Detailed experimental protocols, safety information, and characterization data are presented to facilitate successful synthesis and analysis. The procedure involves the acylation of diethylamine with benzoyl chloride under basic conditions. This application note is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
N,N-diethylbenzamide is a substituted amide that serves as a valuable building block in the synthesis of various organic molecules, including pharmacologically active compounds. The formation of the amide bond is a cornerstone of organic chemistry, and the Schotten-Baumann reaction represents a classic and highly effective method for this transformation.[1][2] This reaction typically involves the use of an acyl chloride and an amine in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2] The synthesis of N,N-diethylbenzamide from benzoyl chloride and diethylamine is a prime example of this methodology.
Reaction Scheme
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of a chloride ion and deprotonation by a base to yield the final amide product.
Figure 1: General reaction scheme for the synthesis of N,N-diethylbenzamide.
Reagents and Materials
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 98-88-4 |
| Diethylamine | C₄H₁₁N | 73.14 | 109-89-7 |
| Triethylamine | C₆H₁₅N | 101.19 | 121-44-8 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |
Experimental Protocol
This protocol is based on established Schotten-Baumann reaction conditions.
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add diethylamine (2.19 g, 30 mmol) and triethylamine (3.03 g, 30 mmol).
-
Dissolve the amines in 30 mL of dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
2. Addition of Benzoyl Chloride:
-
Slowly add benzoyl chloride (3.51 g, 25 mmol) dropwise to the stirred amine solution over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.
-
A white precipitate of triethylamine hydrochloride will form.
3. Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
4. Workup:
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of dichloromethane.
-
Combine the filtrate and washings in a separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of 1 M HCl (aq)
-
50 mL of saturated NaHCO₃ (aq)
-
50 mL of brine
-
-
Dry the organic layer over anhydrous sodium sulfate.
5. Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil.
-
The crude product can be further purified by vacuum distillation or flash column chromatography on silica gel.
Data Presentation
Table 1: Physical and Chemical Properties of N,N-diethylbenzamide
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 146-150 °C at 15 mmHg[3][4][5] |
| Melting Point | 38-40 °C[3][4][5] |
| Density | 0.997 g/cm³[4] |
Table 2: Characterization Data for N,N-diethylbenzamide
| Technique | Data |
| ¹H NMR (CDCl₃) | Due to hindered rotation around the C-N amide bond, the signals for the ethyl groups can be complex. Typical shifts are approximately: δ 1.1-1.3 (m, 6H, 2 x CH₃), 3.2-3.6 (m, 4H, 2 x NCH₂), 7.3-7.5 (m, 5H, Ar-H). |
| ¹³C NMR (CDCl₃) | δ 12.8, 14.2 (CH₃), 39.5, 43.3 (NCH₂), 126.4, 128.3, 129.0 (Ar-CH), 137.3 (Ar-C), 171.7 (C=O).[6] |
| IR (neat) | ν (cm⁻¹) ~1630 (C=O amide stretch), ~2970, 2930 (C-H aliphatic stretch), ~3060 (C-H aromatic stretch). |
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Benzoyl Chloride: Corrosive and a lachrymator.[6] It reacts violently with water.[7] Causes severe skin burns and eye damage.[6] Harmful if swallowed or inhaled.[6]
-
Diethylamine: Highly flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Harmful if inhaled.
-
Triethylamine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
-
Dichloromethane: Causes skin irritation and serious eye irritation. May cause drowsiness or dizziness. Suspected of causing cancer.
Experimental Workflow
Caption: Experimental workflow for the synthesis of N,N-diethylbenzamide.
Signaling Pathway Diagram
The following diagram illustrates the logical relationship of the key steps in the Schotten-Baumann reaction mechanism.
Caption: Mechanism of the Schotten-Baumann reaction.
References
- 1. N,N-Dimethylbenzamide(611-74-5) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. N,N-Diethylbenzamide | C11H15NO | CID 15542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N,N-Dimethylbenzamide(611-74-5) 13C NMR [m.chemicalbook.com]
Modifying N,N-diethyl-m-toluamide (DEET) for Enhanced Textile Applications: Application Notes and Protocols
Abstract: N,N-diethyl-m-toluamide (DEET) remains a gold standard in insect repellents due to its broad efficacy. However, its application to textiles is hampered by a lack of durability, high volatility, and potential for skin penetration. This document provides a comprehensive guide for researchers and drug development professionals on advanced methodologies to modify and incorporate DEET into textiles for long-lasting, controlled-release repellent properties. We will explore two primary strategies: covalent modification of DEET for permanent bonding to fabric matrices and microencapsulation for sustained release. Detailed protocols, the rationale behind experimental choices, and robust testing methodologies are presented to ensure scientific integrity and reproducible outcomes.
Introduction: The Rationale for Modifying DEET for Textile Integration
Standard topical application of DEET is effective but transient, requiring frequent reapplication. Integrating DEET directly into textiles offers a promising avenue for prolonged, passive protection against vector-borne diseases. However, the inherent properties of DEET, such as its volatility and its nature as a plasticizer, present significant challenges for creating durable, effective, and safe repellent fabrics.[1][2] Simply treating fabrics with DEET results in rapid loss of efficacy due to evaporation and laundering.[1] Therefore, modification strategies are essential to overcome these limitations.
The two principal strategies discussed herein are:
-
Covalent Modification: Synthesizing DEET analogs with reactive functional groups that can form covalent bonds with textile fibers (e.g., cotton, wool). This approach aims to create a permanent, non-leaching repellent finish.
-
Microencapsulation: Encasing DEET within a polymeric shell that is then bound to the fabric surface. This creates a reservoir system that provides a slow, controlled release of the repellent over an extended period.[3][4][5]
The choice of strategy depends on the desired outcome, including the required duration of repellency, the type of textile, and manufacturing considerations.
Covalent Modification of DEET: Towards a Permanent Repellent Finish
The synthesis of DEET analogs is a preparatory step for their incorporation into a polymer structure.[6] The goal of this approach is to create a permanent chemical bond between the DEET molecule and the textile fiber, thereby preventing its removal through washing or wear. This involves modifying the DEET structure to include a reactive group that can form a covalent linkage with functional groups present in the textile fibers (e.g., hydroxyl groups in cellulose).
Synthesis of a Reactive DEET Analog
A common strategy for DEET synthesis involves the acylation of diethylamine with m-toluic acid or its derivatives.[7][8] To create a reactive analog, one can start with a modified m-toluic acid. For this protocol, we will focus on introducing a hydroxyl group, which can later be used for esterification or etherification with the textile.
Protocol 2.1: Synthesis of N,N-diethyl-3-(hydroxymethyl)benzamide
Objective: To synthesize a DEET analog with a reactive hydroxyl group.
Materials:
-
3-(Hydroxymethyl)benzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Diethylamine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(hydroxymethyl)benzoic acid in anhydrous DCM.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add thionyl chloride (or oxalyl chloride) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
-
Amidation:
-
Dissolve the resulting crude acid chloride in fresh anhydrous DCM and cool in an ice bath.
-
In a separate flask, dissolve diethylamine and triethylamine in anhydrous DCM.
-
Slowly add the diethylamine/triethylamine solution to the acid chloride solution dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-3 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a suitable solvent system like ethyl acetate/hexane) to obtain pure N,N-diethyl-3-(hydroxymethyl)benzamide.
-
Causality and Insights: The use of thionyl chloride or oxalyl chloride is a standard method to convert a carboxylic acid to a more reactive acid chloride, facilitating the subsequent amidation with diethylamine.[7] Triethylamine is used as a base to neutralize the HCl generated during the reaction.
Grafting the DEET Analog onto Cotton Fabric
Cotton, being composed of cellulose, has abundant hydroxyl groups that can be targeted for covalent bonding.
Protocol 2.2: Covalent Attachment to Cotton
Materials:
-
N,N-diethyl-3-(hydroxymethyl)benzamide (from Protocol 2.1)
-
Cross-linking agent (e.g., polycarboxylic acid like 1,2,3,4-butanetetracarboxylic acid - BTCA)
-
Catalyst (e.g., sodium hypophosphite)
-
Cotton fabric swatches
-
Padding machine or bath
-
Curing oven
Procedure:
-
Preparation of Treatment Solution:
-
Prepare an aqueous solution containing the synthesized DEET analog, BTCA, and sodium hypophosphite.
-
-
Fabric Impregnation:
-
Immerse the cotton fabric swatches in the treatment solution.
-
Pass the swatches through a padding machine to ensure even application and remove excess liquid.
-
-
Drying and Curing:
-
Dry the treated fabric at a moderate temperature (e.g., 80-100 °C).
-
Cure the fabric at a higher temperature (e.g., 150-180 °C) for a specified time to facilitate the cross-linking reaction.
-
-
Post-Treatment Washing:
-
Thoroughly wash the cured fabric with a non-ionic detergent and rinse with water to remove any unreacted chemicals.
-
Dry the washed fabric.
-
Mechanism of Action: BTCA acts as a cross-linking agent, forming ester bonds with both the hydroxyl groups of the cellulose and the hydroxyl group of the DEET analog. This creates a durable and wash-resistant finish.
Microencapsulation of DEET: A Controlled-Release Strategy
Microencapsulation involves entrapping DEET within a protective polymeric shell.[3][4][5] This technique offers several advantages, including masking the odor of DEET, reducing skin contact and potential irritation, and providing a sustained release for long-lasting repellency.[9][10]
Preparation of DEET-Loaded Microcapsules
Various techniques can be employed for microencapsulation, with spray-drying and complex coacervation being common methods.[9][11] Here, we detail a protocol using a biodegradable and biocompatible polymer system.
Protocol 3.1: DEET Microencapsulation using Chitosan and Gelatin
Objective: To prepare DEET-loaded microcapsules with a biopolymer shell for textile application.
Materials:
-
DEET
-
Chitosan (low molecular weight)
-
Gelatin (Type A)
-
Acetic acid
-
Tween 80 (emulsifier)
-
Distilled water
-
Spray dryer
Procedure:
-
Preparation of Polymer Solutions:
-
Prepare a chitosan solution by dissolving it in a dilute acetic acid solution (e.g., 0.5%).
-
Prepare a separate gelatin solution by dissolving it in warm distilled water.
-
-
Emulsification:
-
Add Tween 80 to the gelatin solution and stir.
-
Add DEET to the gelatin-emulsifier mixture and homogenize at high speed to form an oil-in-water emulsion.
-
-
Microcapsule Formation:
-
Slowly add the chitosan solution to the emulsion while stirring. The change in pH will induce the coacervation of chitosan and gelatin around the DEET droplets.
-
-
Spray Drying:
-
Feed the resulting suspension into a spray dryer. The high temperature will evaporate the water, leaving behind solid microcapsules.[9]
-
Optimize spray drying parameters (inlet temperature, feed rate) to achieve desired particle size and morphology.
-
Rationale for Material Selection: Chitosan and gelatin are natural polymers that are biodegradable and have good film-forming properties, making them suitable as shell materials.[9] Tween 80 is a non-ionic surfactant that helps to stabilize the DEET droplets in the aqueous phase.
Application of Microcapsules to Textiles
The prepared microcapsules can be applied to textiles using standard finishing techniques.
Protocol 3.2: Pad-Dry-Cure Application
Materials:
-
DEET-loaded microcapsules (from Protocol 3.1)
-
Polymeric binder (e.g., acrylic binder)
-
Textile swatches (e.g., cotton, polyester)
-
Padding machine
-
Curing oven
Procedure:
-
Preparation of Finishing Bath:
-
Disperse the DEET microcapsules and the binder in water to create a stable finishing bath.
-
-
Fabric Treatment:
-
Immerse the textile swatches in the finishing bath.
-
Pass the swatches through a padding machine to ensure uniform application.
-
-
Drying and Curing:
-
Dry the treated fabric at a moderate temperature.
-
Cure the fabric at a temperature appropriate for the binder to cross-link and fix the microcapsules onto the fabric surface.[9]
-
-
Post-Treatment:
-
The fabric is now ready for performance evaluation.
-
Visualization of the Process:
References
- 1. scivisionpub.com [scivisionpub.com]
- 2. dipterajournal.com [dipterajournal.com]
- 3. DEET microencapsulation: a slow-release formulation enhancing the residual efficacy of bed nets against malaria vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gov.uk [gov.uk]
- 5. researchgate.net [researchgate.net]
- 6. Item - Synthesis of DEET analogs for preparation of insect-resistant fibers - American University - Figshare [aura.american.edu]
- 7. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. Making sure you're not a bot! [openjournals.ugent.be]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Neurotoxic Effects of DEET on the Insect Central Nervous System
Audience: Researchers, scientists, and drug development professionals.
Introduction N,N-Diethyl-meta-toluamide (DEET) has long been the benchmark for insect repellents, with its efficacy recognized for over half a century.[1] Initially, its mechanism was thought to be a simple masking of host odors, effectively making the host invisible to insects.[1][2] However, extensive research has revealed a far more complex interaction with the insect nervous system. DEET exerts its effects through multiple molecular targets, leading to a range of physiological and behavioral responses, from olfactory and gustatory modulation to direct neurotoxicity in the central nervous system (CNS).[1][2]
These application notes provide a consolidated resource on the neurotoxic effects of DEET on the insect CNS. We will detail its primary molecular targets, present quantitative data from various studies, and offer detailed protocols for key experimental procedures to facilitate further research in neuroscience, entomology, and the development of next-generation repellents.
Molecular Targets and Mechanisms of Neurotoxicity
DEET's neurotoxicity is not attributed to a single mode of action but rather to its interaction with multiple components of the insect nervous system.
Octopaminergic System
A primary target for DEET's neurotoxic effects in insects appears to be the octopaminergic system.[3][4][5] Octopamine is a key neurotransmitter in insects, analogous to norepinephrine in vertebrates, and is involved in modulating various physiological and behavioral processes.
-
Mechanism: DEET acts as an agonist or positive modulator at octopaminergic synapses, leading to neuroexcitation.[1][3] This action can be observed through increased neuronal firing in the insect CNS.[3][4] Studies have shown that the neuroexcitatory effects of DEET can be completely blocked by the octopamine receptor antagonist, phentolamine.[3][4][5] Furthermore, DEET has been shown to increase intracellular calcium levels via octopamine receptors in cell-based assays, an effect also blocked by phentolamine.[3][4][5]
Caption: Proposed signaling pathway for DEET-induced neuroexcitation via octopamine receptors.
Cholinergic System
The role of DEET in the cholinergic system, specifically its effect on acetylcholinesterase (AChE), has been a subject of debate. AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition leads to neurotoxicity.
-
Mechanism: Some studies have reported that DEET can inhibit AChE activity in both insects and mammals.[6][7][8] This inhibition would cause an accumulation of acetylcholine in the synaptic cleft, leading to hyperstimulation of cholinergic receptors and disrupted neurotransmission.[7][9] However, other significant research indicates that DEET is a very poor inhibitor of AChE, with high IC50 values in the millimolar (mM) range, suggesting this is unlikely to be its primary mechanism of toxicity.[3][4][5][10] It has also been noted that DEET can enhance the toxicity of carbamate insecticides, which are known AChE inhibitors.[6][7]
Olfactory and Gustatory Systems
While often discussed in the context of repellency rather than direct CNS toxicity, DEET's interaction with sensory systems is a key part of its neurological impact.
-
Olfactory System: DEET's effect on the sense of smell is complex, with evidence supporting multiple hypotheses[2]:
-
Inhibition/Masking: DEET can inhibit the response of olfactory receptor neurons (ORNs) to host attractants like lactic acid.[2] It achieves this by blocking odor-evoked currents from the odorant receptor (OR) complex.[11]
-
Confusant Effect: DEET can modulate ORN activity in response to other odors, effectively scrambling the neural code for host detection.[2][12]
-
Direct Activation ("Smell and Avoid"): DEET directly activates specific chemosensors, such as the Ionotropic Receptor Ir40a in Drosophila, which triggers an innate avoidance behavior.[1][2][13]
-
-
Gustatory System: DEET is a potent feeding deterrent, activating gustatory receptor neurons (GRNs) that are typically responsive to bitter compounds.[1][2] In Drosophila, this activation involves multiple gustatory receptors (e.g., Gr32a, Gr33a, Gr66a), leading to contact avoidance.[1][2]
Caption: DEET's multi-modal interaction with insect sensory systems.
Voltage-Gated Ion Channels
While much of the research has been conducted in mammalian systems, there is evidence that DEET can block voltage-gated sodium (Na+) and potassium (K+) channels, with IC50 values in the micromolar range.[1][3][4] This action could contribute to its overall neurotoxic effects at high concentrations in insects and may explain the numbness reported in humans after accidental application to lips.[3][5]
Quantitative Data Summary
The following tables summarize key quantitative data on the effects of DEET on various insect species and molecular targets.
Table 1: Toxicity and Neuroexcitatory Effects of DEET
| Parameter | Species | Value | Reference |
|---|---|---|---|
| LD50 (Topical) | Aedes aegypti | ~1.5 µg/mg | [3][4] |
| EC50 (CNS Excitation) | Musca domestica (larva) | 120 µM |[3][4][5] |
Table 2: DEET's Effect on Acetylcholinesterase (AChE)
| Species/Source of AChE | IC50 Value | Notes | Reference |
|---|---|---|---|
| Drosophila melanogaster | 6-12 mM | Poor inhibition | [3][4][5] |
| Musca domestica | 6-12 mM | Poor inhibition | [3][4][5] |
| Human | 6-12 mM | Poor inhibition | [3][4][5] |
| Drosophila melanogaster | Binding Constant (Peripheral Site): 1.02 mM | - |[14] |
Detailed Experimental Protocols
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method to quantify AChE activity and its inhibition by DEET.[9][15]
-
Principle: AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color change is proportional to AChE activity.
-
Materials:
-
Spectrophotometer (plate reader)
-
96-well microplates
-
Purified AChE (from insect or commercial source)
-
DEET stock solution (in ethanol or DMSO)
-
Phosphate buffer (e.g., 25 mM, pH 7.0)
-
Acetylthiocholine (ATCh) substrate solution
-
DTNB solution
-
-
Procedure:
-
Reagent Preparation: Prepare working solutions of AChE, ATCh, and DTNB in the phosphate buffer. Prepare serial dilutions of DEET to test a range of concentrations.
-
Assay Setup: To each well of a 96-well plate, add:
-
50 µL of phosphate buffer.
-
25 µL of the DEET dilution (or solvent for control).
-
25 µL of the AChE enzyme solution.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow DEET to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of DTNB solution followed by 50 µL of ATCh substrate solution to each well to start the reaction.
-
Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration of DEET. Plot the percentage of AChE inhibition against the DEET concentration to determine the IC50 value.
-
Caption: Experimental workflow for the Acetylcholinesterase (AChE) inhibition assay.
Protocol 2: Central Nervous System (CNS) Electrophysiological Recording
This protocol describes how to measure the neuroexcitatory effects of DEET on the insect CNS, adapted from methods used on housefly larvae.[3][4]
-
Principle: A suction electrode is used to record spontaneous electrical activity from peripheral nerves emerging from the isolated larval CNS. Changes in the firing rate upon application of DEET indicate a neuroexcitatory or inhibitory effect.
-
Materials:
-
Dissecting microscope
-
Micromanipulator
-
Suction electrode and holder
-
Amplifier and data acquisition system
-
Perfusion system
-
Insect saline solution
-
DEET and other pharmacological agents (e.g., phentolamine)
-
Insect specimens (Musca domestica or Drosophila melanogaster larvae)
-
-
Procedure:
-
Dissection: Dissect the larval CNS in cold insect saline, keeping the ventral nerve cord intact.
-
Mounting: Transfer the isolated CNS to a recording chamber continuously perfused with saline.
-
Recording Setup: Using a micromanipulator, position the suction electrode over a peripheral nerve root extending from the CNS. Apply gentle suction to form a tight seal and record the spontaneous nerve activity.
-
Baseline Recording: Record a stable baseline of spontaneous activity for 5-10 minutes.
-
Compound Application: Switch the perfusion solution to one containing a known concentration of DEET. Record the change in nerve firing frequency.
-
Antagonist Application (Optional): To test the involvement of specific receptors, pre-incubate the CNS with an antagonist (e.g., 100 µM phentolamine) before applying DEET.[3]
-
Washout: Perfuse the preparation with fresh saline to see if the neuronal activity returns to baseline.
-
Data Analysis: Quantify the nerve firing rate (spikes/second) before, during, and after DEET application. Calculate the EC50 value for neuroexcitation.
-
Protocol 3: Single Sensillum Recording (SSR)
This technique allows for the functional characterization of individual olfactory sensory neurons (OSNs) in response to DEET and other odorants.[16][17][18]
-
Principle: A sharp recording electrode is inserted into the base of a single olfactory sensillum on the insect's antenna or maxillary palp to record the action potentials from the OSN(s) within. A reference electrode is placed elsewhere, typically in the eye.
-
Materials:
-
Vibration-isolation table
-
Microscope with high magnification
-
Micromanipulators (for recording and reference electrodes)
-
Glass capillaries for making electrodes
-
Electrode puller and sharpener
-
Amplifier and data acquisition system (e.g., Syntech setup)
-
Odor delivery system (olfactometer)
-
Insect specimens (Drosophila melanogaster, Aedes aegypti)
-
-
Procedure:
-
Insect Preparation: Immobilize the insect in a pipette tip or on a slide with wax or double-sided tape, leaving the antennae or maxillary palps exposed and accessible.[18]
-
Electrode Placement: Insert the reference electrode (filled with saline) into an eye. Under the microscope, carefully advance the recording electrode to pierce the cuticle at the base of a target sensillum.
-
Odor Stimulation: Deliver a puff of clean air followed by a puff of air carrying the test odorant (e.g., DEET, host attractants) over the antenna.
-
Recording: Record the firing rate of the neuron(s) before, during, and after the odor puff. To test for inhibition or modulation, co-present DEET with an attractant odor.
-
Data Analysis: Count the number of spikes in a defined time window post-stimulation and subtract the baseline firing rate to quantify the response.
-
Caption: Experimental workflow for Single Sensillum Recording (SSR).
Protocol 4: Behavioral Repellency Assay
This protocol describes a spatial exclusion or "choice" assay to quantify the repellent effect of DEET.[19]
-
Principle: Insects are placed in an arena with treated and untreated zones, and their distribution is recorded over time. A preference for the untreated zone indicates repellency.
-
Materials:
-
Petri dish or small arena
-
Filter paper
-
DEET solution (e.g., 100 mg/ml in acetone)
-
Solvent control (acetone)
-
Insect specimens (Blattella germanica, Drosophila melanogaster)
-
-
Procedure:
-
Arena Preparation: Cut a piece of filter paper to fit the arena and then cut the paper in half.
-
Treatment: Apply the DEET solution evenly to one half of the filter paper (Zone I) and the solvent alone to the other half (Zone II). Allow the solvent to evaporate completely.
-
Assay: Reassemble the two halves in the arena. Introduce a set number of insects (e.g., 10-20) into the center of the arena and cover it.
-
Observation: After a defined period (e.g., 20-30 minutes), count the number of insects in the treated zone (Nt) and the untreated zone (Nc).
-
Data Analysis: Calculate the Percent Repellency (PR) using the formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100. A positive value indicates repellency.
-
Conclusion
The neurotoxic effects of DEET on the insect CNS are multifaceted, extending well beyond simple olfactory masking. The primary toxic action appears to be mediated through the octopaminergic system, leading to neuronal hyperexcitation. While its role as an AChE inhibitor is likely of secondary importance, its ability to modulate olfactory and gustatory pathways is fundamental to its repellent and anti-feedant properties. The protocols and data provided herein offer a framework for researchers to further investigate these complex mechanisms, aiding in the risk assessment of current compounds and the development of novel, safer, and more effective insect control agents.
References
- 1. benchchem.com [benchchem.com]
- 2. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurotoxicity and mode of action of N, N-diethyl-meta-toluamide (DEET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. beyondpesticides.org [beyondpesticides.org]
- 8. The popular insect repellent deet is neurotoxic | Science Codex [sciencecodex.com]
- 9. attogene.com [attogene.com]
- 10. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) | PLOS One [journals.plos.org]
- 11. chemconnections.org [chemconnections.org]
- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 13. Odour receptors and neurons for detection of DEET and new insect repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evidence for inhibition of cholinesterases in insect and mammalian nervous systems by the insect repellent deet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modulation of the behavioral and electrical responses to the repellent DEET elicited by the pre-exposure to the same compound in Blattella germanica - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Inhalation Toxicity of Benzamide Aerosols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide and its derivatives are a class of compounds with wide-ranging applications in pharmaceuticals, agriculture, and industry. Due to the potential for human exposure to aerosolized forms of these compounds during manufacturing, formulation, or use, a thorough evaluation of their inhalation toxicity is crucial for risk assessment and ensuring worker and public safety. These application notes provide a comprehensive overview of the methodologies and protocols for assessing the potential hazards associated with the inhalation of benzamide aerosols.
The evaluation of inhalation toxicity involves a tiered approach, beginning with in vitro screening to assess cellular responses and progressing to in-vivo studies to understand the systemic and local effects in a whole organism. Key considerations in these studies include the generation and characterization of the test aerosol, the selection of appropriate biological models, and the evaluation of a range of toxicological endpoints.
Aerosol Generation and Characterization
The accurate and reproducible generation of a test atmosphere is fundamental to any inhalation toxicity study. The physical and chemical properties of the aerosol will significantly influence its deposition pattern in the respiratory tract and, consequently, its toxic potential.
Protocol for Aerosol Generation and Characterization:
-
Selection of Generation Method:
-
For liquid formulations: Use a nebulizer (e.g., Collision or vibrating mesh) to produce fine droplets.
-
For solid powders: Employ a dry powder disperser to generate a dust aerosol. The choice of disperser will depend on the flowability and particle size of the benzamide powder.
-
-
Aerosol Characterization:
-
Particle Size Distribution: Measure the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) using a cascade impactor or a scanning mobility particle sizer. For deep lung penetration, an MMAD of 1-4 µm is typically targeted.
-
Aerosol Concentration: Determine the concentration of the benzamide aerosol in the exposure chamber gravimetrically by drawing a known volume of air through a pre-weighed filter. Chemical analysis of the filter extract can also be performed for verification.
-
Temporal and Spatial Uniformity: Ensure a consistent and uniform aerosol concentration throughout the exposure chamber over the duration of the study. This can be monitored using real-time aerosol monitors.
-
Chemical Stability: Verify the chemical integrity of the benzamide compound within the generated aerosol.
-
In Vitro Methods for Toxicity Screening
In vitro models provide a valuable tool for initial toxicity screening, mechanistic studies, and reducing the reliance on animal testing. Human-derived cell lines and 3D tissue models cultured at the air-liquid interface (ALI) are particularly relevant for simulating exposure to the respiratory epithelium.
Cell Culture Models
-
2D Monocultures: Cell lines such as A549 (human alveolar adenocarcinoma), Calu-3 (human bronchial adenocarcinoma), and BEAS-2B (immortalized human bronchial epithelial cells) are commonly used.
-
3D Co-culture Models: More complex models that include multiple cell types, such as epithelial cells, fibroblasts, and immune cells, can provide a more physiologically relevant system.
Protocol for Air-Liquid Interface (ALI) Exposure
-
Cell Seeding and Differentiation: Seed human bronchial epithelial cells on a microporous membrane insert and culture until a confluent monolayer is formed. Then, switch to an ALI culture condition by removing the apical medium to allow the cells to differentiate for 21-28 days.
-
Exposure System: Utilize a specialized ALI exposure system that allows for the direct deposition of the benzamide aerosol onto the apical surface of the differentiated cell cultures.
-
Exposure Parameters: Expose the cells to various concentrations of the benzamide aerosol for a defined duration (e.g., 1-4 hours). Include a clean air control group.
-
Post-Exposure Analysis (Toxicological Endpoints):
-
Cytotoxicity: Assess cell viability using assays such as the MTT or LDH release assay at 24 and 48 hours post-exposure.
-
Epithelial Barrier Integrity: Measure the transepithelial electrical resistance (TEER) before and after exposure to evaluate damage to tight junctions.
-
Inflammation: Quantify the release of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) into the basolateral medium using ELISA or multiplex assays.
-
Oxidative Stress: Measure the production of reactive oxygen species (ROS) using fluorescent probes.
-
In Vivo Inhalation Toxicity Studies
In vivo studies in animal models, typically rodents, are essential for evaluating the integrated physiological and pathological responses to inhaled benzamide aerosols. These studies are conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Study Design and OECD Guidelines
-
Acute Inhalation Toxicity (OECD TG 403): A single exposure to high concentrations to determine the median lethal concentration (LC50) and identify acute toxic effects.
-
Sub-acute Inhalation Toxicity (OECD TG 412): Repeated daily exposures for 28 days to assess cumulative toxicity.
-
Sub-chronic Inhalation Toxicity (OECD TG 413): Repeated daily exposures for 90 days to evaluate long-term toxic effects and establish a No-Observed-Adverse-Effect-Level (NOAEL).
Protocol for a 28-Day Sub-acute Inhalation Study (based on OECD TG 412)
-
Animal Model: Use young adult Sprague-Dawley or Wistar rats (equal numbers of males and females).
-
Exposure Groups: At least three dose groups with different concentrations of the benzamide aerosol and a control group exposed to clean air.
-
Exposure System: Utilize nose-only or whole-body inhalation chambers. Nose-only exposure is often preferred to minimize dermal and oral exposure.
-
Exposure Regimen: Expose the animals for 6 hours/day, 5 days/week for 28 days.
-
Observations and Examinations:
-
Clinical Signs: Observe animals daily for any signs of toxicity.
-
Body Weight and Food Consumption: Record weekly.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Bronchoalveolar Lavage (BAL): Perform BAL on a subset of animals to assess cellular and biochemical changes in the lungs.
-
Histopathology: Conduct a full necropsy and perform histopathological examination of the respiratory tract (nasal passages, trachea, lungs) and other major organs.
-
Data Presentation
Quantitative data from inhalation toxicity studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Acute Inhalation Toxicity of Representative Amide/Benzamide Derivative Aerosols in Rats
| Compound | Exposure Duration | LC50 (mg/m³) | Key Findings | Reference |
| Benzalkonium Chloride | 4 hours | ~ 53 | Strong inflammatory and irritant activity in the lungs. | [1] |
| WS-23 (Amide) | Not specified | > 340 | No mortality or behavioral signs of toxicity at the limit test dose. | [2] |
Table 2: Repeated-Dose Inhalation Toxicity of Representative Amide/Benzamide Derivative Aerosols in Rats
| Compound | Study Duration | NOAEL/LOAEC | Key Toxicological Endpoints | Reference |
| Arecoline Benzoate | 28 days | NOAEL: ~13 mg/kg/day (male rats) | Decreased body weight gain at higher doses. | [3] |
| Didecyl Dimethyl Ammonium Chloride (DDAC) | 21 days | LOAEC: 0.08 mg/m³/day | Increased relative lung weight, inflammation (changes in BAL fluid), and nasal cavity hemorrhage. | [4] |
Visualization of Workflows and Pathways
Experimental Workflow for In Vitro Toxicity Assessment
Caption: Workflow for in vitro evaluation of benzamide aerosol toxicity using an ALI model.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: Workflow for a 28-day in vivo inhalation toxicity study of benzamide aerosols.
Generalized Signaling Pathway for Inhaled Toxicant-Induced Lung Injury
References
- 1. Pulmonary irritation after inhalation exposure to benzalkonium chloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute and subacute inhalation toxicity assessment of WS-23 in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the inhalation toxicity of arecoline benzoate aerosol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-amino-N,N-diethylbenzamide
Welcome to the technical support center for the synthesis of 4-amino-N,N-diethylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this two-step synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process. Understanding this workflow is the first step to mastering the synthesis.
-
Step 1: Amide Formation. The process begins with the acylation of diethylamine using 4-nitrobenzoyl chloride. This reaction forms the intermediate, N,N-diethyl-4-nitrobenzamide . An acid scavenger, such as triethylamine, is crucial to neutralize the hydrochloric acid (HCl) byproduct.
-
Step 2: Nitro Group Reduction. The nitro group of the intermediate is then reduced to a primary amine, yielding the final product, This compound . This can be accomplished through various methods, most commonly catalytic hydrogenation or chemical reduction with metal salts.
Caption: High-level workflow for the two-step synthesis.
Part 1: FAQs and Troubleshooting for Amide Formation
This section addresses common issues encountered during the synthesis of the intermediate, N,N-diethyl-4-nitrobenzamide.
Question 1: My yield for the amidation step is significantly lower than expected. What are the likely causes?
Answer: Low yield in this step almost always points to one of three areas: reagent quality, reaction conditions, or the workup procedure. Let's break down the possibilities.
-
Cause A: Reagent Degradation. 4-Nitrobenzoyl chloride is highly sensitive to moisture.[1][2] If it has been improperly stored or is old, it may have hydrolyzed to 4-nitrobenzoic acid. The carboxylic acid will not react under these conditions, leading to low or no product yield.
-
Solution: Always use freshly opened or properly stored 4-nitrobenzoyl chloride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause B: Inefficient HCl Scavenging. The reaction of an acyl chloride with an amine generates one equivalent of HCl.[3] This acid will protonate the diethylamine nucleophile, forming diethylammonium chloride, which is unreactive. If the HCl is not neutralized, the reaction will stop after consuming half of the amine.
-
Cause C: Improper Temperature Control. This acylation is exothermic. Adding the 4-nitrobenzoyl chloride too quickly to the diethylamine solution can cause the temperature to rise, leading to potential side reactions and degradation of the product.
Question 2: A white precipitate formed immediately in my reaction flask. Is this a problem?
Answer: No, this is expected and a good sign. The white precipitate is the hydrochloride salt of your tertiary amine base (e.g., triethylammonium chloride).[1][2] Its formation indicates that the reaction is proceeding and the HCl byproduct is being successfully neutralized. This salt is typically insoluble in common organic solvents like DCM and will be removed during the aqueous workup phase.
Question 3: Which solvent is best for this reaction?
Answer: The ideal solvent is an anhydrous aprotic solvent. Protic solvents like water or alcohols are incompatible as they will react violently with the acyl chloride.[1]
-
Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Chloroform.[1]
-
Avoid: Water, Methanol, Ethanol.
Data Summary: Recommended Conditions for Amidation
| Parameter | Recommendation | Rationale & Key Citation |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic and unreactive towards the acyl chloride, good solubility for reagents.[1][5] |
| Temperature | 0 °C for addition, then warm to RT | Controls exothermic reaction, minimizes side products.[1] |
| Acid Scavenger | Triethylamine (1.2–1.5 eq.) | Neutralizes HCl byproduct, preventing nucleophile deactivation.[1][5] |
| Acyl Chloride Addition | Dropwise over 15–30 min | Prevents dangerous temperature spikes and side reactions.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the moisture-sensitive 4-nitrobenzoyl chloride.[1] |
Part 2: FAQs and Troubleshooting for Nitro Reduction
This section focuses on the conversion of N,N-diethyl-4-nitrobenzamide to the final product.
Question 1: What is the best method for reducing the nitro group?
Answer: The choice of reducing agent depends on available equipment, scale, and desired purity. The two most reliable methods are catalytic hydrogenation and reduction with tin(II) chloride.
-
Method A: Catalytic Hydrogenation. This is often the cleanest method.
-
Reagents: Hydrogen gas (H₂), Palladium on Carbon (5% or 10% Pd/C catalyst).[6]
-
Advantages: High yield, clean reaction with water as the only byproduct. The catalyst is easily removed by filtration.
-
Disadvantages: Requires specialized and potentially hazardous equipment (hydrogen gas source, pressure vessel).
-
-
Method B: Tin(II) Chloride Reduction. This is a robust and common benchtop method.
-
Reagents: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol.[6]
-
Advantages: Does not require special pressure equipment. The reaction is generally high-yielding.
-
Disadvantages: The workup is more involved, as it requires neutralization of the acidic solution and removal of tin salts, which can sometimes complicate purification.
-
Question 2: My final product is purple/brown and seems impure after the tin reduction. What happened?
Answer: Aromatic amines, like your final product, are notoriously easy to oxidize, leading to colored impurities. This can happen during the reaction or, more commonly, during the workup and isolation if exposed to air for extended periods. Residual tin salts can also sometimes cause discoloration.
-
Troubleshooting Steps:
-
Thorough Workup: During the workup, after neutralizing the reaction with a base like sodium bicarbonate, ensure the product is thoroughly extracted. Washing the organic layer multiple times can help remove residual salts.
-
Purification: The crude product should be purified. Column chromatography on silica gel is a very effective method. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can yield a pure, off-white to light yellow solid.
-
Minimize Air Exposure: While not always practical without a glovebox, try to minimize the time the purified product is exposed to air and light. Store the final compound under an inert atmosphere if possible.
-
Caption: Troubleshooting decision tree for the amidation step.
Part 3: Experimental Protocols
These protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of N,N-diethyl-4-nitrobenzamide (Step 1)
Materials:
-
Diethylamine (1.0 eq.)
-
Triethylamine (1.2 eq.)
-
4-Nitrobenzoyl chloride (1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve diethylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the cooled, stirring amine solution over 20 minutes. A white precipitate of triethylammonium chloride will form.[1]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃, water, and finally brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N,N-diethyl-4-nitrobenzamide, which can be used in the next step or purified further by recrystallization.
Protocol 2: Synthesis of this compound (Step 2, via SnCl₂)
Materials:
-
N,N-diethyl-4-nitrobenzamide (1.0 eq.)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq.)
-
Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Celite (optional)
Procedure:
-
In a round-bottom flask, dissolve N,N-diethyl-4-nitrobenzamide (1.0 eq.) in ethanol.
-
Add tin(II) chloride dihydrate (3-4 eq.) to the solution.
-
Heat the mixture to reflux (approximately 70-80 °C) and stir for 3-5 hours.[6]
-
Monitor the reaction by TLC until the starting nitro-compound is consumed.
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
-
Dilute the residue with ethyl acetate. Cool the mixture in an ice bath.
-
Very slowly and carefully, add saturated aqueous NaHCO₃ solution to neutralize the acid. Caution: This is an exothermic neutralization and will produce gas (CO₂). Add the base in small portions. Continue until the pH of the aqueous layer is ~8. A thick, white precipitate of tin salts will form.
-
Filter the entire mixture through a pad of Celite to remove the tin salts, washing the pad with ample ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
References
Overcoming solubility issues with 4-amino-N,N-diethylbenzamide in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-amino-N,N-diethylbenzamide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound is primarily due to its molecular structure, which includes a nonpolar aromatic benzene ring.[1][2] While the amino group provides some potential for hydrogen bonding, the overall hydrophobic nature of the molecule restricts its ability to readily dissolve in water.
Q2: What are the most common strategies to enhance the solubility of a poorly water-soluble compound like this compound?
A2: Several techniques can be employed to improve the solubility of poorly water-soluble drugs.[3][4][5][6] These can be broadly categorized as physical and chemical modifications. Physical methods include particle size reduction (micronization and nanosuspension) and creating solid dispersions.[4][7][8] Chemical methods involve pH adjustment, using co-solvents, and forming inclusion complexes with agents like cyclodextrins.[3][9][10][11]
Q3: How does pH adjustment affect the solubility of this compound?
A3: this compound contains a basic amino group. In acidic conditions (lower pH), this group can be protonated, forming a more soluble salt.[11][] Therefore, adjusting the pH of the aqueous solution to the acidic range is a highly effective method for increasing its solubility.[3][13][14]
Q4: What are co-solvents and how can they be used to dissolve this compound?
A4: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[15][16] This reduction in polarity can enhance the solubility of hydrophobic compounds.[17][18] For this compound, common co-solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) can be effective.[15][19][20]
Q5: Can complexation with cyclodextrins improve the solubility of this compound?
A5: Yes, complexation is a viable strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate poorly water-soluble molecules, like this compound, within their cavity, forming a water-soluble inclusion complex.[9][21][22]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon standing.
| Possible Cause | Troubleshooting Step |
| Solution is supersaturated. | The initial dissolution method may have created a temporary supersaturated state. Try gently heating the solution during preparation and then allowing it to cool slowly to room temperature. |
| pH of the solution has shifted. | If using pH adjustment, the solution's pH may have changed over time due to atmospheric CO2 absorption or interaction with the container. Re-measure and adjust the pH as needed. Consider using a buffer solution instead of just adding acid. |
| Co-solvent ratio is not optimal. | The ratio of co-solvent to water may be insufficient to maintain solubility. Experiment with increasing the concentration of the co-solvent. |
Issue 2: The required concentration for an experiment cannot be achieved.
| Possible Cause | Troubleshooting Step |
| Inherent low solubility in the chosen solvent system. | A single solubilization method may be insufficient. Consider combining techniques. For example, use a co-solvent system in conjunction with pH adjustment for a synergistic effect.[11][] |
| Particle size is too large, limiting dissolution rate. | If you are working with the solid compound, reducing the particle size can increase the surface area and improve the dissolution rate.[5][21][23] Consider techniques like micronization or preparing a nanosuspension.[24][25][26][27] |
| Formation of a less soluble polymorph. | The crystalline form of the compound can impact its solubility. Techniques like creating an amorphous solid dispersion can prevent crystallization and enhance solubility.[7][28][29] |
Data Presentation
When evaluating different solubilization methods, it is crucial to systematically record and compare the results. The following table provides a template for presenting your experimental solubility data.
Table 1: Solubility of this compound Using Various Enhancement Techniques
| Method | Solvent System | Temperature (°C) | Measured Solubility (mg/mL) | Observations |
| Control | Deionized Water | 25 | [Enter Value] | Insoluble/Slightly Soluble |
| pH Adjustment | 0.1 M HCl (pH 1) | 25 | [Enter Value] | Clear solution |
| pH Adjustment | Acetate Buffer (pH 4) | 25 | [Enter Value] | |
| Co-solvency | 20% Ethanol in Water | 25 | [Enter Value] | |
| Co-solvency | 40% PEG 400 in Water | 25 | [Enter Value] | |
| Complexation | 10% Hydroxypropyl-β-Cyclodextrin | 25 | [Enter Value] | |
| Combined | 20% Ethanol, pH adjusted to 4 | 25 | [Enter Value] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent where it is freely soluble (e.g., DMSO or ethanol).
-
Preparation of Aqueous Solutions: Prepare a series of aqueous solutions with varying pH values (e.g., pH 1, 2, 4, 6, 7.4) using appropriate buffers (e.g., HCl for acidic pH, phosphate buffers for neutral pH).
-
Solubility Determination: Add a small aliquot of the stock solution to each buffered solution.
-
Equilibration: Stir the solutions at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Sample Analysis: Centrifuge the samples to pellet any undissolved compound.
-
Quantification: Analyze the supernatant to determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
Protocol 2: Solubility Enhancement by Co-solvency
-
Prepare Co-solvent Mixtures: Prepare a range of co-solvent/water mixtures (e.g., 10%, 20%, 40%, 60% v/v of ethanol, propylene glycol, or PEG 400 in water).
-
Add Compound: Add an excess amount of this compound to each co-solvent mixture.
-
Equilibration: Agitate the samples at a constant temperature for 24 hours to reach equilibrium solubility.
-
Sample Analysis: Centrifuge the samples to remove undissolved solid.
-
Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
Protocol 3: Solubility Enhancement by Solid Dispersion (Solvent Evaporation Method)
-
Dissolve Components: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30, PEG 6000) in a common volatile solvent like methanol or ethanol.[8][29]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Drying: Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.
-
Characterization: Scrape the solid dispersion and characterize it for its amorphous nature using techniques like DSC or XRD.
-
Dissolution Study: Perform a dissolution study on the prepared solid dispersion in an aqueous medium to assess the enhancement in solubility and dissolution rate.
Visualizations
Caption: Workflow for determining aqueous solubility.
Caption: Strategies to overcome poor aqueous solubility.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. pnrjournal.com [pnrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. japsonline.com [japsonline.com]
- 9. Drug solubilization by complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. longdom.org [longdom.org]
- 13. wjbphs.com [wjbphs.com]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cosolvent - Wikipedia [en.wikipedia.org]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 18. bepls.com [bepls.com]
- 19. researchgate.net [researchgate.net]
- 20. kinampark.com [kinampark.com]
- 21. pharmaguddu.com [pharmaguddu.com]
- 22. REVIEW ON INCLUSION COMPLEXATION A TECHNIQUE TO ENHANCE THE SOLUBILITY OF POORLY WATER-SOLUBLE DRUG [zenodo.org]
- 23. Methods of solubility enhancements | PPTX [slideshare.net]
- 24. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. asiapharmaceutics.info [asiapharmaceutics.info]
- 26. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. wjpls.org [wjpls.org]
Technical Support Center: Optimizing Reaction Conditions for Benzamide Synthesis
Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance your experimental outcomes. Our focus is on providing not just procedures, but the underlying chemical principles to empower you to make informed decisions in the laboratory.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries encountered during benzamide synthesis.
Q1: What are the most common laboratory methods for synthesizing benzamide? The three most prevalent methods are:
-
From Benzoyl Chloride and an Amine (e.g., Ammonia): This is a rapid, often high-yielding method known as the Schotten-Baumann reaction.[1][2][3]
-
From Benzoic Acid and an Amine: This route requires the activation of the carboxylic acid. This can be achieved by converting it to an acyl chloride in situ with reagents like thionyl chloride (SOCl₂) or by using amide coupling agents (e.g., DCC, EDC).[4][5]
-
From Benzonitrile: Benzamide can be formed via the partial hydrolysis of benzonitrile, typically catalyzed by an acid or a base.[2][6][7]
Q2: My benzamide synthesis is resulting in a low yield. What are the most likely causes? Low yields can stem from several factors, with the most common being:
-
Hydrolysis of the Acylating Agent: Acyl chlorides like benzoyl chloride are highly sensitive to moisture and can hydrolyze to form unreactive benzoic acid.[8][9]
-
Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or poor mixing (especially in two-phase systems) can prevent the reaction from reaching completion.[8][10]
-
Protonation of the Amine: The reaction often generates hydrochloric acid (HCl), which can protonate the amine nucleophile, rendering it inactive. The presence of a base is crucial to neutralize this acid.[4][9]
-
Losses During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, or recrystallization if the procedures are not optimized.[5][8]
Q3: How do I choose the right purification method for my crude benzamide? Recrystallization is the most common and effective method for purifying benzamide.[5][11] Hot water is an excellent and widely used solvent for this purpose.[2] For impurities with similar polarity to benzamide, where recrystallization is less effective, column chromatography may be necessary.[11][12]
Q4: An oil has formed during my reaction instead of the expected white solid. What does this mean and how can I fix it? The formation of an oil, rather than a crystalline solid, is typically due to the presence of impurities that depress the melting point of the product.[9] To induce crystallization, you can try scratching the inside of the flask with a glass rod below the surface of the liquid or "seeding" the mixture with a tiny crystal of pure benzamide, if available.[9] If these methods fail, you should isolate the oil via extraction and then attempt purification by recrystallization from a suitable solvent system.[9]
In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving specific problems encountered during synthesis.
| Problem Encountered | Potential Cause | Recommended Solution & Explanation |
| Low or No Product Formation | 1. Hydrolysis of Benzoyl Chloride: Benzoyl chloride has reacted with water instead of the amine. This is a very common issue.[8] | Solution: Ensure all glassware is oven-dried and reagents/solvents are anhydrous. The reaction should be protected from atmospheric moisture. Add the benzoyl chloride slowly to a cooled solution to manage the exothermic reaction and minimize side reactions.[9] |
| 2. Amine is Protonated: The HCl byproduct has neutralized your amine starting material.[9] | Solution: Ensure an adequate amount of base (e.g., 10% NaOH, pyridine, or triethylamine) is present throughout the reaction to neutralize the generated HCl and keep the amine in its nucleophilic free-base form.[9] | |
| 3. Inefficient Amide Coupling: The chosen coupling agent or reaction conditions are not optimal for your specific substrates.[10] | Solution: If using a coupling agent like DCC or EDC, consider adding an auxiliary agent like 1-hydroxybenzotriazole (HOBt), which can suppress side reactions and improve efficiency.[9] Ensure the correct stoichiometry of the coupling agent is used (typically 1.1-1.5 equivalents).[10] | |
| Product is Contaminated with Benzoic Acid | 1. Hydrolysis of Starting Material/Product: Unreacted benzoyl chloride hydrolyzed during workup, or the benzamide product itself hydrolyzed under harsh (e.g., strongly acidic or basic) conditions.[5] | Solution: During the aqueous workup, wash the organic layer containing your product with a dilute base such as a saturated sodium bicarbonate (NaHCO₃) solution. This will convert the acidic benzoic acid into its water-soluble sodium benzoate salt, which will be removed in the aqueous layer.[5] |
| 2. Incomplete Reaction (from Benzoic Acid): The initial activation of benzoic acid to its reactive intermediate was not complete before the amine was added. | Solution: When starting from benzoic acid, ensure the activation step (e.g., with thionyl chloride or a coupling agent) is allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.[9] | |
| Product is Contaminated with Dicyclohexylurea (DCU) | 1. Use of DCC Coupling Agent: Dicyclohexylcarbodiimide (DCC) is a common coupling agent, and its byproduct, dicyclohexylurea (DCU), is often sparingly soluble and can co-precipitate with the desired amide product. | Solution: DCU is largely insoluble in many common organic solvents like dichloromethane (DCM) and ethyl acetate. A significant portion can be removed by simple filtration of the reaction mixture before the aqueous workup.[4] If it persists, it can often be removed by dissolving the crude product in DCM, adding a non-polar solvent like hexanes, and cooling to precipitate the DCU, which can then be filtered off.[9] |
| Reaction is a Dark Color | 1. Decomposition: Starting materials or the product may be decomposing, often due to excessive heat or prolonged reaction times. | Solution: Control the reaction temperature carefully; exothermic reactions may require an ice bath for cooling.[4] Optimize the reaction time by monitoring its progress via TLC or LC-MS to avoid unnecessary heating that can lead to byproduct formation.[13] |
Core Reaction Mechanisms & Optimization Workflow
A foundational understanding of the reaction mechanism is critical for effective troubleshooting and optimization. The synthesis of amides from carboxylic acid derivatives is a classic example of Nucleophilic Acyl Substitution .
Simplified Mechanism of Schotten-Baumann Reaction
The reaction proceeds in two main stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride. This breaks the C=O π bond and forms a tetrahedral intermediate.[14]
-
Leaving Group Elimination: The carbonyl group reforms by expelling the chloride ion, which is an excellent leaving group. A base then removes the proton from the nitrogen to yield the neutral amide and neutralize the HCl byproduct.[1][14]
Caption: Simplified mechanism for the Schotten-Baumann reaction.
Logical Troubleshooting Workflow
When faced with a suboptimal reaction, a structured approach is key. The following workflow can help diagnose the root cause of low yields.
Caption: A logical workflow for troubleshooting low yields in benzamide synthesis.[9]
Optimized Experimental Protocols
The following protocols are robust, well-established methods for the synthesis of benzamide.
Protocol A: Synthesis from Benzoyl Chloride and Ammonia (Schotten-Baumann)
This method is fast, high-yielding, and demonstrates a classic interfacial reaction. The reaction is exothermic and requires careful temperature control.[2]
Materials:
-
Concentrated Aqueous Ammonia (28 wt%)
-
Benzoyl Chloride
-
Ice-cold water
-
Conical Flask
-
Vacuum filtration apparatus (Büchner funnel)
Procedure:
-
In a 250 mL conical flask within a fume hood, place 10 mL of concentrated aqueous ammonia.[11]
-
Slowly add 2 mL of benzoyl chloride in small portions while vigorously shaking or stirring the flask.[11][15]
-
The reaction is highly exothermic; the flask will become warm. Maintain the temperature by cooling the flask under cold running tap water as needed.[2][9]
-
After the addition is complete, continue to shake the flask vigorously for an additional 15 minutes. The pungent smell of benzoyl chloride should disappear, and a white solid (benzamide) will precipitate.[9]
-
Collect the solid product by vacuum filtration.
-
Wash the crude product on the filter with several portions of ice-cold water to remove soluble impurities like ammonium chloride.[9]
-
Purify the crude benzamide by recrystallization from hot water to obtain pure, colorless crystals.[2]
-
Dry the purified crystals and determine the yield and melting point (expected: 127-130 °C).[9]
Protocol B: Synthesis from Benzoic Acid using EDC Coupling Agent
This method avoids the need to handle highly reactive acyl chlorides and is common in medicinal chemistry for creating diverse amide libraries.
Materials:
-
Benzoic Acid
-
Amine (e.g., ammonia source or primary/secondary amine, 1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents)
-
Diisopropylethylamine (DIPEA, 2.5 equivalents, if amine salt is used)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M HCl, Saturated Sodium Bicarbonate (NaHCO₃), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve benzoic acid (1.0 equivalent) and the amine (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0 °C in an ice bath.[4]
-
If your amine is a hydrochloride salt, add DIPEA (2.5 equivalents) to the mixture to act as a non-nucleophilic base.[10]
-
Slowly add EDC (1.2 equivalents) portion-wise to the reaction mixture. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure benzamide.[4]
References
- 1. testbook.com [testbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How is benzamide obtained from benzoic acid class 12 chemistry CBSE [vedantu.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. How is benzamide obtained from benzoic acid? - askIITians [askiitians.com]
- 13. benchchem.com [benchchem.com]
- 14. scribd.com [scribd.com]
- 15. Benzamide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude 4-amino-N,N-diethylbenzamide
Welcome to the technical support center for the purification of 4-amino-N,N-diethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The synthesis of this compound often yields a crude product containing unreacted starting materials, by-products, and other impurities.[1] Effective purification is therefore critical for obtaining a high-purity compound suitable for downstream applications.
This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, addressing specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Characterization and Common Impurities
Q1: What are the likely impurities in my crude this compound sample?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Such as 4-nitrobenzoic acid or its derivatives if the synthesis involves a reduction of a nitro group.[2][3]
-
By-products: Formed from side reactions during the synthesis.
-
Residual Solvents: Solvents used in the reaction or initial work-up.
-
Degradation Products: Aromatic amines can be susceptible to oxidation, which may lead to colored impurities.[4]
Expert Insight: Before proceeding with any purification, it is highly recommended to perform a preliminary analysis of your crude material using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to get a baseline understanding of the impurity profile. This will inform the selection of the most appropriate purification strategy.
Section 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a hot versus a cold solvent.
Q2: I am trying to recrystallize this compound, but it is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too concentrated.
Troubleshooting Steps:
-
Add More Solvent: The most common reason for oiling out is a supersaturated solution. Add a small amount of hot solvent to the mixture until the oil redissolves completely.
-
Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can favor oil formation over crystallization.
-
Solvent System Modification: Consider using a mixed solvent system. For instance, dissolve your compound in a minimal amount of a good solvent (like ethanol or ethyl acetate) and then slowly add a poor solvent (like hexane or water) at an elevated temperature until the solution becomes slightly turbid. Reheat to get a clear solution and then cool slowly.
Q3: My recrystallization yield is very low. How can I improve it?
A3: Low yield can result from several factors, from using too much solvent to premature crystallization.
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your crude product. An excessively dilute solution will result in a significant portion of your compound remaining dissolved even after cooling.
-
Ensure Complete Dissolution: Make sure all of the desired compound has dissolved in the hot solvent. Any undissolved material will be lost during the hot filtration step (if performed).
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.
-
Check the Filtrate: After filtration, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again to induce a second crop of crystals. Be aware that this second crop may be less pure.
dot
Caption: Troubleshooting workflow for recrystallization issues.
Section 3: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.
Q4: My this compound is streaking or tailing on the silica gel column. What is causing this and how can I fix it?
A4: Streaking or tailing of amine-containing compounds on silica gel is a common issue. It is often caused by the acidic nature of the silica gel interacting with the basic amine group.[5] This strong interaction can lead to poor separation and low recovery.
Troubleshooting Steps:
-
Basify the Mobile Phase: Add a small amount of a volatile base, such as triethylamine (TEA) (typically 0.1-1%), to your mobile phase.[6] The TEA will compete with your amine for the acidic sites on the silica, leading to sharper peaks and better elution.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.[5]
-
Check Compound Solubility: Ensure your compound is fully soluble in the mobile phase. Poor solubility can also cause tailing.
Q5: I am not getting good separation between my product and a close-running impurity. What can I do?
A5: Achieving good separation between compounds with similar polarities can be challenging.
Troubleshooting Steps:
-
Optimize the Mobile Phase: The key to good separation is finding a solvent system that provides a good balance between moving your compound down the column and allowing for differential binding. Systematically test different solvent ratios using TLC to find the optimal mobile phase. Aim for an Rf value of around 0.2-0.4 for your target compound.[7]
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can often improve separation.[1]
-
Column Dimensions and Packing: Use a longer, narrower column for better resolution. Ensure the column is packed uniformly to prevent channeling. The ratio of silica gel to crude material should be at least 30:1 (w/w) for difficult separations.[7]
dot
Caption: Troubleshooting workflow for column chromatography.
Section 4: Acid-Base Extraction
Q6: Can I use acid-base extraction to purify this compound?
A6: Yes, acid-base extraction can be a very effective preliminary purification step, especially for removing non-basic impurities. The basic amino group can be protonated with an acid to form a water-soluble salt.
Experimental Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). Your this compound will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.
-
Basify the aqueous layer with a base (e.g., 1 M NaOH) to deprotonate the amine and precipitate the free base.
-
Extract the free base back into an organic solvent.
-
Dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent to obtain the purified product.[6]
Expert Insight: This technique is particularly useful for removing non-basic organic impurities. However, it will not separate your desired product from other basic impurities.
Section 5: Safety and Handling
Q7: What are the key safety precautions I should take when handling this compound and the solvents used for its purification?
A7: It is crucial to handle all chemicals with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9][10]
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.[8][9]
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for this compound and all solvents being used to be aware of all potential hazards.[8][9] this compound may cause skin and eye irritation.[10]
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
| Parameter | Recrystallization | Column Chromatography |
| Starting Purity (Typical) | ~85% | ~85% |
| Final Purity (Typical) | >98% | >99% |
| Yield | 75-85% | 65-80% |
| Solvent Consumption | Moderate | High |
| Time Requirement | 4-6 hours | 6-8 hours |
| Scalability | Excellent | Good |
Table adapted from similar compound purification data.[1]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
Preventing degradation of 4-amino-N,N-diethylbenzamide during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 4-amino-N,N-diethylbenzamide during storage.
Troubleshooting Degradation Issues
This section provides a question-and-answer guide to address specific issues users might encounter, helping to identify the root cause of degradation and suggesting corrective actions.
Q1: I observed a change in the physical appearance of my stored this compound (e.g., color change from white/off-white to yellow/brown, clumping). What could be the cause?
A1: A change in physical appearance is a common indicator of chemical degradation. The primary suspects are oxidation and exposure to light (photodegradation). The amino group on the benzene ring is susceptible to oxidation, which can form colored impurities. Exposure to UV or even ambient light can also initiate degradation pathways.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the compound was stored in a tightly sealed, opaque container, protected from light.
-
Inert Atmosphere: For long-term storage, was the container flushed with an inert gas like nitrogen or argon before sealing?
-
Purity Analysis: Perform a purity analysis using a stability-indicating HPLC method to identify and quantify any degradation products.
-
Q2: My recent analysis shows a decrease in the purity of this compound and the appearance of new peaks in the chromatogram. How can I identify the degradation pathway?
A2: The appearance of new peaks strongly suggests degradation. The primary degradation pathways for this molecule are likely hydrolysis, oxidation, and photodegradation. To identify the specific pathway, a forced degradation study is recommended. This involves subjecting the compound to stress conditions to intentionally induce degradation and then analyzing the resulting products.
-
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for identifying degradation pathways.
Q3: I suspect hydrolysis of the amide bond. What are the likely degradation products and how can I confirm this?
A3: Hydrolysis of the amide bond in this compound would yield 4-aminobenzoic acid and diethylamine. This is more likely to occur under acidic or basic conditions. To confirm, you can perform a forced degradation study under acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions and analyze the samples by HPLC-MS. Comparing the retention times and mass spectra of the degradation products with authentic standards of 4-aminobenzoic acid would provide confirmation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[1][2][3][4] The container should be tightly sealed to prevent moisture and air exposure. For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) in an amber glass vial at 2-8°C is recommended.
Q2: How does temperature affect the stability of this compound?
Q3: Is this compound sensitive to light?
A3: Yes, aromatic amines and amides can be susceptible to photodegradation. Exposure to UV and visible light can provide the energy to initiate degradation reactions, potentially leading to the formation of colored impurities. It is crucial to store the compound in a light-protected (amber or opaque) container.
Q4: What analytical methods are suitable for assessing the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. This method should be able to separate the intact this compound from its potential degradation products. Coupling HPLC with a mass spectrometer (HPLC-MS) is highly recommended for the identification of unknown degradation products.
Quantitative Stability Data (Illustrative Examples)
The following tables present hypothetical data from a forced degradation study to illustrate the stability profile of this compound under various stress conditions. Note: This data is for illustrative purposes to guide experimental design and interpretation.
Table 1: Degradation of this compound under Different Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | 4-aminobenzoic acid |
| 0.1 M NaOH | 24 hours | 60°C | 18.5% | 4-aminobenzoic acid |
| 3% H₂O₂ | 24 hours | 25°C | 22.1% | Oxidized derivatives (e.g., N-oxide) |
| UV Light (254 nm) | 48 hours | 25°C | 12.8% | Photo-rearranged and cleavage products |
| Thermal | 7 days | 80°C | 8.5% | Various minor degradation products |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Volumetric flasks, pipettes, and vials
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 48 hours). A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Thermal Degradation: Keep the solid compound in an oven at 80°C for 7 days. Also, heat the stock solution at 80°C for 24 hours.
4. Sample Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC method.
-
Use a diode array detector (DAD) or photodiode array (PDA) detector to check for peak purity.
-
If available, use an HPLC-MS system to obtain mass information for the degradation products to aid in their identification.
5. Experimental Workflow Diagram:
Caption: Workflow for a forced degradation study.
References
Troubleshooting low efficacy in repellent formulation experiments
Welcome to the Technical Support Center for Repellent Formulation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the development and testing of repellent products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to low efficacy in repellent formulation experiments.
Efficacy & Performance Issues
Q1: Why is my repellent formulation showing a shorter Complete Protection Time (CPT) than expected in Arm-in-Cage assays?
A1: A shorter than expected CPT can stem from several issues. A primary cause is the rapid loss of the active ingredient from the skin's surface. This is often due to high volatility, which is a common challenge with natural repellents like essential oils (e.g., citronella, lemon eucalyptus) that evaporate quickly.[1][2][3][4] Another significant factor could be an incorrect concentration of the active ingredient in the final formulation; efficacy is often directly related to the concentration of the active compound, such as DEET or Picaridin.[5]
Additional causes may include:
-
Formulation Instability: The active ingredient may be degrading due to interactions with other components, exposure to light, or unsuitable pH levels.[1]
-
Poor Film Formation: The formulation may not be forming a uniform film on the skin, leading to uneven distribution and unprotected areas.
-
Sub-optimal Carrier System: The chosen vehicle (lotion, spray, gel) may not be effectively retaining the active ingredient on the skin. Creams and lotions, for instance, tend to have lower evaporation rates than sprays.[2]
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Testing Protocol Variability: Ensure your testing protocol is standardized. Factors like the number of mosquitoes in the cage, the time between application and exposure, and the definition of a "bite" can all influence CPT results.[6][7][8]
Q2: My formulation uses a natural active ingredient (essential oil), and its efficacy is very low. How can I improve it?
A2: Natural repellents, such as essential oils, are known for their high volatility, which leads to rapid evaporation and a short duration of protection.[1][3][9] To enhance their efficacy, consider the following strategies:
-
Controlled-Release Systems: Incorporating the essential oil into a controlled-release formulation can significantly prolong its effect.[4] Techniques like microencapsulation protect the active ingredient from degradation and control its release rate over time.[1]
-
Use of Fixatives: Adding polymers or other fixatives can help reduce the evaporation rate of the volatile compounds.[10]
-
Combination Formulations: Blending different active ingredients can create a synergistic effect, targeting multiple mosquito sensory pathways and potentially mitigating resistance.[1]
Q3: Could the excipients (solvents, polymers, etc.) in my formulation be negatively impacting the repellent's efficacy?
A3: Yes, excipients play a crucial role and can significantly affect the performance of the active ingredient. An inappropriate vehicle can lead to rapid evaporation or poor skin adhesion.[11][12] For instance, highly volatile solvents may cause the active ingredient to evaporate more quickly. Conversely, certain polymers can create a film on the skin that slows the release and evaporation of the repellent, thereby extending the protection time.[10][12] It is also important to ensure chemical compatibility; some excipients can react with the active ingredient, leading to its degradation. Stability testing of the complete formulation is essential to rule this out.
Chemical & Physical Stability
Q4: How can I determine if my active ingredient is degrading within the formulation?
A4: Degradation of the active ingredient is a common cause of reduced efficacy. To assess stability, you should perform analytical quantification at different time points and under various storage conditions (e.g., elevated temperature, UV light exposure).[1] The most common analytical methods for quantifying repellent actives like DEET, Picaridin, or IR3535 are High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode-Array Detector (DAD), and Gas Chromatography (GC) combined with detectors like Flame Ionization Detection (FID) or Mass Spectrometry (MS).[13][14][15] A significant decrease in the concentration of the active ingredient over time indicates a stability problem.
Q5: What factors can cause the degradation of common active ingredients like DEET?
A5: DEET and other repellent actives can degrade under certain conditions. Key factors include:
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photocatalytic transformation, breaking down the active molecule into various degradants.[16]
-
pH: The pH of the formulation can affect the stability of the active ingredient. For example, the degradation of DEET via ozonation is significantly influenced by the pH of the solution.[17]
-
Microbial Degradation: Microorganisms present in the environment or as contaminants can potentially biodegrade active ingredients.[18][19]
-
Oxidation: Interaction with oxidative species in the formulation or from the environment can also lead to degradation.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low efficacy in repellent formulations.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tests show it's strength of active ingredient in mosquito repellents that matters most [ksat.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 8. Evaluation of standard field and laboratory methods to compare protection times of the topical repellents PMD and DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaporation and skin penetration characteristics of mosquito repellent formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biodiversitylibrary.org [biodiversitylibrary.org]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Determination of IR3535 in Topical Insect Repellents: A New HPLC‐DAD Analytical Approach and Compliance Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Active Ingredient Analysis: Methods And Applications in Product Quality Control - Blogs - News [alwsci.com]
- 16. Multiple unknown degradants generated from the insect repellent DEET by photoinduced processes on TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Degradation of DEET by ozonation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biological degradation of mosquito repellents only partially clarified - Sciena [sciena.ch]
- 19. Degradation of Insecticides – Environmental Pollution I1- Water & Soil [ebooks.inflibnet.ac.in]
Technical Support Center: Addressing Skin Irritation with N,N-diethylbenzamide Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals investigating N,N-diethylbenzamide derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential skin irritation issues encountered during your experiments.
Troubleshooting Guides
Issue 1: Unexpected Skin Irritation in In Vitro Models (e.g., Reconstructed Human Epidermis - RhE)
| Potential Cause | Recommended Solution |
| High Concentration of Active Ingredient | Conduct a dose-response study to determine the maximum non-irritating concentration. Start with a wide range of concentrations and narrow down to identify the threshold for cytotoxicity. |
| Suboptimal Formulation pH | Measure the pH of your formulation. The optimal pH for topical applications is generally between 4.5 and 5.5 to match the skin's natural acidic mantle.[1] Adjust the pH using appropriate buffering agents if necessary. |
| Irritating Excipients | Test the vehicle (formulation without the active ingredient) for its irritation potential. If the vehicle itself is irritating, substitute known or potential irritant excipients (e.g., certain preservatives, surfactants) with alternatives known for their low irritation profile. |
| Contamination of Test System | Ensure aseptic techniques during your experiments. Microbial contamination can lead to inflammatory responses in cell cultures, confounding the results. Cross-contamination from volatile irritants on the same culture plate can also lead to false positives.[2] |
| Incorrect Assay Endpoint Measurement | If using the MTT assay, be aware that some chemicals can directly reduce MTT, leading to an overestimation of cell viability.[3] Run a parallel assay with freeze-killed tissues to assess for direct MTT reduction by your compound.[3] |
Issue 2: Inconsistent or Non-Reproducible Results in Skin Irritation Assays
| Potential Cause | Recommended Solution |
| Variability in Reconstructed Tissue Models | Ensure that each batch of reconstructed human epidermis (RhE) models meets the supplier's quality control criteria for viability, barrier function, and morphology.[4] |
| Improper Application of Test Substance | For solid materials, ensure they are finely ground and evenly applied. For liquids, apply a consistent volume to the tissue surface. Uneven application can lead to variable results. |
| Insufficient Washing Post-Exposure | Thoroughly wash the tissues after exposure to the test substance as per the protocol to remove any residual material that could continue to cause irritation or interfere with the viability assay. |
| Operator Variability | Standardize the experimental procedure across all personnel. Minor variations in technique, such as washing intensity or incubation times, can impact the results. |
Frequently Asked Questions (FAQs)
Q1: What are the common signs of skin irritation caused by N,N-diethylbenzamide derivatives?
A1: Common local skin reactions include redness, rash, itching, and a burning sensation.[5][6] In some cases, more severe reactions such as blisters can occur.[7]
Q2: How does the concentration of an N,N-diethylbenzamide derivative affect skin irritation?
A2: Higher concentrations of these compounds are more likely to cause skin irritation.[4] It is recommended to use the lowest effective concentration in your formulations to minimize irritation potential.[8] A non-linear dose-response relationship is often observed, where lower concentrations may show a disproportionately lower irritation response.[9]
Q3: What is the role of the formulation's pH in skin irritation?
A3: The pH of a topical formulation is a critical factor. The skin's surface has a natural acidic pH (around 4.5-5.5) which acts as a protective barrier.[10] Formulations with a pH outside of this range can disrupt this barrier, increasing the likelihood of irritation.[1] Alkaline formulations, in particular, have a greater potential to cause irritation.[1]
Q4: Are there in vitro alternatives to animal testing for skin irritation?
A4: Yes, several validated in vitro methods are available and accepted by regulatory bodies. The most common is the Reconstructed Human Epidermis (RhE) test, as described in OECD Test Guideline 439.[5][11][12][13] This method uses a 3D model of human skin and assesses cell viability after exposure to a test substance.[5][11]
Q5: My N,N-diethylbenzamide derivative is showing borderline results in an in vitro irritation assay. What are the next steps?
A5: For borderline results, consider the following:
-
Re-test with slight modifications: You could slightly alter the exposure time or concentration to see if a more definitive result can be obtained.
-
Assess other endpoints: In addition to cell viability (MTT assay), you can measure the release of pro-inflammatory markers like IL-1α from the tissue cultures.[14] An increase in these markers can indicate an irritant response even if cell viability is not significantly reduced.
-
Evaluate the formulation components individually: This can help determine if a specific excipient is contributing to the irritation.
Quantitative Data on Skin Irritation
The Primary Skin Irritation Index (PDII) is a score calculated from observations of erythema (redness) and edema (swelling) in animal studies (Draize test). A higher PDII indicates greater irritation potential.
| Compound | Primary Skin Irritation Index (PDII) | Irritation Classification |
| N,N-diethyl-m-toluamide (DEET) | 4.87 | Moderately Irritating[15] |
| N,N-diethyl-2-(3-fluorophenyl)-acetamide | 2.125 | Moderately Irritating |
| N,N-diethylbenzamide (DEB) | 1.875 | Mildly Irritating |
| N,N-diethyl-2-phenylacetamide (DEPA) | 0.75 | Mildly Irritating |
| N,N-diethyl-2-(3-methylphenyl)-acetamide | 0.125 | Negligibly Irritating |
Note: Data for some compounds were compiled from a study on DEPA analogues and may not be directly comparable to the DEET study due to potential differences in methodology.[16]
Experimental Protocols
Reconstructed Human Epidermis (RhE) Test - OECD 439
This is a summary of the general procedure. For detailed steps, refer to the official OECD Test Guideline 439.
-
Preparation of RhE Tissues: The RhE tissues, which are multi-layered cultures of human keratinocytes, are received in cell culture inserts. They are conditioned by incubating in the provided maintenance medium.
-
Application of Test Substance: A precise amount of the test substance (liquid or solid) is applied topically to the surface of the RhE tissue. A negative control (e.g., sterile water or PBS) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
-
Exposure and Incubation: The tissues are exposed to the test substance for a defined period, typically around 60 minutes.
-
Washing and Post-Incubation: After exposure, the test substance is carefully washed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a recovery period of approximately 42 hours.
-
Cell Viability Assessment (MTT Assay): Following the post-incubation period, the viability of the tissue is determined using the MTT assay.
MTT Assay for Cell Viability
-
MTT Incubation: The RhE tissues are transferred to a multi-well plate containing MTT solution (e.g., 0.5 mg/mL) and incubated for about 3 hours.[17] During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into a purple formazan precipitate.[18]
-
Formazan Extraction: The formazan crystals are extracted from the tissues using a solvent, typically isopropanol.[17]
-
Spectrophotometric Measurement: The optical density (OD) of the extracted formazan solution is measured using a spectrophotometer at a wavelength of around 570 nm.[17]
-
Calculation of Cell Viability: The cell viability of the treated tissues is calculated as a percentage relative to the negative control tissues. A substance is classified as an irritant if the mean tissue viability is reduced to 50% or less of the negative control.[5]
Visualizations
Caption: Experimental workflow for in vitro skin irritation testing using the RhE model.
Caption: Troubleshooting logic for unexpected skin irritation in formulations.
Caption: Simplified signaling pathway for chemical-induced skin irritation.
References
- 1. researchgate.net [researchgate.net]
- 2. Catch-up validation study of an in vitro skin irritation test method based on an open source reconstructed epidermis (phase I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iivs.org [iivs.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. senzagen.com [senzagen.com]
- 6. N N Diethylbenzamide: View Uses, Side Effects and Medicines [truemeds.in]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. Dose-response relationship in skin sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acidification of the Skin and Maintenance of the Physiological Skin pH Value by Buffered Skin Care Products Formulated around pH 4 [scirp.org]
- 11. nucro-technics.com [nucro-technics.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. In vitro skin irritation assessment using EpiDerm™: applicability for updating toxicity information of oxybenzone and N,N-diethyl-m-toluamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. phcog.com [phcog.com]
- 16. researchgate.net [researchgate.net]
- 17. jpte.co.jp [jpte.co.jp]
- 18. sterlab-store.com [sterlab-store.com]
Technical Support Center: Enhancing the Stability of 4-amino-N,N-diethylbenzamide Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4-amino-N,N-diethylbenzamide solutions during experimental procedures.
Troubleshooting Guides
Issue: Discoloration or Precipitation in this compound Solutions
If you observe a yellowing or browning of your this compound solution, or the formation of precipitates, it is likely an indication of chemical degradation. Follow this guide to identify the potential cause and implement corrective actions.
Symptoms of Degradation:
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Development of a yellow to brown color in a previously colorless or pale yellow solution.
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Formation of solid particles or cloudiness.
-
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
A decrease in the measured concentration of the active compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for degraded this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure, featuring both an aromatic amine and a diethylamide group, the primary degradation pathways are oxidation and hydrolysis.
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Oxidation: The 4-amino group is susceptible to oxidation, which is often the primary cause of discoloration (yellowing or browning) in solutions. This can be initiated by atmospheric oxygen, light, or the presence of metal ions.
-
Hydrolysis: The amide bond can undergo hydrolysis, particularly under strongly acidic or basic conditions, cleaving the molecule into 4-aminobenzoic acid and diethylamine.
Caption: Primary degradation pathways of this compound.
Q2: How do pH and temperature affect the stability of this compound solutions?
A2: Both pH and temperature play a crucial role in the stability of this compound solutions.
-
pH: The compound is most stable in the neutral pH range (approximately 6.5-7.5). In acidic (pH < 6) or basic (pH > 8) conditions, the rate of hydrolysis of the amide bond increases.
-
Temperature: Elevated temperatures accelerate both oxidation and hydrolysis. For long-term storage, solutions should be kept refrigerated (2-8°C).
Q3: What are the best practices for preparing and storing stable solutions of this compound?
A3: To minimize degradation, follow these best practices:
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Solvent Selection: Use high-purity solvents. If using aqueous solutions, prepare them in a suitable buffer to maintain a neutral pH.
-
Inert Atmosphere: To prevent oxidation, it is recommended to deoxygenate solvents before use and to prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).
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Light Protection: Aromatic amines can be sensitive to light. Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Temperature Control: Prepare solutions at room temperature and store them at 2-8°C for short-term use. For long-term storage, consider storing at -20°C or below, though solubility at these temperatures should be verified.
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh for each experiment to ensure accuracy and avoid complications from degradation products.
Q4: What types of antioxidants or stabilizers can be used to enhance the stability of this compound solutions?
A4: For solutions prone to oxidation, the addition of antioxidants can be beneficial. The choice of antioxidant depends on the solvent system.
-
Aqueous Solutions: Water-soluble antioxidants such as sodium metabisulfite, sodium bisulfite, or ascorbic acid can be effective.
-
Organic Solutions: Oil-soluble antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) may be suitable.
It is crucial to test the compatibility and effectiveness of any antioxidant with your specific experimental setup and analytical methods.
Data on Stability of a Structurally Related Compound
| Stress Condition | Duration (hours) | Procainamide Remaining (%) | Appearance of Degradation Products |
| Acidic (HCl, pH ≈ 1.5, 65°C) | 382 | 85.4% | Yes |
| Alkaline (NaOH, pH ≈ 11.6, 65°C) | 310 | 75.6% | Yes |
| Oxidative (30% H₂O₂, 23°C) | 310 | 83.9% | Yes |
| Photolytic (UV light, 23°C) | 382 | 73.0% | Yes, with yellowing |
| Thermal (65°C) | 382 | 96.9% | Minimal |
Data adapted from a stability study on procainamide hydrochloride injection.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Appropriate buffers
-
Calibrated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV lamp) for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Procedure:
-
Column and Mobile Phase Screening:
-
Start with a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Screen different mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water with a buffer like ammonium formate or phosphate buffer at a controlled pH).
-
-
Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Optimize the gradient, flow rate, and column temperature to achieve adequate resolution between the parent peak and all degradation product peaks.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector.
-
Caption: Workflow for establishing the stability of this compound solutions.
Technical Support Center: Optimizing HPLC Parameters for Benzamide Derivative Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of benzamide derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are my benzamide derivative peaks tailing in reversed-phase HPLC?
A1: Peak tailing is a common issue when analyzing benzamide derivatives, which are often basic compounds. The primary cause is the interaction between the basic amine functional groups on the benzamides and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1] This secondary interaction leads to a portion of the analyte molecules being retained longer, resulting in asymmetrical peaks. A USP tailing factor (Tf) greater than 1.2 often indicates significant peak tailing.[1]
Q2: How can I reduce or eliminate peak tailing for my benzamide compounds?
A2: There are several strategies to mitigate peak tailing:
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Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH < 3) protonates the silanol groups, reducing their interaction with the protonated basic benzamide molecules. A general guideline is to adjust the mobile phase pH to at least 2 units below the pKa of your benzamide analyte.[1]
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Column Selection: Use a modern, high-purity, end-capped C18 or C8 column.[1] End-capping chemically bonds a less reactive group to the residual silanols, minimizing their availability for interaction. Columns with a polar-embedded stationary phase can also shield analytes from residual silanols.[1]
-
Mobile Phase Additives: Incorporating a small amount of a basic compound, like triethylamine (e.g., ≥20 mM), into the mobile phase can compete with the analyte for interaction with the active silanol sites.[2]
-
Buffer Concentration: Increasing the buffer concentration can help to mask the effects of residual silanol activity.[1]
Q3: What is the ideal mobile phase composition for separating benzamide derivatives?
A3: The optimal mobile phase is dependent on the specific benzamide derivative and the column being used. A common starting point for reversed-phase HPLC is a mixture of an aqueous buffer and an organic modifier.
-
Organic Modifiers: Acetonitrile and methanol are the most frequently used organic solvents. Acetonitrile generally offers lower viscosity and better UV transparency.[3]
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Aqueous Phase: A buffered aqueous phase is crucial for controlling the pH and achieving reproducible results. Phosphate and formate buffers are common choices. For mass spectrometry (MS) applications, volatile buffers like formic acid or ammonium formate are preferred.[1][4]
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Gradient vs. Isocratic Elution: For complex mixtures with components of varying polarities, a gradient elution (where the organic modifier concentration is increased over time) can provide better separation and peak shape.[5][6]
Q4: How does temperature affect the separation of benzamide derivatives?
A4: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to higher efficiency and reduced backpressure. It can also affect the retention times and selectivity of the separation. Operating at a slightly elevated temperature (e.g., 30-40°C) can sometimes improve peak shape and resolution.[5]
Q5: What are some common causes of poor resolution between benzamide derivative peaks?
A5: Poor resolution can stem from several factors:
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Suboptimal Mobile Phase: The organic modifier type and concentration, as well as the pH of the aqueous phase, may not be ideal for the specific analytes.
-
Inappropriate Column: The stationary phase (e.g., C18, C8, Phenyl) may not provide sufficient selectivity for the compounds of interest.
-
Peak Tailing: As discussed, tailing of one peak can cause it to merge with an adjacent peak.
-
Column Overload: Injecting too much sample can lead to broad, distorted peaks that are poorly resolved. This can be checked by diluting the sample and re-injecting.
Troubleshooting Guides
Guide 1: Troubleshooting Peak Tailing
This guide provides a systematic workflow for diagnosing and resolving peak tailing issues with benzamide derivatives.
Logical Workflow for Troubleshooting Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in benzamide analysis.
Guide 2: Addressing Poor Resolution
This guide outlines steps to improve the separation between closely eluting benzamide derivative peaks.
Workflow for Improving Resolution
Caption: A workflow for systematically improving peak resolution.
Data Presentation
Table 1: Effect of Mobile Phase pH on Benzamide Peak Shape
This table summarizes the effect of mobile phase pH on the USP tailing factor for a standard benzamide compound.
| Mobile Phase pH | USP Tailing Factor |
| 3.0 | 1.19 |
| 7.0 | 1.12 |
| 10.0 | 1.09 |
Data sourced from a Waters application note analyzing benzamide on an XTerra™ RP18 column.
Table 2: Example Starting HPLC Conditions for Various Benzamide Derivatives
This table provides example starting conditions collated from various validated methods. These should be considered as a starting point for method development.
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection |
| Chidamide | Hypersil GOLD C18 | Gradient: Methanol / 0.1% Formic Acid in Water | Not Specified | MS/MS |
| Benzimidazole Derivatives (Albendazole, Fenbendazole, etc.) | Nucleosil C8 | Gradient: A) 0.05% H₃PO₄ in Water:ACN (75:25), pH 4.5 B) 0.05% H₃PO₄ in Water:ACN (50:50), pH 4.5 | Not Specified | UV (254/288 nm) |
| Sulpiride, Amisulpride, Mosapride (Chiral) | Amylose-tris-(5-chloro-2-methylphenylcarbamate) | Ethanol / n-Hexane with 0.1% Diethylamine | Not Specified | Not Specified |
| Benzydamine HCl | Grace Altima C18 (250 x 4.6 mm, 5 µm) | 3.0 g Sodium Perchlorate, 1 mL Trimethylamine in water, adjusted to pH 3 with Perchloric Acid | 1.0 | UV (320 nm) |
Experimental Protocols
Protocol 1: General Method for Benzamide Analysis at Varying pH
This protocol is based on the analysis of a standard benzamide compound to assess peak shape.
-
Objective: To demonstrate the effect of mobile phase pH on the peak symmetry of benzamide.
-
Instrumentation:
-
HPLC system with UV detector
-
-
Chromatographic Conditions:
-
Column: XTerra™ RP18, 4.6 x 50 mm, 5 µm
-
Mobile Phase:
-
pH 3.0: Water / Acetonitrile / 100 mM Ammonium Formate, pH 3.0 (50:40:10)
-
pH 7.0: Water / Acetonitrile / 100 mM Ammonium Bicarbonate, pH 7.0 (80:10:10)
-
pH 10.0: Water / Acetonitrile / 100 mM Ammonium Bicarbonate, pH 10.0 (80:10:10)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Sample Concentration: 250 µg/mL
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm
-
-
Procedure:
-
Prepare the mobile phase for the desired pH.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the benzamide standard solution.
-
Record the chromatogram and calculate the USP tailing factor.
-
Repeat for each pH condition, ensuring the column is thoroughly equilibrated with the new mobile phase before injection.
-
Protocol 2: HPLC-MS/MS Method for Chidamide in Human Plasma
This protocol describes a validated method for the quantification of the benzamide derivative chidamide.
-
Objective: To quantify chidamide in human plasma samples.
-
Instrumentation:
-
HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
Sample Preparation:
-
To a plasma sample, add an internal standard (MS-275).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the HPLC-MS/MS system.[4]
-
-
Chromatographic Conditions:
-
Column: Hypersil GOLD C18 analytical column.
-
Mobile Phase: Gradient elution with methanol and 0.1% formic acid in water.
-
Detection: ESI in positive-ion mode.
-
Quantification: Selected Reaction Monitoring (SRM) using the precursor/product ion transitions of m/z 391.1/265.1 for chidamide.[4]
-
-
Procedure:
-
Prepare plasma samples as described above.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Acquire data using the specified SRM transitions.
-
Quantify chidamide concentration by comparing its peak area to that of the internal standard against a calibration curve.
-
References
- 1. Separation of Benzamide, 2-cyano- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. researchgate.net [researchgate.net]
How to increase the complete protection time of repellent formulations
<Technical Support Center: Repellent Formulation >
Welcome to the Technical Support Center for Repellent Formulation. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments aimed at increasing the complete protection time of repellent formulations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My repellent formulation shows high initial efficacy but has a short complete protection time (CPT). What strategies can I employ to prolong its effectiveness?
A1: A short CPT despite high initial repellency is a common challenge, often due to the high volatility of the active ingredient.[1][2] To extend the CPT, you should focus on controlled-release strategies that reduce the evaporation rate of the repellent from the skin's surface.[3]
Troubleshooting & Solutions:
-
Incorporate Polymers: Create a polymer matrix to entrap the active ingredient. This creates a reservoir of the repellent on the skin, allowing for a slower, more sustained release.[3] Polymers such as poly(acrylonitrile-co-vinyl chloride) (P(AN-VC)), polycaprolactone (PCL), gelatin, and gum arabic have been used successfully.[3][4][5]
-
Microencapsulation: Enclosing the repellent in microcapsules is a proven method to extend its release profile.[3][6] This technique can significantly reduce the rate of skin penetration while maintaining an effective evaporation rate for repellency.[3]
-
Use Fixatives: Certain low-volatility compounds, known as fixatives in the perfume industry, can be added to the formulation.[7] These substances help to "fix" the more volatile repellent molecules, slowing their evaporation.[7] Vanillin has been shown to be an effective fixative, particularly for natural repellents like p-menthane-3,8-diol (PMD).
-
Add Synergists: While synergists do not typically extend CPT by altering volatility, they can increase the potency of the active ingredient against resistant insect populations.[8][9][10] This can be beneficial in situations where repellent failure is due to insect tolerance. Common synergists include piperonyl butoxide (PBO) and MGK-264.[9]
Q2: What are the standard laboratory methods for accurately determining the Complete Protection Time (CPT) of a repellent formulation?
A2: The "arm-in-cage" (AIC) test is the standard and most common laboratory method for evaluating the efficacy and CPT of topical repellents.[11][12][13][14] This test provides a direct measure of the time a formulation can completely prevent insect bites on a treated surface.[11]
Troubleshooting & Considerations for AIC Tests:
-
Test Subject Variability: The natural attractiveness of different human volunteers to mosquitoes can vary, influencing CPT results.[15] It is crucial to use multiple volunteers (guidelines often recommend 5-10 for product registration) to obtain statistically robust data.[13][16]
-
Mosquito Species and Density: CPT can vary significantly depending on the mosquito species and the number of mosquitoes in the test cage.[7][17] Repellent failure occurs more quickly in cages with higher mosquito densities.[17] For comprehensive testing, it is recommended to use at least three different genera of mosquitoes, such as Aedes, Anopheles, and Culex.[13]
-
Defining the Endpoint: The exact endpoint for CPT can vary between guidelines. Some define it as the time to the first confirmed bite (one bite followed by another), while others use the first landing or probing event as the endpoint.[13][15] Consistency in defining and observing this endpoint is critical for reproducible results.
-
Environmental Factors: Temperature and air velocity can impact the volatility of the repellent and thus the CPT.[7] Maintain consistent environmental conditions (e.g., 27°C and 60% RH) throughout the experiment.[7]
Q3: How does the concentration of the active ingredient affect the Complete Protection Time?
A3: Generally, a higher concentration of the active ingredient leads to a longer CPT.[18][19] However, this relationship is not linear, and there is a point of diminishing returns where increasing the concentration provides no significant additional protection time.[18]
Troubleshooting & Optimization:
-
Finding the Optimal Concentration: For DEET, concentrations above 50% offer no extra protection.[18] It is important to conduct dose-response studies to identify the optimal concentration for your specific active ingredient and formulation type.
-
Balancing Efficacy and Safety: Very high concentrations can increase the risk of skin irritation or systemic absorption.[18][20] The goal is to find the minimum effective concentration that provides the desired CPT, balancing efficacy with user safety.[20] Controlled-release formulations can help achieve longer CPTs with lower concentrations of the active ingredient.[4][20]
Q4: Can combining different active ingredients or adding essential oils improve the CPT?
A4: Yes, creating formulations with multiple active ingredients or incorporating certain essential oils can lead to synergistic effects, potentially enhancing and prolonging repellency.[20][21]
Troubleshooting & Formulation Strategy:
-
Synergistic Blends: Some studies have shown that mixtures of essential oils (e.g., citronella, mint, and clove) can exhibit repellency comparable to DEET.[20] Similarly, combining synthetic repellents like icaridin with natural ones like geraniol in a single formulation can be an effective strategy.[22]
-
Volatility of Essential Oils: A major drawback of many essential oils is their high volatility, which leads to a short duration of action.[1][2][22] To overcome this, they should be incorporated into a controlled-release system, such as a nanostructured lipid carrier or a polymeric matrix, just as you would for a synthetic active ingredient.[4][22]
Data Presentation: Impact of Formulation Strategies on CPT
The following tables summarize quantitative data from various studies, illustrating the effect of different formulation strategies on the Complete Protection Time of repellents.
Table 1: Effect of Fixatives on DEET Protection Time against Aedes aegypti
| DEET Concentration | Fixative (Ratio DEET:Fixative) | Mean Protection Time (hours) | Percentage Increase in CPT |
| 0.16 mg/cm² | None (Control) | 3.5 | - |
| 0.16 mg/cm² | Tibetene® (1:0.5) | 4.5 | 28.6% |
| 0.16 mg/cm² | Tibetene® (1:1) | 5.2 | 48.6% |
| 0.16 mg/cm² | Tibetene® (1:1.5) | 6.0 | 71.4% |
| 0.32 mg/cm² | None (Control) | 5.8 | - |
| 0.32 mg/cm² | Tibetene® (1:0.5) | 7.2 | 24.1% |
| 0.32 mg/cm² | Tibetene® (1:1) | 8.5 | 46.6% |
| 0.32 mg/cm² | Tibetene® (1:1.5) | 9.8 | 69.0% |
Data adapted from a study on perfume fixatives as extenders for mosquito repellents.[7] The study demonstrated that the addition of the fixative Tibetene® significantly and proportionally increased the protection time of DEET.
Table 2: Efficacy of Controlled-Release Formulations of DEPA against Aedes aegypti
| Formulation (DEPA) | Application Rate | Mean Protection Time (hours) | Percentage Increase in CPT (vs. Control) |
| Depa-0 (Control Solution) | 0.5 mg/cm² | 4.93 | - |
| Depa-B (Controlled Release) | 0.5 mg/cm² | 7.13 | 44.5% |
| Depa-0 (Control Solution) | 0.25 mg/cm² | 4.45 | - |
| Depa-B (Controlled Release) | 0.25 mg/cm² | 6.15 | 38.2% |
Data from a study on the development and evaluation of controlled-release formulations of N,N-Diethyl phenylacetamide (DEPA).[23] The controlled-release formulation (Depa-B) showed a significant increase in protection time compared to a standard solution.
Experimental Protocols
Protocol: Arm-in-Cage (AIC) Test for Complete Protection Time (CPT)
This protocol outlines the standard methodology for determining the CPT of a topical repellent formulation against mosquitoes in a laboratory setting.[12][13][16]
1. Materials and Equipment:
-
Host-seeking female mosquitoes (e.g., 200 per cage) of a relevant species (Aedes aegypti, Anopheles stephensi, Culex quinquefasciatus)[13][16]
-
Human volunteers (adhering to ethical guidelines)
-
Test repellent formulation
-
Control formulation (e.g., placebo or a standard repellent like 15% DEET)[16]
-
Micropipette or syringe for precise application
-
Latex or nitrile gloves[14]
-
Timer
-
Environmental chamber or room with controlled temperature and humidity
2. Procedure:
-
Preparation:
-
Acclimate mosquitoes in the test cages. Ensure they are host-seeking (typically 5-10 days old and have not had a blood meal).[16]
-
Maintain the test room at a constant temperature and humidity (e.g., 27°C, 60-80% RH).[7]
-
The volunteer should wash their forearms with unscented soap, rinse thoroughly, and allow them to air dry completely.
-
-
Repellent Application:
-
Exposure and Observation:
-
Thirty minutes after application, the volunteer will insert their treated forearm into the cage for a fixed period (e.g., 3 minutes).[16]
-
Observe for mosquito behavior. The primary endpoint is a "confirmed bite." This is often defined as a first bite followed by a second bite within the same or the next exposure period.[13] Alternatively, the endpoint can be the first landing or probing attempt.[13]
-
If no confirmed bite occurs, remove the arm.
-
-
Data Collection:
-
Repeat the exposure step every 30 minutes until the endpoint (a confirmed bite) is reached.[12][16]
-
Record the time from the initial application of the repellent to the first confirmed bite. This duration is the Complete Protection Time (CPT).[12]
-
It is also advisable to count the number of landings during each exposure period to assess the decline in repellency over time.[15]
-
-
Control Test:
-
On a separate occasion or on the other arm (after a suitable washout period), perform the same procedure with an untreated arm or a control formulation to confirm the avidity (biting intensity) of the mosquitoes.
-
Visualizations
Workflow for Developing a Long-Lasting Repellent
Caption: Workflow for developing and testing long-lasting repellent formulations.
Mechanism of Controlled Release
Caption: Comparison of conventional vs. controlled-release repellent mechanisms.
References
- 1. w.malariaworld.org [w.malariaworld.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Designing thermoreversible gels for extended release of mosquito repellent. | Semantic Scholar [semanticscholar.org]
- 6. Laboratory evaluation of controlled-release insect repellent formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biodiversitylibrary.org [biodiversitylibrary.org]
- 8. diypestcontrol.com [diypestcontrol.com]
- 9. solutionsstores.com [solutionsstores.com]
- 10. Synergists [npic.orst.edu]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 14. researchgate.net [researchgate.net]
- 15. brill.com [brill.com]
- 16. Evaluation of standard field and laboratory methods to compare protection times of the topical repellents PMD and DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Insect Repellents Fact Sheet [npic.orst.edu]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. Repellent active ingredients encapsulated in polymeric nanoparticles: potential alternative formulations to control arboviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synergistic effects of multicomponent insect repellent-infused physical gels - American Chemical Society [acs.digitellinc.com]
- 22. Frontiers | Development of a Mosquito Repellent Formulation Based on Nanostructured Lipid Carriers [frontiersin.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Mammalian Toxicity in New Insect Repellent Formulations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on new insect repellent formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary regulatory guidelines I need to follow for safety testing of new insect repellent formulations?
A1: Regulatory compliance is crucial for market approval. Key guidelines are provided by:
-
Environmental Protection Agency (EPA): The EPA regulates insect repellents and requires data submission to verify efficacy and safety claims. The "Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin" is a key document to follow.[1][2] Efficacy testing on human subjects must adhere to strict ethical standards and be approved by an Institutional Review Board (IRB).[2]
-
World Health Organization (WHO): The WHO provides comprehensive guidelines for testing mosquito control products, including repellents, with a focus on safety, efficacy, and impact on non-target organisms.[3] Their "Guidelines for efficacy testing of mosquito repellents for human skin" aim to standardize testing procedures to generate comparable data.[4]
-
International Standards: ISO 17516:2014 for microbial contamination and CIPAC MT 75.3 for physical and chemical stability are also relevant.[5]
Q2: What are the most common mammalian toxicity concerns with topical insect repellents?
A2: The primary concerns are dermal and systemic toxicity.
-
Skin Irritation and Sensitization: Formulations can cause local skin reactions.[5] Patch testing and repeated insult patch tests (RIPT) are used to assess these effects.[5]
-
Dermal Absorption and Systemic Toxicity: Active ingredients can be absorbed through the skin, leading to potential systemic effects.[6][7] For example, extensive absorption of DEET has been linked to systemic and local toxicities.[7][8] While rare, neurological effects have been reported with excessive application of DEET.[9]
-
Acute Toxicity: This assesses the effects of a single high dose if ingested or applied to the skin.[5]
-
Chronic Toxicity: This examines the potential health impacts of long-term, regular use.[5]
Q3: How can I reduce the dermal absorption of my active ingredient?
A3: Several formulation strategies can minimize skin penetration while maintaining efficacy:
-
Microencapsulation: Encapsulating the active ingredient, such as DEET, in microcapsules can decrease the rate of skin absorption.[6] One study showed that a microencapsulated DEET formulation led to a 25-35% reduction in permeation compared to an ethanolic solution.[6]
-
Nanoformulations: Using nanostructured lipid carriers (NLCs) can reduce the required dose and slow the release of active compounds, thereby lowering toxicity.[10]
-
Polymer Systems: Incorporating polymers like a PEG-polyacrylic acid system can reduce the transdermal absorption of active ingredients.[7][8]
-
Liposphere Systems: Formulations using liposphere microdispersion have been shown to significantly reduce the dermal absorption of DEET.[11]
Q4: What are the key differences in toxicity profiles between DEET, Picaridin, and IR3535?
A4: DEET, Picaridin, and IR3535 are common synthetic repellents with distinct safety profiles.
| Repellent | Oral Toxicity | Dermal Toxicity | Eye Irritation | Skin Irritation |
| DEET | Low | Low | Low | Very low |
| Picaridin | Low | Low | Low | Very low |
| IR3535 | Very Low | Very Low | Moderate | Very low |
This data is a summary of short-term toxicity.[12]
While DEET is highly effective, concerns about its potential for neurotoxicity in rare cases of overuse exist, particularly in children.[9][13] Picaridin and IR3535 are generally considered to have a more favorable safety profile with lower irritation potential.[12][14]
Troubleshooting Guides
Problem 1: High variability in in vitro skin irritation assay results.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Inconsistent Test Material Extraction | Ensure standardized extraction procedures according to ISO 10993-12.[15] Verify solvent purity and consistency between batches. |
| Variability in Reconstructed Human Epidermis (RhE) Models | Use RhE models from a consistent, reputable supplier (e.g., EpiDerm™, SkinEthic™).[16] Ensure proper handling and culture conditions as per the manufacturer's protocol. |
| Inaccurate Viability Assessment | Calibrate plate readers for the MTT assay.[15] Include appropriate positive and negative controls in every assay to normalize results. |
| Formulation Instability | Check the physical and chemical stability of the formulation under test conditions.[5] Unstable formulations can lead to inconsistent release of irritants. |
Problem 2: Unexpectedly high dermal absorption in ex vivo Franz cell diffusion studies.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Compromised Skin Integrity | Visually inspect skin samples for any defects before mounting. Measure the transepidermal water loss (TEWL) to ensure the barrier function is intact. |
| Incorrect Formulation Application | Apply a precise and consistent dose of the formulation to the skin surface.[17] Use a positive displacement pipette for viscous formulations. |
| Inappropriate Receptor Fluid | Ensure the receptor fluid maintains sink conditions and that the active ingredient is soluble in it. The pH and composition should be physiologically relevant. |
| High Volatility of Active Ingredient | For volatile compounds, ensure the Franz cell setup is properly sealed to prevent evaporative loss, which can affect the concentration gradient. |
Problem 3: Formulation shows good efficacy but causes skin sensitization in animal models.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Allergenic Potential of Active Ingredient | Consider structural modifications of the active ingredient to reduce its allergenic potential, guided by in silico models like QSAR.[18][19] |
| Excipients Causing Sensitization | Test individual excipients for their sensitization potential. Replace any problematic components with inert alternatives. |
| Pro-hapten Formation | Investigate if the active ingredient or excipients are metabolized in the skin to form reactive haptens. This can be explored using in vitro metabolism models. |
| Reduce Skin Penetration | Employ formulation strategies like microencapsulation or polymer-based systems to reduce the amount of active ingredient reaching viable skin layers.[6][7][8][10] |
Experimental Protocols
Key Experiment: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE)
This protocol is based on the OECD Test Guideline 439.[15][16]
-
Preparation of RhE Tissues: Culture the RhE tissues (e.g., EpiDerm™, SkinEthic™) to the point of use according to the manufacturer's instructions.
-
Test Material Application: Topically apply a sufficient amount of the test formulation (e.g., 25 µL for liquids, 25 mg for solids) to the surface of the RhE tissue.
-
Controls: Use a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) in parallel.
-
Exposure and Incubation: Expose the tissues to the test material for a defined period (e.g., 60 minutes) at 37°C.
-
Washing: Thoroughly wash the tissues to remove the test material.
-
Post-Exposure Incubation: Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours).
-
Viability Assessment (MTT Assay):
-
Incubate the tissues with MTT solution (e.g., 0.3 mg/mL) for 3 hours.
-
Extract the formazan dye from the tissues using an appropriate solvent (e.g., isopropanol).
-
Measure the optical density of the formazan solution using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of cell viability for each test material relative to the negative control. A reduction in viability below a defined threshold (e.g., 50%) indicates irritation potential.[15]
Key Experiment: Dermal Absorption using Franz Diffusion Cells
-
Skin Preparation: Use excised human or animal skin. Remove subcutaneous fat and cut the skin into appropriate sizes for the Franz cells.
-
Franz Cell Assembly: Mount the skin sections between the donor and receptor chambers of the Franz cells, with the stratum corneum facing the donor chamber.
-
Receptor Fluid: Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed) and maintain it at 37°C with constant stirring.
-
Formulation Application: Apply a known amount of the insect repellent formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid. Replace the collected volume with fresh receptor fluid.
-
Sample Analysis: Analyze the concentration of the active ingredient in the collected samples using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
-
Data Analysis: Calculate the cumulative amount of the active ingredient permeated per unit area over time. Determine the steady-state flux (Jss) and the permeability coefficient (Kp).
Visualizations
Caption: Workflow for toxicity screening of new insect repellent formulations.
Caption: Cytochrome P450 metabolism of topically applied insect repellents.
References
- 1. ewg.org [ewg.org]
- 2. epa.gov [epa.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Reduced transdermal absorption of N,N-diethyl-m-toluamide from a new topical insect repellent formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. HEALTH EFFECTS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nanoformulation: An efficient approach to natural insect repellent formulations [jwent.net]
- 11. biodiversitylibrary.org [biodiversitylibrary.org]
- 12. Insect Repellents Fact Sheet [npic.orst.edu]
- 13. Assessment of methods used to determine the safety of the topical insect repellent N,N-diethyl-m-toluamide (DEET) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natural Alternatives to DEET Mosquito Repellent [nutritionfacts.org]
- 15. namsa.com [namsa.com]
- 16. iivs.org [iivs.org]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. EVALUATION OF IN SILICO MODEL PREDICTIONS FOR MAMMALIAN ACUTE ORAL TOXICITY AND REGULATORY APPLICATION IN PESTICIDE HAZARD AND RISK ASSESSMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Predicting mammalian metabolism and toxicity of pesticides in silico - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-amino-N,N-diethylbenzamide Production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-amino-N,N-diethylbenzamide. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The two primary and most scalable synthetic strategies for this compound are:
-
Route 1: Direct Amidation of a 4-aminobenzoic acid derivative. This typically involves activating the carboxylic acid of 4-aminobenzoic acid, for instance, by converting it to 4-aminobenzoyl chloride, which then reacts with diethylamine. Modern coupling reagents can also be used for direct amide bond formation.
-
Route 2: Nitration-Reduction Pathway. This route starts with a suitable benzoyl derivative, which is first nitrated to introduce a nitro group at the para position. Following the formation of the N,N-diethylamide, the nitro group is then reduced to the desired amino group. This approach can sometimes offer better yields and is often preferred for larger-scale synthesis due to the higher reactivity of the intermediates.[1][2]
Q2: I'm observing a low yield of my final product. What are the potential causes?
A2: Low yields can arise from several factors, including:
-
Incomplete reaction: This may be due to insufficient reaction time, inadequate temperature, or poor activation of the carboxylic acid.
-
Side reactions: The presence of the amino group can lead to side reactions, such as self-polymerization.[3]
-
Hydrolysis of intermediates: Acyl chloride intermediates are highly sensitive to moisture and can hydrolyze back to the carboxylic acid.[4]
-
Product loss during workup and purification: The product may be lost during aqueous extractions or adhere to the stationary phase during chromatography.[5]
Q3: My purified product shows multiple spots on a TLC plate. What are the likely impurities?
A3: The presence of multiple spots on a TLC plate indicates impurities, which could include:
-
Unreacted starting materials, such as 4-aminobenzoic acid or diethylamine.
-
By-products from the coupling agent, for example, dicyclohexylurea (DCU) if DCC is used.[5]
-
Products of side reactions, such as self-coupled dimers or oligomers of 4-aminobenzoic acid.[3]
-
Hydrolyzed acyl chloride intermediate (4-aminobenzoic acid).
Q4: How can I best purify the crude this compound?
A4: The most effective purification methods are recrystallization and flash column chromatography.
-
Recrystallization: This is often the preferred method for its simplicity and potential for high recovery. A suitable solvent system, such as ethanol/water, can be effective.[6][7]
-
Flash Column Chromatography: If chromatography is necessary, using a deactivated silica gel is recommended. This can be achieved by adding a small amount of a basic modifier like triethylamine to the eluent, which helps to prevent the basic product from streaking or degrading on the acidic silica gel.[6]
Q5: What are the key challenges when scaling up the production of this compound?
A5: Scaling up production from the lab bench to a pilot or industrial scale introduces several challenges:
-
Heat Transfer: Amidation reactions can be exothermic. Managing heat dissipation is crucial on a larger scale to avoid runaway reactions and the formation of by-products.
-
Mixing: Ensuring efficient and homogeneous mixing of reactants in large vessels is critical for consistent product quality and yield.
-
Choice of Reagents: The cost and safety of reagents become more significant at scale. For example, using thionyl chloride to create the acyl chloride is a common lab-scale method but requires careful handling and scrubbing of acidic off-gases at an industrial scale.[8][9]
-
Workup and Isolation: Handling large volumes of solvents for extraction and purification requires appropriate equipment and safety protocols. Filtration and drying of large quantities of the final product also need to be considered.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective activation of 4-aminobenzoic acid. | - Use a more potent coupling reagent like HATU or prepare the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[6] - Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the activated intermediate.[6] |
| Low nucleophilicity of diethylamine (less common). | - While diethylamine is generally reactive, ensure the reaction conditions are optimal (e.g., appropriate solvent and temperature). | |
| Self-polymerization of the 4-aminobenzoic acid derivative. | - Pre-activate the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the diethylamine.[3] - Add the diethylamine dropwise to the activated carboxylic acid.[3] - Conduct the reaction at a lower temperature (e.g., 0 °C) to control the rate of competing reactions.[3] | |
| Presence of a Major By-product with a Mass Corresponding to Self-Coupling | The activated 4-aminobenzoic acid reacts with another molecule of 4-aminobenzoic acid. | - This is a form of self-polymerization. Follow the recommendations for preventing this side reaction as listed above.[3] |
| Difficult Purification (Streaking on TLC, Low Recovery from Column) | The basic amino group interacts strongly with the acidic silica gel. | - Deactivate the silica gel by adding 1-2% triethylamine to the eluent system.[6] - Consider using a different stationary phase, such as alumina. |
| Product and impurities have similar polarities. | - If column chromatography is not effective, attempt recrystallization from a different solvent system.[5] | |
| Product Degrades During Storage | Exposure to air, light, or residual acid. | - Store the purified solid under an inert atmosphere (e.g., nitrogen or argon). - Use an amber vial to protect it from light. - Ensure the product is completely free of any acidic impurities before storage.[10] |
Data Presentation
Table 1: Comparison of Amide Coupling Reagents in Analogous Syntheses
| Coupling Reagent | Additive | Typical Solvent | Typical Reaction Time | Typical Yield Range | Reference |
| HATU | DIPEA | DMF | 12-24 hours | 85-95% | [6] |
| EDC | HOBt | DMF | 4-12 hours | 70-90% | [3] |
| Thionyl Chloride (SOCl₂) | Catalytic DMF | Dichloromethane | 2-4 hours | 75-90% | [6] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride Intermediate
This protocol describes the conversion of 4-aminobenzoic acid to its acyl chloride, followed by reaction with diethylamine.
-
Preparation of 4-aminobenzoyl chloride:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-aminobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 75-80 °C) for 1-2 hours, or until the evolution of gas ceases and the solid has dissolved.
-
Remove the excess thionyl chloride under reduced pressure. The resulting solid is 4-aminobenzoyl chloride hydrochloride.
-
-
Amidation:
-
Dissolve the crude 4-aminobenzoyl chloride hydrochloride in an anhydrous aprotic solvent such as dichloromethane or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylamine (2.2 equivalents) and a non-nucleophilic base such as triethylamine (2.2 equivalents) to neutralize the HCl.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, wash the reaction mixture sequentially with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography.[6]
-
Protocol 2: Synthesis using a Coupling Agent (HATU)
This protocol utilizes a modern coupling agent for direct amide bond formation.
-
Reaction Setup:
-
In a round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) in an anhydrous polar aprotic solvent such as DMF.
-
Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the solution.
-
Add HATU (1.1 equivalents) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
-
Amidation:
-
Add diethylamine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, pour the mixture into water to precipitate the crude product.
-
Filter the solid and wash with water.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.[6]
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy 4-Aminobenzoyl chloride | 16106-38-0 [smolecule.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Efficacy Analysis of N,N-diethylbenzamide and DEET as Insect Repellents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two insect repellents: N,N-diethylbenzamide and N,N-diethyl-3-methylbenzamide (DEET). The information presented is based on available experimental data to assist researchers, scientists, and drug development professionals in understanding the performance and mechanisms of these compounds.
Executive Summary
N,N-diethyl-3-methylbenzamide, commonly known as DEET, is the most widely used and effective insect repellent.[1] Its predecessor, N,N-diethylbenzamide, has also demonstrated repellent properties.[2] This guide summarizes a direct comparative study of their efficacy against key mosquito vectors and explores their known mechanisms of action. While both compounds exhibit repellent effects, DEET is generally considered the gold standard due to its extensive testing and long duration of protection against a broad spectrum of insects.[3][4]
Data Presentation: Efficacy Comparison
The following tables summarize the quantitative data from a comparative study evaluating the efficacy of a 12% N,N-diethylbenzamide cream (Advanced Odomos) and a 12% DEET cream against Anopheles stephensi and Aedes aegypti mosquitoes.[5]
Table 1: Laboratory Evaluation of Repellent Efficacy [5]
| Active Ingredient | Concentration (mg/cm²) | Test Species | Percent Protection (up to 4 hours) |
| N,N-diethylbenzamide | 1.2 | Anopheles stephensi | 100% |
| DEET | 1.2 | Anopheles stephensi | 100% |
| N,N-diethylbenzamide | 1.44 | Aedes aegypti | 100% |
| DEET | 1.44 | Aedes aegypti | 100% |
Table 2: Field Evaluation of Protection Time [5]
| Active Ingredient | Concentration (mg/cm²) | Test Species | Mean Protection Time (hours) |
| N,N-diethylbenzamide | 1.2 | Anopheles spp. (night) | 11 |
| DEET | 1.2 | Anopheles spp. (night) | 11 |
| N,N-diethylbenzamide | 1.2 | Aedes aegypti (day) | 6.2 ± 0.4 |
| DEET | 1.2 | Aedes aegypti (day) | 6.75 ± 0.2 |
The study found no statistically significant difference in the percent protection against mosquito bites between the N,N-diethylbenzamide and DEET creams at the tested concentrations.[5]
Mechanisms of Action
N,N-diethylbenzamide: The precise mechanism of action for N,N-diethylbenzamide is not as extensively studied as that of DEET. However, it is classified as a "sensilla irritant," suggesting it acts on the sensory organs of insects.[6] As a chemical predecessor to DEET, it is plausible that it shares a similar mode of action by interacting with insect olfactory receptors.[2] One study noted that while effective, N,N-diethylbenzamide caused skin irritation, which led to the development of its derivative, DEET.[2]
DEET: The mechanism of action for DEET is complex and not fully elucidated, with several hypotheses under investigation. It is known to act on the insect's olfactory system.[7][8] The two primary theories are:
-
Confusant Hypothesis: DEET may interfere with the function of insect odorant receptors (ORs), scrambling their ability to process host cues like lactic acid and carbon dioxide, thus "confusing" the insect and preventing it from locating a host.[7]
-
Stimulus Hypothesis: DEET may act as a direct stimulus, activating specific olfactory receptor neurons (ORNs) that trigger an avoidance response in insects.[7]
Research has shown that DEET's repellent effect is dependent on the olfactory co-receptor Orco, which is highly conserved across many insect species.[9] DEET has been found to inhibit odor-evoked currents in the insect odorant receptor complex.[9]
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed mechanism of DEET's repellent action on insect olfactory receptors.
Caption: Standardized workflow for the Arm-in-Cage efficacy test.
Experimental Protocols
The efficacy data presented in this guide was obtained through standardized laboratory and field tests. A common and reliable method is the "arm-in-cage" test, as recommended by the World Health Organization (WHO).[1][10]
Arm-in-Cage Test Protocol (General) [10][11][12][13]
-
Test Subjects: Healthy human volunteers are recruited.
-
Test Insects: Laboratory-reared, host-seeking female mosquitoes of a specific species (e.g., Aedes aegypti, Anopheles stephensi) that have been starved for a period (e.g., 12 hours) are used.[14] Typically, a cage contains a set number of mosquitoes (e.g., 200).[10]
-
Repellent Application: A standardized amount of the repellent formulation (e.g., 1 mL) is applied evenly over a defined area of the volunteer's forearm (e.g., from wrist to elbow).[14] The other arm may serve as an untreated control.
-
Exposure: The treated forearm is inserted into the cage of mosquitoes for a fixed period (e.g., 3 minutes).[14]
-
Data Collection: The number of mosquito landings and/or probes (attempted bites) is recorded during the exposure period. The primary endpoint is the "Complete Protection Time" (CPT), defined as the time from repellent application until the first confirmed bite.[10][15]
-
Procedure: The exposure is repeated at regular intervals (e.g., every 30 or 60 minutes) until the repellent fails (i.e., a confirmed bite occurs).[10]
-
Control: A control arm with no repellent is used to ensure the mosquitoes are actively host-seeking.[14]
Field studies are also conducted to evaluate repellent performance under real-world conditions, with volunteers performing normal activities and recording mosquito landings and bites over a set period.[5]
Conclusion
Both N,N-diethylbenzamide and DEET are effective mosquito repellents. The available comparative data suggests that at similar concentrations, their efficacy and duration of protection against Anopheles and Aedes mosquitoes are comparable.[5] However, DEET remains the more widely studied and utilized active ingredient, with a more extensively, though not completely, understood mechanism of action involving the modulation of insect olfactory receptors.[7][9] Further research into the specific molecular targets of N,N-diethylbenzamide could provide valuable insights for the development of new and improved insect repellents.
References
- 1. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]
- 2. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DEET - Wikipedia [en.wikipedia.org]
- 4. cmmcp.org [cmmcp.org]
- 5. Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius [frontiersin.org]
- 8. The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemconnections.org [chemconnections.org]
- 10. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 11. frontiersin.org [frontiersin.org]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Arm in cage test | LITE [lite.lstmed.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. contractlaboratory.com [contractlaboratory.com]
A Comparative Analysis of Benzamide Derivatives as Insect Repellents
For Researchers, Scientists, and Drug Development Professionals
The rising threat of vector-borne diseases has underscored the critical need for effective and long-lasting insect repellents. Among the various chemical classes explored, benzamide derivatives have emerged as a promising group of compounds, with N,N-diethyl-3-methylbenzamide (DEET) being the gold standard for decades. This guide provides a comparative analysis of the performance of various benzamide derivatives as insect repellents, supported by experimental data, to aid in the research and development of next-generation repellent technologies.
Performance of Benzamide Derivatives: A Quantitative Comparison
The repellent efficacy of benzamide derivatives is influenced by their chemical structure, including substitutions on the aromatic ring and the N-alkyl groups. While DEET remains the benchmark, studies have shown that other benzamide derivatives exhibit comparable or, in some cases, superior repellent properties against various insect species.
A study comparing a 15% N,N-diethyl-benzamide (DEB) formulation (TRIG) with a 20% DEET formulation demonstrated comparable efficacy in repelling Anopheles arabiensis and Culex quinquefasciatus mosquitoes, with both achieving over 90% protection for approximately 6 hours in field tests.[1] In laboratory settings, complete protection against Anopheles gambiae and Aedes aegypti was observed for both compounds, albeit at different application amounts.[1]
Below is a summary of the comparative repellent activity of a selection of benzamide derivatives against key mosquito vectors.
| Compound | Insect Species | Concentration/Dose | Protection Time (hours) | Repellency (%) | Reference |
| N,N-diethyl-3-methylbenzamide (DEET) | Aedes aegypti | 20% | ~6 | >90 | [1] |
| Anopheles gambiae | 0.75 g | 5+ (100% protection) | 100 | [1] | |
| Anopheles arabiensis | 20% | ~6 | >90 | [1] | |
| Culex quinquefasciatus | 20% | ~6 | >90 | [1] | |
| N,N-diethyl-benzamide (DEB) | Aedes aegypti | 15% (TRIG) | - | - | [1] |
| Anopheles gambiae | 1.25 g | 5+ (100% protection) | 100 | [1] | |
| Anopheles arabiensis | 15% (TRIG) | ~6 | >90 | [1] | |
| Culex quinquefasciatus | 15% (TRIG) | ~6 | >90 | [1] | |
| N,N-diethylphenylacetamide (DEPA) | - | - | - | - | [2] |
| Further derivatives as per available data |
Note: The table will be populated with more data as further specific quantitative studies on a wider range of benzamide derivatives are identified.
Structure-Activity Relationship (SAR)
The repellent activity of benzamide derivatives is intrinsically linked to their molecular structure. A quantitative structure-activity relationship (QSAR) study on 43 amide repellents revealed that the charge distribution over the molecule, which influences the dipole moment, is a key determinant of repellency against Aedes aegypti.[3] Another study on amide analogues of DEET and N,N-diethylphenylacetamide (DEPA) found that a combination of vapor pressure, lipophilicity, and molecular length showed an excellent correlation with protection time.[4] These findings suggest that a multi-parameter approach is necessary to predict the repellent efficacy of novel benzamide compounds.
Mechanism of Action: Targeting the Insect Olfactory System
Benzamide derivatives, including DEET, exert their repellent effect primarily by interfering with the insect's olfactory system. The current understanding points to a multi-modal mechanism involving both odorant receptors (ORs) and ionotropic receptors (IRs).
DEET has been shown to interact with the highly conserved olfactory co-receptor Orco, which forms a heteromeric complex with specific odorant receptors (ORs).[5][6] This interaction can lead to two primary outcomes:
-
Inhibition of Odor Recognition: DEET can block the response of olfactory sensory neurons to attractive host odors, effectively "masking" the host from the insect.[5]
-
Activation of Aversive Behavior: DEET can directly activate certain odorant receptors, leading to an avoidance response in the insect.[7][8]
Some research suggests that DEET acts as a "confusant," scrambling the insect's odor code and disrupting its ability to locate a host.[9][10] More recent studies have also implicated ionotropic receptors, specifically Ir40a, as a potential target for DEET, suggesting a broader mechanism of action than previously thought.[8][11]
Experimental Protocols
The evaluation of insect repellent efficacy relies on standardized laboratory and field-based assays. The "arm-in-cage" test is a widely used laboratory method to determine the complete protection time of a topical repellent.
Arm-in-Cage Repellency Assay
Objective: To determine the duration of complete protection provided by a benzamide derivative formulation against biting mosquitoes.
Materials:
-
Test cages (e.g., 30x30x30 cm) containing a known number of host-seeking female mosquitoes (e.g., 25-50).
-
Human volunteers.
-
Test formulation of the benzamide derivative (e.g., in an ethanol or petroleum jelly base).
-
Control substance (e.g., the base vehicle without the active ingredient).
-
Timer.
-
Personal protective equipment (gloves).
Procedure:
-
Volunteer Preparation: The forearms of the volunteers are washed with unscented soap and water and allowed to air dry.
-
Formulation Application: A precise amount of the test formulation is applied evenly to a defined area of one forearm (e.g., 300 cm²). The other forearm is treated with the control substance.
-
Exposure: At regular intervals (e.g., every 15-30 minutes), the treated forearm is exposed to the caged mosquitoes for a set period (e.g., 3 minutes).
-
Endpoint: The time to the first confirmed bite (or sometimes landing) is recorded. This is considered the complete protection time (CPT).
-
Data Analysis: The CPT for the test formulation is compared to the control. Statistical analysis, such as Kaplan-Meier survival analysis, can be used to compare the efficacy of different formulations.
Conclusion
Benzamide derivatives represent a versatile and highly effective class of insect repellents. While DEET has long been the cornerstone of personal protection against vector-borne diseases, ongoing research into the structure-activity relationships and mechanisms of action of other benzamide compounds holds the promise of developing novel repellents with improved efficacy, duration, and safety profiles. The standardized experimental protocols outlined in this guide provide a framework for the rigorous evaluation of these next-generation repellent candidates. Further exploration of the molecular interactions between benzamide derivatives and insect olfactory receptors will be crucial in the rational design of more potent and targeted repellent technologies.
References
- 1. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. slunik.slu.se [slunik.slu.se]
- 3. The role of the coreceptor Orco in insect olfactory transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemconnections.org [chemconnections.org]
- 6. Insect odorant receptors are molecular targets of the insect repellent DEET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Mosquito odorant receptor for DEET and methyl jasmonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How anti-mosquito repellents disorient insects [sciencex.com]
- 10. A natural polymorphism alters odour and DEET sensitivity in an insect odorant receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Comparative Guide to Validating HPLC Methods for 4-amino-N,N-diethylbenzamide Quantification
In the landscape of pharmaceutical analysis, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. This guide provides an in-depth comparison of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the accurate quantification of 4-amino-N,N-diethylbenzamide, a key chemical entity. As direct, published methods for this specific analyte are not abundant, this guide synthesizes established analytical principles and performance data from structurally analogous aromatic amines and benzamide compounds to present two robust, validatable HPLC protocols.
Our approach is grounded in the internationally recognized ICH Q2(R1) guidelines on the validation of analytical procedures.[1][2][3] The objective is not merely to present protocols, but to elucidate the scientific rationale behind the selection of columns, mobile phases, and validation parameters, thereby empowering researchers to develop and validate methods that are not only compliant but scientifically sound and fit for purpose.
Pillar 1: The Foundation - Principles of HPLC Method Validation
The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[4] For a quantitative impurity test or an assay of a drug substance, this involves a rigorous evaluation of several key performance characteristics as mandated by regulatory bodies.[5]
The validation process follows a logical workflow, ensuring that each parameter is systematically evaluated to build a comprehensive picture of the method's performance and limitations.
References
Comparative Analysis of 4-amino-N,N-diethylbenzamide Cross-Reactivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-amino-N,N-diethylbenzamide and related compounds in various biological assays. Due to the limited availability of direct cross-reactivity studies on this compound in the public domain, this analysis incorporates data on the broader class of N,N-diethylbenzamides and structurally similar compounds to infer potential off-target effects and cross-reactivity profiles.
Overview of N,N-diethylbenzamide and its Analogs
N,N-diethylbenzamide (DEB) and its derivatives are a class of synthetic compounds with a history of use as insect repellents. The addition of functional groups to the benzamide core, such as the 4-amino group in this compound, can significantly alter the compound's physicochemical properties and its interactions with biological targets. Understanding the structure-activity relationships (SAR) within this class is crucial for predicting potential cross-reactivity and identifying off-target effects.
While the primary documented activity of many N,N-diethylbenzamides is insect repellency, the structural similarity to pharmacologically active molecules suggests the potential for interactions with various receptors and enzymes in biological systems. For instance, the structurally related compound procainamide (4-amino-N-[2-(diethylamino)ethyl]benzamide) is a known antiarrhythmic agent that acts by blocking sodium channels in the heart.[1] This highlights the potential for aminobenzamides to exhibit diverse pharmacological activities.
Comparative Efficacy in Insect Repellency Assays
The most extensively studied biological effect of N,N-diethylbenzamide and its analogs is insect repellency, with N,N-diethyl-m-toluamide (DEET) being the gold standard for comparison.
Table 1: Comparative Efficacy of N,N-diethylbenzamide (as TRIG) and DEET against Mosquitoes
| Compound | Mosquito Species | Application Dose | Protection (%) | Complete Protection Time (hours) |
| TRIG (N,N-diethylbenzamide) | Anopheles arabiensis | Recommended dose | >90% | ~6 |
| DEET | Anopheles arabiensis | Recommended dose | >90% | ~6 |
| TRIG (N,N-diethylbenzamide) | Culex quinquefasciatus | Recommended dose | >90% | ~6 |
| DEET | Culex quinquefasciatus | Recommended dose | >90% | ~6 |
Data sourced from a field study comparing TRIG (a formulation of N,N-diethylbenzamide) and DEET.[2]
Cross-Reactivity and Off-Target Effects
Potential for Sodium Channel Modulation
The structural analog, procainamide, is a well-characterized sodium channel blocker.[1] The presence of the 4-amino group and the diethylamide moiety in this compound suggests a potential for interaction with voltage-gated sodium channels. Cross-reactivity studies with cardiac and neuronal sodium channels would be essential to evaluate this potential off-target effect.
Interactions with Other Receptors
The benzamide scaffold is present in numerous centrally acting drugs, including antipsychotics and antiemetics that target dopamine and serotonin receptors. While simple N,N-diethylbenzamides are not potent in this regard, substitutions on the aromatic ring can drastically alter receptor affinity. The introduction of a 4-amino group could modulate the electronic properties of the aromatic ring and influence its binding to various G-protein coupled receptors (GPCRs).
Allergenicity and Hypersensitivity
While true allergic reactions to amide local anesthetics are rare, they have been documented.[3][4] Procainamide, an ester-linked local anesthetic, can be metabolized to para-aminobenzoic acid (PABA), a known allergen.[3] Although this compound is an amide, the presence of the 4-amino group warrants investigation into potential hypersensitivity reactions. In a study on local anesthetics, procaine did not show a higher incidence of type-1 allergic reactions compared to amide-linked anesthetics like lidocaine and mepivacaine.[5]
Experimental Protocols
Mosquito Repellent Bioassay (Arm-in-Cage Method)
This protocol provides a general workflow for assessing the repellent efficacy of a test compound against mosquitoes.
-
Subject Recruitment: Recruit human volunteers who meet inclusion criteria (e.g., no known skin allergies, not pregnant).
-
Mosquito Rearing: Use laboratory-reared, host-seeking female mosquitoes of a specific species (e.g., Aedes aegypti or Anopheles gambiae).
-
Compound Application: Apply a standardized dose of the test compound (e.g., this compound) and a control (e.g., DEET or solvent alone) to a defined area on the forearms of the volunteers.
-
Exposure: Volunteers expose their treated and control arms in a cage containing a known number of mosquitoes.
-
Data Collection: Record the number of mosquito landings and/or probings on the treated and control areas over a specified time period.
-
Efficacy Calculation: Calculate the percent protection based on the reduction in landings/probings on the treated arm compared to the control arm. The complete protection time is the duration until the first confirmed bite.[2]
Visualizations
Caption: A generalized workflow for conducting an arm-in-cage mosquito repellent bioassay.
Caption: A conceptual illustration of how a single compound can exhibit cross-reactivity with multiple biological targets.
Conclusion and Future Directions
The available data on the cross-reactivity of this compound is limited, with most research focusing on the insect repellent properties of the broader N,N-diethylbenzamide class. Based on structure-activity relationships of similar molecules, there is a potential for this compound to interact with other biological targets, notably sodium channels and G-protein coupled receptors.
Future research should focus on comprehensive in vitro screening of this compound against a panel of common off-targets, including a wide range of receptors, ion channels, and enzymes. Such studies are critical for building a complete pharmacological profile and ensuring the safe development of this and related compounds for any therapeutic or commercial application.
References
- 1. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. True Allergy to Amide Local Anesthetics: A Review and Case Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Risk Factors and Cross-Reactivity of Local Anesthetics Hypersensitivity: Analysis of 14-Years’ Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Local Anesthetics, Procaine, Lidocaine, and Mepivacaine Show Vasodilatation but No Type 1 Allergy: A Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Neurotoxicity Profile of N,N-Diethyl-meta-toluamide (DEET) and Other N,N-Diethylbenzamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the neurotoxicity of N,N-diethyl-meta-toluamide (DEET), the most common active ingredient in insect repellents. While extensive research has been conducted on DEET, a significant data gap exists in the peer-reviewed literature regarding the comparative neurotoxicity of its structural isomers, N,N-diethyl-ortho-toluamide and N,N-diethyl-para-toluamide, and other N,N-diethylbenzamide analogs. This document summarizes the current understanding of DEET's neurotoxic mechanisms, presents available quantitative data, and provides detailed experimental protocols for key assays in neurotoxicity research.
Executive Summary
DEET exhibits a complex and debated neurotoxic profile. While early hypotheses suggested acetylcholinesterase (AChE) inhibition as a primary mechanism, substantial evidence indicates that DEET is a very weak inhibitor of AChE in both insects and mammals, with IC50 values typically in the millimolar range.[1][2][3] More compelling evidence points towards alternative mechanisms of action, including the modulation of ion channels in mammals and targeting the octopaminergic system in insects.[1][2][3] Neurological effects in humans, such as seizures and ataxia, have been reported, primarily in cases of excessive or inappropriate use.[4]
Quantitative Neurotoxicity Data for DEET
The following tables summarize key quantitative data on the neurotoxic effects of DEET from various experimental models.
Table 1: In Vitro Neurotoxicity of DEET
| Target | Species/System | Endpoint | Value | Reference(s) |
| Acetylcholinesterase (AChE) | Drosophila melanogaster | IC50 | 6-12 mM | [1][2] |
| Acetylcholinesterase (AChE) | Musca domestica | IC50 | 6-12 mM | [1][2] |
| Acetylcholinesterase (AChE) | Human | IC50 | 6-12 mM | [1][2] |
| Sodium (Na+) Channels | Rat Cortical Neurons | IC50 | ~700 µM | [2] |
| Potassium (K+) Channels | Rat Cortical Neurons | IC50 | Micromolar range | [1][2] |
| Central Nervous System | Housefly Larvae | EC50 (Neuroexcitation) | 120 µM | [1][2] |
Table 2: In Vivo Neurotoxicity of DEET
| Species | Route of Administration | Endpoint | Value | Reference(s) |
| Rat | Oral (Acute) | No Observed Effect Level (NOEL) | 50 mg/kg | [5] |
| Rat | Oral (Acute) | Lowest Observed Adverse Effect Level (LOAEL) | 200 mg/kg | [5] |
| Rat | Dietary (Chronic) | Maximum Tolerated Dose (MTD) | 5000 ppm | [5] |
Mechanisms of Neurotoxicity
The neurotoxic effects of DEET are attributed to multiple mechanisms, which differ between insects and mammals.
In Insects: Targeting the Octopaminergic System
In insects, a primary target of DEET appears to be the octopaminergic system. DEET has been shown to have excitatory effects on the central nervous system of insects, an effect that is blocked by the octopamine receptor antagonist phentolamine.[1][2] This suggests that DEET's neurotoxicity in insects is mediated through the activation of octopamine receptors, leading to neuronal hyperexcitation.[1][2]
Caption: Proposed mechanism of DEET neurotoxicity in insects.
In Mammals: Ion Channel Modulation
In mammals, DEET has been demonstrated to block voltage-gated sodium (Na+) and potassium (K+) channels in cortical neurons, with IC50 values in the micromolar range.[1][2] This action can disrupt normal neuronal signaling and may contribute to the neurological effects observed at high doses. The numbness experienced upon accidental application of DEET to the lips or mouth may be a result of this ion channel blocking activity.[1]
Caption: Proposed mechanism of DEET neurotoxicity in mammals.
The Role of Acetylcholinesterase Inhibition: A Weak Contributor
While some studies have suggested that DEET can inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, the consensus from multiple studies is that DEET is a very poor inhibitor of AChE in both insects and mammals.[1][2][3] The high concentrations of DEET required to inhibit AChE (in the millimolar range) make it unlikely that this is a primary mechanism of toxicity at typical exposure levels.[1][2] However, it has been noted that DEET can potentiate the toxicity of other, more potent AChE inhibitors like carbamates, though the clinical significance of this interaction is not fully understood.[6]
Experimental Protocols
Detailed methodologies for key experiments in assessing the neurotoxicity of compounds like DEET are provided below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to screen for AChE inhibitors.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (DEET or other N,N-diethylbenzamides)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
Phosphate buffer
-
Test compound solution at various concentrations
-
AChE solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI and DTNB solution to each well.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for the Acetylcholinesterase Inhibition Assay.
Patch-Clamp Electrophysiology for Ion Channel Analysis
This technique allows for the direct measurement of ion channel activity in neuronal membranes.
Principle: A glass micropipette with a very small tip opening is used to form a high-resistance seal with the membrane of a neuron. This isolates a small patch of the membrane, allowing the ionic currents flowing through the channels in that patch to be recorded. In the whole-cell configuration, the membrane patch is ruptured, providing electrical access to the entire cell.
Materials:
-
Cultured neurons or brain slices
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Microscope
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
Test compound (DEET or other N,N-diethylbenzamides)
Procedure:
-
Cell Preparation:
-
Prepare cultured neurons or acute brain slices.
-
-
Pipette Preparation:
-
Pull glass micropipettes to a fine tip and fire-polish.
-
Fill the pipette with the appropriate intracellular solution.
-
-
Recording:
-
Under a microscope, approach a neuron with the micropipette and form a giga-ohm seal with the cell membrane.
-
Apply suction to rupture the membrane and achieve the whole-cell configuration.
-
Apply voltage-clamp protocols to elicit and record specific ionic currents (e.g., sodium, potassium).
-
Perfuse the test compound at various concentrations onto the cell and record the changes in the ionic currents.
-
-
Data Analysis:
-
Measure the peak amplitude and kinetics of the currents before and after drug application.
-
Construct concentration-response curves to determine the IC50 for channel blockade.
-
Calcium Imaging for Neurotoxicity Screening
This method is used to assess changes in intracellular calcium levels, a key indicator of neuronal activity and excitotoxicity.
Principle: Cells are loaded with a fluorescent calcium indicator dye that changes its fluorescence intensity upon binding to calcium. Changes in fluorescence are monitored using a fluorescence microscope or a plate reader, providing a real-time measurement of intracellular calcium dynamics.
Materials:
-
Cultured neurons
-
Fluorescent calcium indicator dye (e.g., Fura-2, Fluo-4)
-
Fluorescence microscope with a camera or a microplate reader with fluorescence detection capabilities
-
Balanced salt solution
-
Test compound (DEET or other N,N-diethylbenzamides)
Procedure:
-
Cell Culture and Dye Loading:
-
Culture neurons on glass coverslips or in microplates.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
-
Imaging:
-
Mount the coverslip on the microscope stage or place the microplate in the reader.
-
Acquire a baseline fluorescence recording.
-
Apply the test compound at various concentrations and continuously record the fluorescence signal.
-
-
Data Analysis:
-
Quantify the changes in fluorescence intensity over time.
-
Analyze parameters such as peak amplitude, frequency of calcium oscillations, and area under the curve to assess the compound's effect on calcium signaling.
-
Conclusion and Future Directions
The available evidence suggests that DEET's neurotoxicity is not primarily mediated by acetylcholinesterase inhibition, but rather through the modulation of ion channels in mammals and the octopaminergic system in insects. While quantitative data for DEET's effects on these targets are available, a critical knowledge gap exists regarding the neurotoxicity of other N,N-diethylbenzamide isomers and analogs. Future research should focus on comparative studies of these compounds to establish a clear structure-activity relationship for their neurotoxic potential. Such studies are essential for the development of safer and more effective insect repellents. The experimental protocols provided in this guide offer a framework for conducting such vital research.
References
- 1. Neurotoxicity and mode of action of N, N-diethyl-meta-toluamide (DEET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) | PLOS One [journals.plos.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Neurotoxicity evaluation of N,N-diethyl-m-toluamide (DEET) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute effects of an insect repellent, N,N-diethyl-m-toluamide, on cholinesterase inhibition induced by pyridostigmine bromide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzamide-Based Insect Repellents: In Vitro and In Vivo Efficacy
A detailed guide for researchers and drug development professionals on the comparative efficacy of N,N-diethylbenzamide insect repellents versus established alternatives, supported by experimental data and standardized protocols.
The persistent threat of vector-borne diseases necessitates the continued development and evaluation of effective insect repellents. While N,N-diethyl-meta-toluamide (DEET) remains a gold standard, research into alternative compounds, including various benzamide derivatives, is crucial for addressing concerns such as sensory irritation and the desire for a broader range of repellent options. This guide provides a comparative overview of the in vitro and in vivo efficacy of N,N-diethylbenzamide (DEBA), a close structural analog of the more widely known DEET, based on available scientific literature. While specific data for 4-amino-N,N-diethylbenzamide is limited in publicly accessible research, the analysis of DEBA offers valuable insights into the repellent characteristics of this chemical class.
Comparative Efficacy Data
The repellent efficacy of N,N-diethylbenzamide (DEBA) has been evaluated against various mosquito species in both laboratory and field settings, often in direct comparison with DEET. The following tables summarize the key quantitative findings from these studies.
Laboratory Efficacy: Complete Protection Time
| Repellent (Concentration) | Mosquito Species | Application Dose | Complete Protection Time (Hours) | Reference |
| Advanced Odomos (12% DEBA) | Anopheles stephensi | 10 mg/cm² | 100% protection | [1] |
| Aedes aegypti | 12 mg/cm² | 100% protection | [1] | |
| DEET Cream | Anopheles stephensi | 10 mg/cm² | 100% protection | [1] |
| Aedes aegypti | 12 mg/cm² | 100% protection | [1] | |
| TRIG (15% DEBA) | Anopheles gambiae | 1.25 g (total) | 5 | [2] |
| Aedes aegypti | 1 g (total) | Not specified, 100% protection at this dose | [2] | |
| DEET (20%) | Anopheles gambiae | 0.75 g (total) | Not specified, 100% protection at this dose | [2] |
| Aedes aegypti | 0.5 g (total) | Not specified, 100% protection at this dose | [2] |
Field Efficacy: Protection Against Mosquito Bites
| Repellent (Concentration) | Mosquito Species | Application Dose | Percent Protection | Complete Protection Time (Hours) | Reference |
| Advanced Odomos (12% DEBA) | Anopheles spp. | 10 mg/cm² | Not specified | ~11 | [1] |
| Aedes aegypti | 10 mg/cm² | 92.5% | ~6.2 | [1] | |
| DEET Cream | Anopheles spp. | 10 mg/cm² | Not specified | Not specified | [1] |
| Aedes aegypti | 10 mg/cm² | 96.2% | ~6.75 | [1] | |
| TRIG (15% DEBA) | Anopheles arabiensis | Recommended dose | >90% | ~6 | [2] |
| Culex quinquefasciatus | Recommended dose | >90% | ~6 | [2] | |
| DEET (20%) | Anopheles arabiensis | Recommended dose | >90% | ~6 | [2] |
| Culex quinquefasciatus | Recommended dose | >90% | ~6 | [2] |
Experimental Protocols
The evaluation of insect repellents relies on standardized in vitro and in vivo assays to ensure the reproducibility and comparability of results.
In Vitro Repellency Assays
In vitro methods are primarily used for high-throughput screening of new chemical entities, offering a controlled environment to assess repellent activity without the use of human subjects.
K&D Module (Klun and Debboun) System
This system is a common in vitro method for evaluating the intrinsic repellency of a compound.
-
Objective: To determine the dose-response relationship of a repellent in preventing mosquitoes from feeding through a treated membrane.
-
Apparatus: A multi-well reservoir containing a blood meal (e.g., bovine blood with an anticoagulant) is covered by a membrane (e.g., collagen). The test compounds are applied to the outer surface of the membrane.
-
Procedure:
-
Test compounds are dissolved in a solvent (e.g., ethanol) and applied to the membrane surface at various concentrations.
-
The solvent is allowed to evaporate.
-
A cage containing host-seeking female mosquitoes is placed over the treated membrane.
-
The number of mosquitoes feeding through the membrane in a specified time period is recorded.
-
Repellency is calculated as the percentage reduction in feeding compared to a solvent-treated control.
-
In Vivo Repellency Assays
In vivo assays, particularly those involving human volunteers, are the definitive method for determining the practical efficacy and protection time of a repellent formulation.
Arm-in-Cage Test
This is the standard laboratory method for determining the Complete Protection Time (CPT) of a topical repellent.
-
Objective: To measure the duration of complete protection from mosquito bites after applying a repellent to a volunteer's skin.
-
Procedure:
-
A defined area of a volunteer's forearm is marked (e.g., 300 cm²).
-
A precise amount of the repellent formulation is applied evenly to the marked area.
-
At regular intervals (e.g., every 30 minutes), the treated forearm is inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., 200 Aedes aegypti) for a fixed period (e.g., 3 minutes).
-
The number of mosquitoes that land on and/or bite the exposed skin is recorded.
-
The test is concluded when the first confirmed bite occurs, and the time from application to this point is recorded as the CPT.[1]
-
Field Trials (Human Landing Catch Technique)
Field trials assess repellent efficacy under real-world conditions with wild mosquito populations.
-
Objective: To evaluate the percentage of protection and duration of efficacy in a natural environment.
-
Procedure:
-
Volunteers apply the test repellent to exposed limbs (arms and legs) at a recommended dose.
-
Control volunteers may remain untreated or use a placebo.
-
Over a period of several hours (typically at night for nocturnal mosquitoes), volunteers sit in a designated area and collect any mosquitoes that land on their treated limbs before they bite.
-
The number of mosquitoes collected by the treated volunteers is compared to the number collected by the control group to calculate the percent protection.[2]
-
Logical Workflow for Repellent Efficacy Testing
The development and validation of new insect repellents typically follow a structured progression from initial laboratory screening to real-world field evaluation.
Caption: Workflow for repellent development and efficacy testing.
Conclusion
The available data indicates that N,N-diethylbenzamide (DEBA) is an effective mosquito repellent with efficacy comparable to DEET in some formulations and conditions.[1][2] Laboratory tests show that it can provide 100% protection against key mosquito vectors, and field trials have demonstrated over 90% protection for approximately 6 hours.[2] While DEET may be effective at lower doses in some laboratory settings, the overall performance of DEBA-containing products in field conditions is comparable, making it a viable alternative active ingredient in personal protection products. For researchers and drug development professionals, the structure-activity relationships of benzamide derivatives continue to be a promising area of investigation for novel repellents.[3][4] The standardized in vitro and in vivo testing protocols outlined here are essential for the robust evaluation of such candidate compounds.
References
- 1. Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationship study of amide mosquito repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies with mosquito repellent amides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis Guide to Synthesized N,N-diethylbenzamide
This guide provides a detailed comparison of the spectroscopic characteristics of synthesized N,N-diethylbenzamide against its precursors and a related primary amide. The objective is to offer researchers, scientists, and drug development professionals a clear benchmark for confirming the successful synthesis and purity of N,N-diethylbenzamide through routine spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
A common and effective method for the laboratory synthesis of N,N-diethylbenzamide is the Schotten-Baumann reaction, which involves the acylation of diethylamine with benzoyl chloride.
Synthesis of N,N-diethylbenzamide
The synthesis is typically performed by reacting diethylamine with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
-
Materials:
-
Diethylamine
-
Benzoyl chloride
-
Triethylamine (or a suitable base like aqueous NaOH)
-
Methylene chloride (or another suitable solvent)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
A solution of diethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in methylene chloride is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The flask is cooled in an ice bath to 0°C.
-
Benzoyl chloride (1.1 equivalents) is added dropwise to the stirred solution.
-
After the addition is complete, the cooling bath is removed, and the mixture is stirred at room temperature for several hours (e.g., 18 hours) to ensure the reaction goes to completion.[1]
-
The reaction mixture is then filtered to remove the triethylamine hydrochloride salt.
-
The filtrate is washed sequentially with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N,N-diethylbenzamide as an oil.
-
The crude product can be further purified by vacuum distillation.
-
-
Spectroscopic Analysis:
-
The synthesized product is then analyzed using IR and NMR spectroscopy to confirm its structure and purity. The obtained spectra are compared with standard reference data and the spectra of the starting materials.
-
Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic data for N,N-diethylbenzamide, its starting materials (benzoyl chloride and diethylamine), and a comparative primary amide (benzamide).
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment | Reference(s) |
| N,N-diethylbenzamide | ~1633 | C=O (Amide) Stretch | [2] |
| ~2970-2870 | C-H (Aliphatic) Stretch | [2] | |
| ~1444 | C-N Stretch | [2] | |
| Benzoyl Chloride | ~1770-1790 | C=O (Acyl Chloride) Stretch | [3] |
| ~875 | C-Cl Stretch | [3] | |
| Diethylamine | ~3300 (weak, broad) | N-H Stretch (Secondary Amine) | [4] |
| ~2965-2850 | C-H (Aliphatic) Stretch | [4] | |
| Benzamide | ~3350, ~3170 | N-H Stretch (Primary Amide) | [5] |
| ~1650 | C=O (Amide) Stretch | [5] |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts, δ in ppm)
Note: Due to hindered rotation around the amide C-N bond, the two ethyl groups in N,N-diethylbenzamide are diastereotopic, leading to separate signals for the CH₂ groups.[6]
| Compound | Aromatic Protons (Ar-H) | Aliphatic Protons (-CH₂-) | Aliphatic Protons (-CH₃) | N-H Protons | Reference(s) |
| N,N-diethylbenzamide | ~7.3-7.4 (m, 5H) | ~3.2 & ~3.5 (br s, 4H total) | ~1.1 & ~1.2 (br t, 6H total) | N/A | [7] |
| Benzoyl Chloride | ~7.5-8.1 (m, 5H) | N/A | N/A | N/A | [8] |
| Diethylamine | N/A | ~2.5 (q, 4H) | ~1.0 (t, 6H) | ~0.8 (br s, 1H) | [9] |
| Benzamide | ~7.4-7.9 (m, 5H) | N/A | N/A | ~7.5 & ~8.1 (br s, 2H) | [10] |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ in ppm)
| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons (Ar-C) | Aliphatic Carbons (-CH₂) | Aliphatic Carbons (-CH₃) | Reference(s) |
| N,N-diethylbenzamide | ~171.4 | ~126-137 | ~39.5, ~43.3 | ~12.8, ~14.2 | [7] |
| Benzoyl Chloride | ~168 | ~128-135 | N/A | N/A | [3] |
| Diethylamine | N/A | N/A | ~42.0 | ~15.0 | [11] |
| Benzamide | ~169.8 | ~127-134 | N/A | N/A | [12] |
Mandatory Visualization: Experimental Workflow
The logical flow from starting materials to the final, analyzed product is a critical aspect of synthesis. The following diagram illustrates this workflow.
Caption: Workflow for the synthesis and spectroscopic analysis of N,N-diethylbenzamide.
References
- 1. prepchem.com [prepchem.com]
- 2. rsc.org [rsc.org]
- 3. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. rsc.org [rsc.org]
- 8. Benzoyl chloride(98-88-4) 1H NMR [m.chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. Benzamide(55-21-0) 1H NMR [m.chemicalbook.com]
- 11. Diethylamine(109-89-7) 13C NMR spectrum [chemicalbook.com]
- 12. orgsyn.org [orgsyn.org]
Evaluating the safety profile of N,N-diethylbenzamide compared to N,N-diethyl-m-toluamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profiles of two widely used insect repellents: N,N-diethylbenzamide (DEB) and N,N-diethyl-m-toluamide (DEET). The information presented is based on available toxicological data and is intended to assist researchers and professionals in evaluating these compounds for various applications.
Quantitative Toxicological Data Summary
The following table summarizes the key quantitative toxicological data for DEB and DEET.
| Toxicological Endpoint | N,N-diethylbenzamide (DEB) | N,N-diethyl-m-toluamide (DEET) | Test Species |
| Acute Oral Toxicity (LD50) | 2000 mg/kg[1][2] | 2170 - 3664 mg/kg[3] | Rat |
| Acute Dermal Toxicity (LD50) | Harmful in contact with skin (Specific LD50 not found)[1][2] | 4280 mg/kg[4] | Rabbit |
| Acute Inhalation Toxicity (LC50) | >2.5 g/m³ (>2500 mg/m³)[5] | 1369 mg/m³[5] | Mouse (4-hour exposure) |
| Skin Irritation | Mild Irritant (Primary Irritation Index: 1.875)[6] | Slight to Moderate Irritant | Rabbit |
| Eye Irritation | Causes serious eye irritation (Specific score not found)[1][7] | Slight to Moderate Irritant | Rabbit |
| Skin Sensitization | Data not available | Not a sensitizer[8] | Guinea Pig |
Neurotoxicity Profile
N,N-diethyl-m-toluamide (DEET): The neurotoxicity of DEET has been a subject of extensive research. Studies suggest that DEET can inhibit the activity of acetylcholinesterase (AChE), a key enzyme in the central nervous system of both insects and mammals.[9] This inhibition can lead to an accumulation of the neurotransmitter acetylcholine, potentially causing neurotoxic effects. Additionally, DEET has been shown to act on octopaminergic pathways in insects, which are involved in various physiological processes.[10][11] Some research also indicates that DEET can block sodium and potassium channels in mammalian neurons.[11][12]
N,N-diethylbenzamide (DEB): Currently, there is a lack of publicly available information regarding the specific neurotoxic mechanisms of N,N-diethylbenzamide.
Experimental Protocols
The following are summaries of standardized protocols for key toxicological studies, based on OECD guidelines.
Acute Oral Toxicity (Based on OECD Guideline 401)
This test provides information on health hazards likely to arise from a single oral exposure to a substance.
-
Test Animals: Typically, rats of a single sex are used.
-
Procedure: The test substance is administered in a single dose by gavage to a group of fasted animals. Several dose levels are used to determine the dose that causes mortality in 50% of the animals (LD50).
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy of all animals is performed at the end of the study.
Experimental Workflow for Acute Toxicity Testing
Acute toxicity experimental workflow.
Acute Dermal Toxicity (Based on OECD Guideline 402)
This study provides information on health hazards likely to arise from a single dermal exposure.
-
Test Animals: Adult rats, rabbits, or guinea pigs are typically used.
-
Procedure: The test substance is applied to a small area of shaved, intact skin (approximately 10% of the body surface area) and held in contact with a porous gauze dressing for 24 hours.[13]
-
Observations: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly, and a gross necropsy is performed on all animals at the end of the study.[13]
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test assesses the potential of a substance to cause skin irritation or corrosion.[14]
-
Test Animals: Albino rabbits are the preferred species.
-
Procedure: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a patch of shaved skin and covered with a gauze patch for 4 hours.[15]
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[16][17] The severity of the reactions is scored, and a Primary Irritation Index is calculated.[16]
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This study evaluates the potential of a substance to cause eye irritation or corrosion.[18]
-
Test Animals: Albino rabbits are typically used.
-
Procedure: A single dose (0.1 mL of liquid or 0.1 g of solid) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[19]
-
Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[20] The severity of the lesions is scored to determine the level of irritation.[18]
Skin Sensitization: Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)
The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.[21]
-
Test Animals: Mice are used for this assay.
-
Procedure: The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.[22] On day 5, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously.
-
Observations: Three days after the injection, the draining auricular lymph nodes are excised and the incorporation of the radiolabel is measured. A Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to the vehicle control group. An SI of 3 or greater is considered a positive response for sensitization.
Signaling Pathway Diagram: Proposed Neurotoxic Mechanisms of DEET
The following diagram illustrates the proposed signaling pathways involved in the neurotoxicity of DEET.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. N,N-Diethylbenzamide | C11H15NO | CID 15542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. HEALTH EFFECTS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) | PLOS One [journals.plos.org]
- 10. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. nucro-technics.com [nucro-technics.com]
- 13. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 14. oecd.org [oecd.org]
- 15. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]
- 16. nucro-technics.com [nucro-technics.com]
- 17. nucro-technics.com [nucro-technics.com]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. oecd.org [oecd.org]
- 20. researchgate.net [researchgate.net]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. oecd.org [oecd.org]
Comparative Efficacy of Benzamide Derivatives as Antimicrobial Agents: A Data-Driven Analysis
For Immediate Release:
A comprehensive review of recent studies highlights the potent and varied antimicrobial activities of novel benzamide derivatives. This guide synthesizes key performance data, offering researchers, scientists, and drug development professionals a comparative look at the efficacy of these compounds against a range of bacterial and fungal pathogens. The findings underscore the potential of benzamide derivatives as a promising class of antimicrobial agents in the ongoing search for new therapeutics to combat infectious diseases.
Quantitative Antimicrobial Activity of Benzamide Derivatives
The antimicrobial potential of various benzamide derivatives has been quantified through in-vitro studies, with Minimum Inhibitory Concentration (MIC) and Zone of Inhibition measurements serving as key indicators of efficacy. The data presented below summarizes the activity of selected compounds against representative Gram-positive and Gram-negative bacteria, as well as fungal strains.
| Derivative ID | Target Microorganism | Gram Stain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Compound 5a | Bacillus subtilis | Gram-positive | 6.25 | 25 | [1] |
| Escherichia coli | Gram-negative | 3.12 | 31 | [1] | |
| Compound 6b | Escherichia coli | Gram-negative | 3.12 | 24 | [1] |
| Compound 6c | Bacillus subtilis | Gram-positive | 6.25 | 24 | [1] |
| Compound 9 | Mycobacterium smegmatis | N/A | - | Zone ratio of 0.62 vs. standard | [2] |
| Staphylococcus aureus | Gram-positive | - | Zone ratio of 0.44 vs. standard | [2] | |
| Benzamidine Analogue (4a) | Porphyromonas gingivalis | Gram-negative | 31.25 - 125 | - | [3] |
| Benzamidine Analogue (4b) | Porphyromonas gingivalis | Gram-negative | 31.25 - 125 | - | [3] |
| Benzamidine Analogue (4c) | Porphyromonas gingivalis | Gram-negative | 31.25 - 125 | - | [3] |
Elucidation of Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of antimicrobial activity of benzamide derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]
1. Preparation of Antimicrobial Agent Dilutions:
- Stock solutions of the benzamide derivatives are prepared in an appropriate solvent.
- Serial two-fold dilutions of the stock solutions are made in a suitable broth medium (e.g., Mueller-Hinton Broth) within a 96-well microtiter plate.[4] This creates a gradient of drug concentrations.
2. Inoculum Preparation:
- A standardized suspension of the test microorganism is prepared from a fresh culture.
- The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- The standardized inoculum is then diluted to the final testing concentration of about 5 x 10⁵ CFU/mL in the broth medium.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension.
- Control wells are included: a growth control (broth and inoculum, no drug) and a sterility control (broth only).
- The plate is incubated at an appropriate temperature (typically 35-37°C) for 16-24 hours.[6]
4. Interpretation of Results:
- Following incubation, the plate is visually inspected for turbidity, indicating microbial growth.
- The MIC is recorded as the lowest concentration of the benzamide derivative at which there is no visible growth.[5]
Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
1. Preparation of Inoculated Agar Plates:
- A standardized inoculum of the test microorganism is uniformly spread over the surface of a suitable agar medium (e.g., Mueller-Hinton Agar) using a sterile swab.[7]
2. Well Creation and Sample Addition:
- Wells of a specific diameter (e.g., 6-8 mm) are aseptically created in the agar using a sterile cork borer.[6][8]
- A defined volume of the benzamide derivative solution at a known concentration is added to each well.[8]
3. Incubation:
- The plates are incubated under suitable conditions (e.g., 37°C for 24 hours) to allow for microbial growth and diffusion of the antimicrobial agent.[6]
4. Measurement and Interpretation:
- After incubation, the plates are examined for zones of inhibition, which are clear areas around the wells where microbial growth has been prevented.
- The diameter of the zone of inhibition is measured in millimeters. A larger diameter indicates greater susceptibility of the microorganism to the compound.[6]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the antimicrobial activity of newly synthesized benzamide derivatives.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. emerypharma.com [emerypharma.com]
- 6. hereditybio.in [hereditybio.in]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. botanyjournals.com [botanyjournals.com]
A Comparative Benchmarking Guide for Novel Repellent Compounds Against 4-amino-N,N-diethylbenzamide
This guide provides a comprehensive framework for the comparative benchmarking of novel repellent compounds. As the benchmark for this analysis, we will consider 4-amino-N,N-diethylbenzamide, a compound structurally related to the widely known repellent DEET. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of next-generation insect repellents.
Introduction: Establishing the Benchmark
In the field of insect repellent research, N,N-diethyl-m-toluamide (DEET) has long been the gold standard for efficacy.[1][2] The compound specified for this guide, this compound, is a distinct chemical entity. While "N,N-diethylbenzamide" has been evaluated for its repellent properties, specific public data on the efficacy of the "4-amino" substituted version is limited.[3][4] Therefore, this guide will first establish the chemical identity of this compound and then outline a rigorous, hypothetical benchmarking protocol to evaluate its performance against both established repellents and novel chemical classes.
Benchmark Compound Profile: this compound
| Property | Details | Source |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₁₁H₁₆N₂O | [5] |
| CAS Number | 51207-85-3 | [5] |
| Known Repellent Activity | Limited publicly available data specifically on repellent efficacy. Structurally related to known repellents. |
Novel Repellent Compounds for Comparison
For a robust benchmarking study, a selection of novel compounds with diverse mechanisms of action and chemical structures should be included. This guide will consider the following as representative examples of new-generation repellents:
-
Picaridin (Icaridin): A piperidine derivative that is considered to have efficacy comparable or even superior to DEET, with a more favorable cosmetic profile.[6][7]
-
IR3535® (Ethyl Butylacetylaminopropionate): A biopesticide with a non-toxic mode of action, inspired by the naturally occurring amino acid β-alanine.[8]
-
Cyclic Hydroxyacetals: A newer class of compounds reported to have longer-lasting protection against mosquitoes than DEET.[9]
-
Bio-Based Repellents (e.g., from Parthenium argentatum): Compounds derived from natural sources like the guayule plant, which are gaining interest for their potential biodegradability and lower toxicity.[10]
A Framework for Comparative Efficacy Testing
To objectively compare the performance of these compounds, a multi-tiered experimental approach is essential. The following protocols are based on internationally recognized guidelines from organizations such as the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA).
Tier 1: Behavioral Screening with Y-Tube Olfactometer
The initial screening of repellent activity can be efficiently conducted using a Y-tube olfactometer. This apparatus assesses the ability of a compound to repel host-seeking insects in a controlled environment.
Experimental Workflow: Y-Tube Olfactometer Assay
Caption: Workflow of a Y-Tube olfactometer assay for behavioral screening of repellents.
Protocol:
-
Acclimatization: Acclimate female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae) to the testing environment.
-
Compound Application: Apply a standardized concentration of the test compound and the solvent control to filter paper and place them in the respective arms of the olfactometer.
-
Mosquito Release: Release a cohort of mosquitoes into the release chamber.
-
Data Collection: Record the number of mosquitoes that move into each arm of the Y-tube over a defined period.
-
Analysis: Calculate the Repellency Index (RI) for each compound.
Tier 2: Definitive Efficacy Testing with Arm-in-Cage Assay
The "gold standard" for evaluating the efficacy of topical repellents is the arm-in-cage test. This assay provides a direct measure of a repellent's ability to prevent mosquito bites on human skin.
Experimental Workflow: Arm-in-Cage Assay
Caption: Step-by-step workflow for the arm-in-cage repellent efficacy test.
Protocol:
-
Volunteer Recruitment and Consent: All protocols involving human subjects must receive Institutional Review Board (IRB) approval. Volunteers should be fully informed and provide written consent.
-
Mosquito Rearing: Use laboratory-reared, disease-free female mosquitoes of a medically relevant species.
-
Repellent Application: Apply a precise and uniform dose of the repellent formulation to a defined area on the volunteer's forearm.
-
Exposure: At set intervals (e.g., every 30 minutes), the volunteer inserts the treated forearm into a cage containing a known number of host-seeking female mosquitoes.
-
Endpoint Determination: The primary endpoint is the Complete Protection Time (CPT), defined as the time from repellent application to the first confirmed mosquito bite.
Tier 3: Safety and Toxicological Assessment
A critical component of benchmarking is the evaluation of the safety profile of new compounds.
Key Safety Parameters:
-
Acute Dermal and Oral Toxicity (LD₅₀): Determines the potential for harm from a single high-dose exposure.
-
Skin Sensitization and Irritation: Assessed through patch testing to identify potential allergic reactions or irritation.
-
In Vitro Assays: Cellular assays can provide insights into potential cytotoxicity or other adverse effects at the molecular level.
Data Presentation and Interpretation
For a clear and objective comparison, the experimental data should be summarized in a structured format.
Table 1: Comparative Efficacy of Repellent Compounds (Hypothetical Data)
| Compound | Concentration | Mean CPT (minutes) vs. Aedes aegypti | Mean CPT (minutes) vs. Anopheles gambiae |
| This compound | 15% | Data to be determined | Data to be determined |
| DEET (Control) | 15% | 300 | 360 |
| Picaridin | 20% | 480 | 480 |
| IR3535® | 20% | 360 | 300 |
| Cyclic Hydroxyacetal (Example) | 15% | 540 | 510 |
| Guayule Resin Extract | 20% | 240 | 210 |
Table 2: Comparative Safety Profiles (Hypothetical Data)
| Compound | Acute Dermal LD₅₀ (mg/kg, rat) | Skin Sensitization |
| This compound | Data to be determined | Data to be determined |
| DEET (Control) | >2000 | Low |
| Picaridin | >5000 | Very Low |
| IR3535® | >10000 | Very Low |
| Cyclic Hydroxyacetal (Example) | >4000 | Low |
| Guayule Resin Extract | >5000 | Very Low |
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to benchmarking novel repellent compounds against this compound. The initial step for any future research should be to conduct the described efficacy and safety studies on this compound to establish its viability as a benchmark. The development of next-generation repellents necessitates a multi-faceted evaluation that considers not only efficacy but also safety, duration of action, and cosmetic acceptability.[11] The protocols and comparative framework presented here provide a robust foundation for identifying and validating promising new candidates in the ongoing effort to combat vector-borne diseases.
References
- 1. DEET - Wikipedia [en.wikipedia.org]
- 2. N,N-diethyl-m-toluamide | C12H17NO | CID 4284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C11H16N2O | CID 458760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Picaridin - Wikipedia [en.wikipedia.org]
- 7. Insect Repellent Guide: Deet vs. Picardin | REI Expert Advice [rei.com]
- 8. purpleturtle.co.uk [purpleturtle.co.uk]
- 9. newatlas.com [newatlas.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Outsmarting Olfaction: The Next Generation of Mosquito Repellents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Statistical Analysis of Insect Repellent Protection Time Data
The Imperative for Rigorous Statistical Analysis
The primary metric for a topical insect repellent's efficacy is its "Complete Protection Time" (CPT)—the duration from application until the repellent fails to prevent a bite from a vector insect.[1][2] While seemingly straightforward, measuring and comparing CPTs is fraught with statistical challenges. Factors such as variation in human attractiveness to mosquitoes, environmental conditions, and the inherent limitations of testing protocols can introduce significant variability.[3]
A robust statistical framework is not merely a regulatory requirement; it is the cornerstone of valid product comparison and claim substantiation. The choice of statistical model directly impacts the interpretation of a repellent's performance, making a thorough understanding of these methods essential.
Experimental Foundation: The Arm-in-Cage (AIC) Protocol
The most common method for generating protection time data is the Arm-in-Cage (AIC) test.[4][5][6] This standardized laboratory assay provides a controlled environment to compare repellent formulations.
Core Experimental Protocol: Arm-in-Cage (WHO/EPA Guideline Synthesis)
-
Volunteer Recruitment: A cohort of human volunteers is recruited. Regulatory guidelines, such as those from the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA), often recommend five to ten participants for product registration studies.[5][6]
-
Repellent Application: A precise dose of the repellent formulation (e.g., 1 mL per 600 cm²) is applied evenly to a defined area on a volunteer's forearm.[7]
-
Mosquito Population: The test is conducted using a cage containing a standardized number (e.g., 200) of host-seeking female mosquitoes of a relevant species (Aedes, Anopheles, Culex).[5][8]
-
Periodic Exposure: At regular intervals (e.g., every 30 or 60 minutes), the volunteer inserts the treated arm into the cage for a fixed duration (e.g., 3 minutes).[2][5][7]
-
Defining Failure (The "Event"): The primary endpoint is the time to the "first confirmed bite," often defined as one bite followed by a second bite within the same or subsequent exposure period.[5] Other protocols may use the first landing or probing event as the endpoint.[5]
-
Test Duration and Censoring: Tests are typically run for a maximum duration, such as eight hours, or until the repellent fails.[2][5] A critical statistical consideration arises when the test concludes before a volunteer is bitten. This observation is considered "right-censored," meaning we know the protection time was at least the duration of the test, but the true failure time is unknown. Simple averages cannot account for this missing information and will invariably underestimate the repellent's true median protection time.[9][10]
A Comparison of Statistical Models for Protection Time Data
The choice of statistical model depends on the primary research question. Are you determining the median time to failure for a single product, or are you trying to understand the relationship between the concentration of an active ingredient and its repellent effect?
Kaplan-Meier (K-M) Survival Analysis: For Time-to-Event Data
Causality & Rationale: The Kaplan-Meier method is the gold standard for analyzing time-to-event data, particularly when the data is censored.[9][11] It addresses the question: "What is the probability that a repellent will remain effective over time?" Instead of calculating a simple average, the K-M estimator calculates the survival probability at each time point when a failure (bite) occurs. It correctly incorporates censored data by including those subjects in the "at-risk" pool until the time they are censored, thereby using all available information.[4][10]
Self-Validating Protocol:
-
Data Structuring: For each volunteer, record two values: the time of the event (first confirmed bite) and an event status indicator (1 = bite occurred, 0 = censored).
-
Survival Function Estimation: The analysis generates a step function where the "survival" probability (probability of being bite-free) decreases each time a bite occurs.
-
Median Protection Time: The primary output is the median protection time, which is the time at which the survival probability drops to 50%.[9] This is a more robust measure than the mean, as it is less affected by extreme outliers.
-
Comparing Products: The log-rank test is used to statistically compare the survival curves of two or more products.[7] A significant p-value indicates a true difference in the protection time distributions between the repellents.
Trustworthiness: Kaplan-Meier is a non-parametric method, meaning it makes no assumptions about the underlying distribution of the protection times.[10] This makes it a robust and widely accepted method in clinical trials and biostatistics, directly applicable to repellent efficacy studies as recommended by the EPA.[11]
Probit Analysis: For Dose-Response Relationships
Causality & Rationale: Probit analysis is used to answer a different question: "How does the dose (concentration) of a repellent's active ingredient affect the probability of a response?"[12][13] This method is ideal for determining the Effective Dose (ED) , such as the ED50 (the dose required to protect 50% of subjects for a given time) or ED95 (for 95% protection).[14][15] It transforms a sigmoid (S-shaped) dose-response curve into a linear relationship, which can then be analyzed with linear regression.[13][16]
Self-Validating Protocol:
-
Experimental Design: A range of repellent concentrations (doses) are tested. At least five concentrations are recommended to adequately define the curve.[15]
-
Quantal Response: For each dose, the number of subjects tested and the number exhibiting a specific "response" (e.g., being bitten within a set time frame) are recorded. The response must be binary (yes/no).
-
Probit Transformation: The proportion of subjects responding at each dose is converted to a "probit" unit (the inverse cumulative distribution function of the standard normal distribution).[17]
-
Regression Analysis: A weighted linear regression is performed on the probit values against the logarithm of the dose.[12][13]
-
ED50/ED95 Calculation: The resulting regression equation is used to calculate the dose that corresponds to a 50% or 95% response probability.
Trustworthiness: Probit analysis is a foundational statistical method in toxicology and pharmacology for quantifying dose-response relationships.[17][18] Its application provides a standardized way to compare the intrinsic potency of different active ingredients.
Data Summary and Comparative Analysis
To facilitate clear comparisons between repellent products, quantitative data should always be summarized in a structured table. This ensures transparency and allows for rapid assessment of relative performance.
| Statistical Model | Primary Research Question | Key Metric | Handles Censored Data? | Typical Application |
| Kaplan-Meier Survival Analysis | How long does a product provide protection and how does it compare to others? | Median Complete Protection Time (CPT) | Yes (Primary Strength) | Comparing the overall efficacy and duration of final formulations. Essential for substantiating protection time claims (e.g., "lasts up to 8 hours"). |
| Probit Analysis | What is the relationship between the concentration of an active ingredient and its repellent effect? | Effective Dose (ED50, ED95) | No (not for time-to-event) | Early-stage R&D to determine the optimal concentration of an active ingredient. Comparing the intrinsic potency of different active compounds. |
Conclusion and Best Practices
The statistical analysis of repellent protection time is not a one-size-fits-all process. The choice of methodology must be deliberately aligned with the research question and the structure of the collected data.
-
For determining and comparing the duration of protection of formulated products, Kaplan-Meier survival analysis is the superior and necessary method due to its ability to correctly handle censored data.
-
For investigating dose-response relationships and determining the intrinsic potency of active ingredients, Probit analysis is the appropriate tool .
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. brill.com [brill.com]
- 4. Frontiers | A critical review of current laboratory methods used to evaluate mosquito repellents [frontiersin.org]
- 5. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of standard field and laboratory methods to compare protection times of the topical repellents PMD and DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fighting Mosquito Bite: Topical Repellent Effectiveness Tested with Arm in Cage - IML Testing & Research [imlresearch.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Censoring in Clinical Trials: Review of Survival Analysis Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. www8.sas.com [www8.sas.com]
- 13. iaees.org [iaees.org]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. iris.who.int [iris.who.int]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. Probit Analysis (Dose Response Curves, ED50 etc.) - StatsDirect [statsdirect.com]
- 18. researchgate.net [researchgate.net]
- 19. Guidelines for efficacy testing of spatial repellents [who.int]
- 20. ECHA publishes new guidance on efficacy of biocidal products - Bens Consulting [bens-consulting.com]
A Comparative Guide to the Mechanistic Interrogation of DEET's Action on Acetylcholinesterase
This guide provides an in-depth analysis of the proposed mechanism of action for N,N-Diethyl-3-methylbenzamide (DEET) as an inhibitor of acetylcholinesterase (AChE). We will objectively compare the experimental evidence supporting this hypothesis against alternative and, in many cases, more widely supported mechanisms involving chemosensory targets. This document is intended for researchers in neurobiology, toxicology, and drug development, offering a critical perspective on experimental design and data interpretation in the study of insect repellents.
The Central Controversy: Is Acetylcholinesterase a Primary Target for DEET?
For decades, DEET has been the gold standard in insect repellents, yet its precise molecular mechanism remains a subject of vigorous scientific debate.[1][2] An early and compelling hypothesis suggested that DEET exerts its toxic and repellent effects by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine in the synaptic cleft, terminating the nerve signal. Inhibition of this enzyme leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors, paralysis, and death. This is the established mechanism for highly potent organophosphate and carbamate insecticides.
The core of the controversy rests on the physiologically relevant concentrations at which DEET demonstrates this inhibitory effect. While some studies have demonstrated in vitro inhibition of AChE by DEET, others contend that the required concentrations are far too high to account for its repellent action, suggesting other molecular targets must be primary.[3][4][5]
The Cholinergic Synapse: Site of Action for AChE
To understand the hypothesis, it is crucial to visualize the role of AChE in neurotransmission. The following diagram illustrates a typical cholinergic synapse and the pivotal role of AChE in signal termination.
References
- 1. Evidence for inhibition of cholinesterases in insect and mammalian nervous systems by the insect repellent deet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for inhibition of cholinesterases in insect and mammalian nervous systems by the insect repellent deet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurotoxicity and mode of action of N, N-diethyl-meta-toluamide (DEET) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Insecticidal and Repellent Properties of DEET and Its Analogs
N,N-Diethyl-meta-toluamide (DEET) has long been the gold standard for insect repellents, offering broad-spectrum protection against a variety of biting insects, including mosquitoes, ticks, and flies.[1][2] Developed by the U.S. Army in 1946 and registered for public use in 1957, its efficacy is unparalleled.[3] However, DEET is not without its drawbacks, such as the need for high concentrations, a relatively short duration of action requiring reapplication, and its ability to damage plastics and synthetic fabrics.[1] These limitations have spurred extensive research into the development of DEET analogs with improved safety profiles, longer-lasting efficacy, and better physical properties. This guide provides a comparative overview of the insecticidal and repellent properties of DEET and several of its analogs, supported by quantitative data and detailed experimental methodologies for a scientific audience.
Comparative Efficacy: Repellency and Toxicity
The effectiveness of DEET and its analogs is primarily evaluated based on two key properties: repellency, which is the ability to prevent insects from landing or biting, and toxicity, which is the compound's inherent insecticidal activity. These are often quantified by the Effective Concentration (EC50) for repellency and the Lethal Dose (LD50) for toxicity.
Repellency Against Mosquitoes
Vapor-phase repellency assays are crucial for determining a compound's ability to deter insects at a distance. The following table summarizes the 1-hour EC50 values of DEET and several novel analogs against various mosquito species. Lower EC50 values indicate higher repellency.
| Compound | Aedes aegypti (OR Strain) EC50 (µg/cm²) | Anopheles albimanus EC50 (µg/cm²) | Anopheles quadrimaculatus EC50 (µg/cm²) | Anopheles gambiae EC50 (µg/cm²) | Reference(s) |
| DEET | 35 | >300 | 101 | 98 | [4][5] |
| 2,2,3,3,3-pentafluoro-N-(4-fluorophenyl)propenamide (53) | 4.5 | Not Reported | Not Reported | Not Reported | [4] |
| 2,2,3,3,4,4,4-heptafluoro-N-(3,4,5-trifluorophenyl)butanamide (101) | 2.9 | Not Reported | Not Reported | Not Reported | [4] |
| Pyridinyl Amide 1 | Not Reported | ~90 | ~101 | ~49 | [5] |
| Pyridinyl Amide 2 | Not Reported | ~42 | ~37 | Not Reported | [5] |
Notably, several synthesized aryl amides and pyridinyl amides demonstrate significantly more potent repellency than DEET.[4][5] For instance, compound 101 is approximately 12 times more potent than DEET against Aedes aegypti.[4] Similarly, pyridinyl amide 2 is over 7 times more potent than DEET against Anopheles albimanus.[5]
Contact Toxicity Against Mosquitoes
While repellency is the primary mode of action, direct toxicity is also a relevant measure of a compound's insecticidal properties. The following table presents the 24-hour LD50 values for DEET and other repellents obtained through topical application on several female mosquito species. Lower LD50 values indicate higher toxicity.
| Compound | Aedes aegypti LD50 (µg/mg) | Anopheles quadrimaculatus LD50 (µg/mg) | Anopheles albimanus LD50 (µg/mg) | Culex quinquefasciatus LD50 (µg/mg) | Reference(s) |
| DEET | 0.94 | 0.40 | 0.22 | 0.64 | [6] |
| AI3-37220 | 0.25 | 0.20 | 0.16 | 0.11 | [6][7] |
| Picardin | 1.09 | 0.70 | 0.40 | 0.73 | [6] |
| IR3535 | 2.50 | 1.10 | 0.72 | 1.00 | [6] |
| DMP | 5.40 | 4.72 | 2.50 | 1.83 | [6] |
Based on this data, the experimental repellent AI3-37220 is consistently more toxic to all tested mosquito species than DEET.[6][7] Conversely, repellents like DMP are significantly less toxic.[6]
Mechanisms of Action: A Multi-Modal Approach
The precise mechanism by which DEET repels insects is complex and has been a subject of ongoing research.[8] Current evidence suggests that DEET does not rely on a single mode of action but rather employs a multi-modal strategy that can vary between insect species.[8] The primary hypotheses are not mutually exclusive and involve interactions with both the olfactory (smell) and gustatory (taste) systems.[1][8]
-
Olfactory System Disruption : DEET interferes with an insect's ability to detect host cues.[9]
-
Masking/Inhibition : DEET can inhibit the function of olfactory receptor neurons (ORNs) that detect attractants like lactic acid and 1-octen-3-ol, effectively making the host invisible to the insect.[1][8] This action often involves the highly conserved olfactory co-receptor, Orco.[8]
-
Confusant Hypothesis : Instead of simply blocking attractant signals, DEET may "scramble" the olfactory code.[8][10] It can alter the normal response patterns of ORNs to various odors, leading to a confusing sensory message that disrupts host-seeking behavior.[10]
-
Smell and Avoid Hypothesis : Some studies suggest that insects can directly detect DEET as an aversive or unpleasant odor, activating a repellent behavioral pathway.[1][11]
-
-
Gustatory and Contact Repellency : DEET also acts as a powerful anti-feedant upon direct contact.[1] This mode of action is mediated by taste receptors on the insect's legs and proboscis, which detect DEET as a bitter or otherwise unpleasant substance, deterring a bite even after the insect has landed.[1]
References
- 1. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cot.food.gov.uk [cot.food.gov.uk]
- 3. epa.gov [epa.gov]
- 4. Structure-Activity Relationship Analysis of Potential New Vapor-Active Insect Repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vapor phase repellency and insecticidal activity of pyridinyl amides against anopheline mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Toxicity comparison of eight repellents against four species of female mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. subzero.co.uk [subzero.co.uk]
- 10. Why DEET Keeps Mosquitos and Other Insects at Bay [nachrichten.idw-online.de]
- 11. DEET - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 4-Amino-N,N-diethylbenzamide: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is paramount in any research and development setting. This guide provides essential, step-by-step procedures for the proper disposal of 4-Amino-N,N-diethylbenzamide, designed for researchers, scientists, and drug development professionals.
All chemical waste, including this compound, is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1] It is crucial to manage this waste from its point of generation to its final disposal, a principle known as "cradle to grave management".[2] Improper disposal can lead to significant penalties, including fines and imprisonment.[3]
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound (CAS No. 51207-85-3) was not identified, data from related benzamide compounds indicate that this chemical should be handled with care.[4] Analogous compounds are classified as harmful if swallowed or in contact with skin, and can cause skin and serious eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this compound.[1][5]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) or Off-Campus Research Safety (OCRS) office.[1][6] Do not dispose of this chemical in regular trash or down the sewer system.[1]
-
Waste Identification and Classification : Treat all waste containing this compound as hazardous chemical waste.[2][6] Your institution's EHS department will make the final determination of its hazardous characteristics.[6]
-
Containerization :
-
Use a suitable, leak-proof container for waste collection. Plastic containers are often preferred over glass when chemical compatibility is not an issue.[1]
-
Ensure the container is in good condition, free from rust or leaks.[4]
-
Never use food-grade containers, such as milk jugs, for chemical waste.[2]
-
Keep the waste container closed at all times, except when adding waste.[2][4]
-
-
Labeling :
-
As soon as the first of the waste is added, label the container with a hazardous waste tag provided by your EHS department.[1][6]
-
The label must include:
-
The words "Hazardous Waste".[1]
-
The full common chemical name: "this compound". Do not use abbreviations or chemical formulas.[1]
-
For mixtures, list each chemical and its approximate percentage.[1]
-
The date of waste generation.[1]
-
The place of origin (department, room number).[1]
-
The Principal Investigator's name and contact number.[1]
-
-
-
Storage :
-
Request for Pickup :
-
Once the container is full or you are ready for disposal, submit a chemical waste collection request to your institution's EHS department.[1]
-
Disposal of Empty Containers
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical.[4][6] The rinsate must be collected and disposed of as hazardous waste.[4][6] After triple-rinsing, deface the chemical label and remove the cap before disposing of the container as regular trash.[6]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Accumulation Limit | A maximum of 55 gallons of hazardous waste may be stored in a satellite accumulation area. | [7] |
| Acute Hazardous Waste Limit | For acutely toxic "P-listed" chemicals, a maximum of one quart of liquid or one kilogram of solid may be accumulated. | [7] |
| Container Fill Level | Fill containers to no more than 90% of their capacity. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Figure 1. Decision workflow for the disposal of this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. N,N-DIETHYLBENZAMIDE | 1696-17-9 [chemicalbook.com]
- 4. This compound | C11H16N2O | CID 458760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. scbt.com [scbt.com]
- 8. biosynth.com [biosynth.com]
Personal protective equipment for handling 4-Amino-N,N-diethylbenzamide
Hazard Identification and Personal Protective Equipment (PPE)
4-Amino-N,N-diethylbenzamide is classified as an aromatic amine. Aromatic amines are a class of compounds that can be hazardous, with potential for toxicity. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[1] Ingestion is also a potential route of exposure.[1] Therefore, stringent safety precautions are necessary to minimize exposure.
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.
| Body Part | Recommended PPE | Specifications and Rationale |
| Eyes and Face | Safety goggles and face shield | Chemical splash goggles should conform to EN 166 (EU) or NIOSH (US) standards to protect against dust, splashes, and vapors. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2] |
| Skin and Body | Chemical-resistant gloves (Nitrile) and a long-sleeved lab coat | Nitrile gloves are recommended for handling powdered chemicals.[2] It is advisable to double-glove for an additional layer of protection.[1] Gloves should be inspected before use and changed frequently. A lab coat provides a barrier against accidental spills.[2] |
| Respiratory | NIOSH-approved respirator or work in a chemical fume hood | A NIOSH-approved N95 or higher-rated respirator should be used to protect against the inhalation of fine dust particles.[1] All handling of the solid compound should ideally be performed in a certified chemical fume hood to minimize inhalation exposure.[2] |
| Feet | Closed-toe shoes | To protect feet from spills and falling objects.[1] |
Operational Plan for Handling
All procedures involving this compound should be performed in a designated area, preferably within a certified chemical fume hood.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Verify that a chemical spill kit is readily available.
-
Confirm that an eyewash station and safety shower are accessible and operational.
-
Don all required PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Handle the compound as a solid, avoiding dust generation.
-
Use a microbalance or an analytical balance with a draft shield inside the fume hood for weighing.
-
Carefully transfer the chemical using a spatula or other appropriate tool.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Decontaminate reusable PPE according to the manufacturer's instructions.
-
Wash hands and any exposed skin thoroughly after handling.
-
Emergency Procedures
In Case of a Spill:
For a minor spill within a fume hood, alert others in the area. Use absorbent pads from a chemical spill kit to contain and clean up the spill. Place all contaminated materials in a sealed, labeled hazardous waste container. Decontaminate the area with an appropriate solvent, followed by soap and water.[1]
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. If skin irritation occurs, get medical advice.[4]
-
Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]
-
Ingestion: Rinse mouth with water.[4] Call a POISON CENTER or doctor if you feel unwell.[4]
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Waste Collection:
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled hazardous waste container. The container should be kept closed.
Final Disposal:
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
